molecular formula C23H37NO6 B1681336 Tocamphyl CAS No. 5634-42-4

Tocamphyl

Katalognummer: B1681336
CAS-Nummer: 5634-42-4
Molekulargewicht: 423.5 g/mol
InChI-Schlüssel: WSEQDEFUEFCRLT-MULMSPGLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tocamphyl is a carboxylic ester. It is functionally related to a benzyl alcohol.

Eigenschaften

CAS-Nummer

5634-42-4

Molekularformel

C23H37NO6

Molekulargewicht

423.5 g/mol

IUPAC-Name

2-(2-hydroxyethylamino)ethanol;trans-(1S,3R)-2,2,3-trimethyl-3-[1-(4-methylphenyl)ethoxycarbonyl]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C19H26O4.C4H11NO2/c1-12-6-8-14(9-7-12)13(2)23-17(22)19(5)11-10-15(16(20)21)18(19,3)4;6-3-1-5-2-4-7/h6-9,13,15H,10-11H2,1-5H3,(H,20,21);5-7H,1-4H2/t13?,15-,19+;/m1./s1

InChI-Schlüssel

WSEQDEFUEFCRLT-MULMSPGLSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C(C)OC(=O)C2(CCC(C2(C)C)C(=O)O)C.C(CO)NCCO

Aussehen

Solid powder

Andere CAS-Nummern

5634-42-4

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Tocamphyl;  Biliphorin;  Gallogen;  Tocanfil

Herkunft des Produkts

United States

Foundational & Exploratory

Tocamphyl: A Technical Guide to its Synthesis and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tocamphyl, identified chemically as the diethanolamine (B148213) salt of p-tolylmethylcarbinol camphorate, is a compound with potential applications in the pharmaceutical field, notably for its choleretic properties. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and a plausible mechanism of action of this compound. Due to the limited availability of direct experimental data, this paper outlines a proposed synthesis pathway based on fundamental principles of organic chemistry. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in drug development and related scientific disciplines.

Chemical Identity and Properties

This compound is a salt composed of the organic cation diethanolammonium and the anion resulting from the esterification of camphoric acid with p-tolylmethylcarbinol.

Chemical Structure

The molecular formula of this compound is C23H37NO6.[1][2] Its structure is comprised of two main components: the p-tolylmethylcarbinol ester of camphoric acid and diethanolamine.

Physicochemical Properties

A summary of the key physicochemical properties of this compound, based on available data, is presented in Table 1.

PropertyValueSource
Molecular Formula C23H37NO6PubChem[1][2]
Molecular Weight 423.5 g/mol PubChem[1][2]
IUPAC Name 2-(2-hydroxyethylamino)ethanol;2,2,3-trimethyl-3-[1-(4-methylphenyl)ethoxycarbonyl]cyclopentane-1-carboxylic acidPubChem[1]
CAS Number 5634-42-4PubChem[1]

Table 1: Physicochemical Properties of this compound

Synthesis of this compound

Proposed Synthesis Pathway

The proposed synthesis involves two key reactions:

  • Esterification: Camphoric acid is reacted with p-tolylmethylcarbinol in the presence of an acid catalyst to form the corresponding ester.

  • Salt Formation: The resulting ester, which is a carboxylic acid, is then treated with diethanolamine to form the this compound salt.

A visual representation of this proposed workflow is provided below.

Tocamphyl_Synthesis cluster_esterification Step 1: Esterification cluster_salt_formation Step 2: Salt Formation A Camphoric Acid D This compound Ester Intermediate A->D B p-Tolylmethylcarbinol B->D C Acid Catalyst (e.g., H2SO4) C->D Catalyzes reaction F This compound D->F E Diethanolamine E->F Choleretic_Mechanism cluster_hepatocyte Hepatocyte This compound This compound Receptor Nuclear Receptor (e.g., FXR) This compound->Receptor Activates Gene_Expression Modulation of Gene Expression Receptor->Gene_Expression Bile_Acid_Synthesis Increased Bile Acid Synthesis Gene_Expression->Bile_Acid_Synthesis Upregulates Bile_Acid_Transport Increased Bile Acid Transport Gene_Expression->Bile_Acid_Transport Upregulates Bile_Secretion Increased Bile Secretion Bile_Acid_Synthesis->Bile_Secretion Bile_Acid_Transport->Bile_Secretion Bile Canaliculus Bile Canaliculus Bile_Secretion->Bile Canaliculus

References

An In-depth Technical Guide to the Physicochemical Characteristics of Tocanfil (CAS 5634-42-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tocanfil, also known as Tocamphyl, is a compound identified by the CAS registry number 5634-42-4. It is recognized as a choleretic agent, meaning it stimulates the secretion of bile from the liver. This technical guide provides a comprehensive overview of the known physicochemical properties of Tocanfil, drawing from publicly available computed and experimental data. Due to the limited availability of comprehensive experimental data for Tocanfil, this guide also includes descriptions of standard experimental protocols for determining key physicochemical parameters. Furthermore, a plausible signaling pathway for its choleretic activity is proposed and visualized based on the general mechanisms of bile acid synthesis and secretion.

Physicochemical Characteristics

The physicochemical properties of a drug substance are critical determinants of its biopharmaceutical behavior, including absorption, distribution, metabolism, and excretion (ADME). The available data for Tocanfil is summarized below.

Quantitative Physicochemical Data

A summary of the available quantitative data for Tocanfil is presented in Table 1. It is important to note that much of this data is computationally derived and awaits experimental verification.

PropertyValueSource
Molecular Formula C23H37NO6PubChem[1]
Molecular Weight 423.5 g/mol PubChem[1]
Exact Mass 423.26208790 DaPubChem[1]
Topological Polar Surface Area 116 ŲPubChem[1]
Hydrogen Bond Donor Count 4PubChem[1]
Hydrogen Bond Acceptor Count 7PubChem[1]
Rotatable Bond Count 9PubChem[1]
pKa (Diethanolamine component) 8.88 (at 25°C)Sigma-Aldrich, ChemBK[2][3]
Qualitative Physicochemical Data
PropertyObservationSource
Solubility Soluble in DMSO. A commercial supplier also states it is "very easily soluble in water and in alcohol".MedKoo Biosciences, Taiwan Tekho Camphor Co., Ltd.
Appearance White crystalline powder.Taiwan Tekho Camphor Co., Ltd.

Disclaimer: The solubility information from the commercial supplier has not been independently verified by peer-reviewed studies.

Experimental Protocols

Detailed experimental validation of the computed physicochemical properties is essential for drug development. Standard protocols for determining key missing parameters are outlined below.

Melting Point Determination

The melting point of a crystalline solid is a fundamental physical property indicative of its purity. A common method for its determination is the capillary melting point technique.[4][5][6]

Methodology:

  • Sample Preparation: A small amount of the dry, finely powdered Tocanfil is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Heating: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (completion) are recorded as the melting range. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.

Boiling Point Determination

As Tocanfil is a solid at room temperature, its boiling point would be determined under reduced pressure to prevent decomposition at high temperatures.

Methodology:

  • Apparatus: A distillation apparatus suitable for vacuum distillation is assembled.

  • Procedure: A small sample of Tocanfil is placed in the distillation flask. The system is evacuated to a specific, stable pressure. The sample is then heated.

  • Measurement: The temperature at which the liquid boils and its vapor condenses is recorded, along with the corresponding pressure. The boiling point at atmospheric pressure can be extrapolated from this data using a nomograph.

Aqueous Solubility Determination

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in water.

Methodology:

  • Preparation: An excess amount of Tocanfil is added to a known volume of purified water in a sealed flask.

  • Equilibration: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of Tocanfil in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a drug at different physiological pH values. Potentiometric titration is a common method for its determination.

Methodology:

  • Solution Preparation: A known concentration of Tocanfil is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol (B129727) or DMSO if aqueous solubility is low.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: A titration curve of pH versus the volume of titrant added is generated. The pKa value(s) can be determined from the midpoint(s) of the buffer region(s) of the curve. Tocanfil, being a salt of a carboxylic acid and an amine, is expected to have at least two pKa values.

Proposed Mechanism of Action and Signaling Pathway

Tocanfil is classified as a choleretic, a substance that increases the volume and solid content of bile produced by the liver. While the specific molecular targets of Tocanfil have not been elucidated in the available literature, a general understanding of the bile acid synthesis and secretion pathways allows for the construction of a plausible, illustrative signaling pathway.

Bile acids are synthesized from cholesterol in hepatocytes and their secretion is a major driver of bile flow. This process is tightly regulated by a network of nuclear receptors and membrane transporters.[7][8][9][10]

choleretic_mechanism Plausible General Signaling Pathway for a Choleretic Agent Cholesterol Cholesterol CYP7A1 CYP7A1 (Rate-limiting enzyme) Cholesterol->CYP7A1 Synthesis Primary_Bile_Acids Primary Bile Acids (e.g., Cholic Acid) CYP7A1->Primary_Bile_Acids BSEP BSEP (Bile Salt Export Pump) Primary_Bile_Acids->BSEP Transport FXR FXR (Nuclear Receptor) Primary_Bile_Acids->FXR Activation Bile_Canaliculus Bile Canaliculus BSEP->Bile_Canaliculus Secretion Increased_Bile_Flow Increased Bile Flow BSEP->Increased_Bile_Flow Leads to FXR->CYP7A1 Negative Feedback (Repression) Tocanfil Tocanfil Tocanfil->CYP7A1 Potential Upregulation? Tocanfil->BSEP Potential Upregulation?

Caption: Generalized choleretic signaling pathway in a hepatocyte.

Workflow for Physicochemical Property Determination

The logical flow for characterizing a novel compound like Tocanfil involves a series of steps starting from basic identification to detailed experimental measurements.

experimental_workflow Experimental Workflow for Physicochemical Characterization Start Start: Obtain Pure Tocanfil Sample Structure_ID Structural Identification (NMR, MS, IR) Start->Structure_ID Purity_Assessment Purity Assessment (HPLC, Melting Point) Structure_ID->Purity_Assessment Basic_Properties Basic Physical Properties (Appearance, Melting Point) Purity_Assessment->Basic_Properties Solubility_pKa Solubility and pKa Determination Basic_Properties->Solubility_pKa Lipophilicity Lipophilicity (LogP/LogD) Solubility_pKa->Lipophilicity Data_Compilation Compile Physicochemical Profile Lipophilicity->Data_Compilation

Caption: A typical workflow for determining the physicochemical properties of a new chemical entity.

Conclusion

Tocanfil (CAS 5634-42-4) is a choleretic agent for which a limited amount of physicochemical data is publicly available, with most quantitative values being computationally derived. This technical guide has summarized the existing information and provided an outline of standard experimental protocols necessary for a comprehensive characterization. The proposed signaling pathway for its choleretic activity is based on established mechanisms of bile secretion and serves as a working hypothesis in the absence of specific mechanistic studies on Tocanfil. Further experimental investigation is crucial to validate the computed data and to elucidate the precise molecular interactions of Tocanfil within the complex regulatory network of bile acid homeostasis. This foundational knowledge is indispensable for any future drug development efforts involving this compound.

References

InChIKey WSEQDEFUEFCRLT-UHFFFAOYSA-N: Structure Unresolved

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search across major chemical databases and scientific literature, the provided InChIKey "WSEQDEFUEFCRLT-UHFFFAOYSA-N" could not be resolved to a specific chemical structure. As a result, the requested in-depth technical guide or whitepaper on its core attributes cannot be generated at this time.

The InChIKey is a standardized, hashed representation of a chemical structure, designed to be a unique identifier for a specific molecule. The inability to retrieve any information associated with "WSEQDEFUEFCRLT-UHFFFAOYSA-N" suggests that this identifier may be incorrect, may belong to a proprietary compound not listed in public databases, or may have been deprecated.

Without the foundational chemical structure, it is impossible to provide the requested detailed information, which would include:

  • Quantitative Data: Summaries of physicochemical properties, biological activity, or other measurable characteristics.

  • Experimental Protocols: Detailed methodologies for synthesis, purification, or biological assays.

  • Signaling Pathways and Logical Relationships: Diagrams illustrating the compound's mechanism of action or its role in biological processes.

Researchers, scientists, and drug development professionals are advised to verify the accuracy of the InChIKey. If the correct identifier is available, a new search can be initiated to gather the necessary data for the comprehensive technical guide.

For further investigation, it is recommended to:

  • Cross-reference the source of the InChIKey: Ensure there are no typographical errors.

  • Search for the compound by other identifiers: If available, use the chemical name, CAS number, or SMILES string to find the correct structure.

  • Consult internal or proprietary databases: If the compound is from a specific research project or commercial source, its information may be stored in a private repository.

Once a valid chemical structure is identified, the process of creating a detailed technical guide, including data tables and graphical representations, can proceed.

Tocamphyl: A Technical Examination of a Camphor-Derived Choleretic Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tocamphyl, a synthetic derivative of camphor (B46023), has been historically utilized for its choleretic properties—its ability to increase the volume of bile secreted by the liver. This technical guide provides a comprehensive overview of this compound, including its chemical identity and known therapeutic use. In light of the limited publicly available quantitative data and detailed experimental protocols specific to this compound, this document also outlines the general methodologies and physiological pathways relevant to the study of choleretic agents. This guide serves as a foundational resource for researchers and professionals in drug development interested in the broader class of choleretic compounds and the experimental frameworks used for their evaluation.

Introduction to this compound

This compound is chemically identified as the diethanolamine (B148213) salt of the mono-(+)-camphoric acid ester of p-tolylmethylcarbinol.[1] As a derivative of camphor, a bicyclic monoterpene ketone, this compound belongs to a class of compounds known for their diverse biological activities.[1] It has been marketed under various names, including Gallogen, Biliphorin, and Hepasynthyl, primarily as a choleretic agent to promote bile flow.

While its clinical use is established, detailed mechanistic studies and extensive quantitative data regarding its pharmacokinetics and pharmacodynamics are not widely available in contemporary scientific literature. This guide, therefore, aims to provide a thorough understanding of this compound based on available information and to contextualize its function within the broader field of hepatobiliary research by detailing relevant experimental protocols and physiological pathways.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is compiled from publicly accessible chemical databases.

PropertyValue
IUPAC Name 2-(2-hydroxyethylamino)ethanol;2,2,3-trimethyl-3-[1-(4-methylphenyl)ethoxycarbonyl]cyclopentane-1-carboxylic acid[1]
Molecular Formula C23H37NO6[1]
Molecular Weight 423.5 g/mol [1]
CAS Number 5634-42-4[1]
Synonyms Tocanfil, Gallogen, Biliphorin, Hepasynthyl[1]
Parent Compound (+)-Camphoric acid

Table 1: Chemical and Physical Properties of this compound

General Experimental Protocol for Evaluating Choleretic Activity

The following is a generalized experimental protocol for assessing the choleretic activity of a compound like this compound in a preclinical setting, typically using a rodent model. This protocol is based on standard pharmacological methodologies for studying bile secretion.

Objective: To determine the effect of a test compound on the rate of bile flow and the composition of bile.

Materials:

  • Test compound (e.g., this compound)

  • Anesthetic (e.g., urethane (B1682113) or pentobarbital)

  • Saline solution

  • Bile acid standards

  • Surgical instruments

  • Polyethylene (B3416737) tubing for cannulation

  • Fraction collector or pre-weighed collection tubes

Procedure:

  • Animal Preparation:

    • Fasted adult male rats (e.g., Wistar or Sprague-Dawley) are anesthetized.

    • The common bile duct is surgically exposed and cannulated with polyethylene tubing to allow for the collection of bile.

    • A cannula may also be inserted into the duodenum for intraduodenal administration of the test compound.

  • Basal Bile Collection:

    • Following a stabilization period after surgery, bile is collected for a baseline period (e.g., 30-60 minutes) to determine the basal flow rate.

  • Compound Administration:

    • The test compound is administered, typically intravenously or intraduodenally, at various doses. A vehicle control group receives only the vehicle solution.

  • Bile Collection Post-Administration:

    • Bile is collected at timed intervals (e.g., every 15-30 minutes) for a defined period (e.g., 2-4 hours) following compound administration.

  • Measurement and Analysis:

    • The volume or weight of the collected bile is measured to determine the bile flow rate (e.g., in µL/min/kg body weight).

    • The concentration of key biliary components such as bile salts, cholesterol, and phospholipids (B1166683) is determined using standard biochemical assays.

  • Data Presentation:

    • Results are typically expressed as the percentage change from the basal flow rate.

    • Dose-response curves are generated to determine the efficacy and potency of the compound.

G General Experimental Workflow for Assessing Choleretic Activity A Animal Preparation (Anesthesia and Cannulation of Bile Duct) B Stabilization Period A->B C Basal Bile Collection (Establish Baseline Flow Rate) B->C D Compound Administration (e.g., Intravenous or Intraduodenal) C->D E Post-Administration Bile Collection (Timed Intervals) D->E F Measurement of Bile Flow Rate E->F G Biochemical Analysis of Bile Composition (Bile Salts, Cholesterol, etc.) E->G H Data Analysis (Dose-Response Curves, Statistical Analysis) F->H G->H

Caption: General workflow for evaluating choleretic agents.

Physiological Pathway of Bile Secretion

This compound, as a choleretic agent, is presumed to act on the physiological pathways governing bile formation and secretion. A simplified overview of this process is presented below.

Bile formation is an active process that begins in the hepatocytes. The secretion of bile can be broadly divided into two components:

  • Bile Salt-Dependent Flow: This component is driven by the active transport of bile salts from the hepatocytes into the bile canaliculi. This creates an osmotic gradient that draws water and electrolytes into the canaliculi, thus generating bile flow.

  • Bile Salt-Independent Flow: This portion of bile flow is driven by the secretion of other organic and inorganic solutes, such as glutathione (B108866) and bicarbonate, into the canaliculi, which also contributes to the osmotic gradient.

Once formed in the canaliculi, bile is modified as it passes through the bile ducts by the processes of secretion and absorption by cholangiocytes before being stored in the gallbladder and eventually released into the duodenum.

G Simplified Pathway of Bile Secretion cluster_0 Hepatocyte cluster_1 Bile Canaliculus cluster_2 Bile Duct (Cholangiocytes) cluster_3 Gallbladder cluster_4 Duodenum A Uptake of Bile Acids from Sinusoidal Blood B Biotransformation and Synthesis of Bile Components A->B C Active Transport into Canaliculi (Bile Salt-Dependent and -Independent) B->C D Primary Bile Formation (Osmotic Water Flow) C->D Creates osmotic gradient E Modification of Bile (Secretion/Absorption) D->E F Storage and Concentration E->F G Release and Role in Digestion F->G Stimulated by CCK

Caption: Overview of the bile secretion pathway.

Conclusion

References

Tocamphyl: An Obscure Choleretic Agent with Limited Modern Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a historical presence as a choleretic agent, a comprehensive review of contemporary scientific literature and databases reveals a significant lack of detailed information regarding the specific mechanisms, quantitative efficacy, and experimental protocols for Tocamphyl. This scarcity of data prevents the creation of an in-depth technical guide as requested.

This compound, also known by synonyms such as Tocanfil, Gallogen, and Syncuma, is chemically identified as the diethanolamine (B148213) salt of the mono-(+)-camphoric acid ester of p-tolylmethylcarbinol. While its classification as a choleretic agent suggests a role in stimulating bile production by the liver, the precise molecular pathways and pharmacological underpinnings of this action remain largely undocumented in accessible modern research.

Chemical and Physical Properties

Based on available chemical databases, the fundamental properties of this compound have been established.

PropertyValueSource
Molecular FormulaC23H37NO6PubChem
Molecular Weight423.5 g/mol PubChem
IUPAC Name2-(2-hydroxyethylamino)ethanol;2,2,3-trimethyl-3-[1-(4-methylphenyl)ethoxycarbonyl]cyclopentane-1-carboxylic acidPubChem

Presumed General Mechanism of Choleretic Action

While specific data on this compound is unavailable, the general mechanisms of choleretic agents can provide a hypothetical framework for its action. Choleretics typically increase bile flow through two primary mechanisms:

  • Bile Salt-Dependent Flow: This involves increasing the synthesis and/or secretion of bile acids from hepatocytes into the bile canaliculi. The osmotic effect of these secreted bile acids draws water and electrolytes into the bile, thereby increasing its volume.

  • Bile Salt-Independent Flow: This mechanism involves the secretion of other organic and inorganic compounds, such as glutathione (B108866) and bicarbonate, into the bile, which also osmotically increases bile flow.

It is plausible that this compound acts through one or both of these general pathways. However, without specific experimental evidence, this remains speculative.

Lack of Quantitative and Experimental Data

A thorough search of scientific literature databases failed to yield any specific quantitative data on this compound's choleretic efficacy. Key missing information includes:

  • Dose-response studies detailing the extent of bile flow increase in relation to the administered dose of this compound.

  • Comparative efficacy studies benchmarking this compound against other known choleretic agents.

  • Detailed experimental protocols from in vivo or in vitro studies that would elucidate the methodologies used to assess its choleretic activity. This includes information on animal models, cell lines, and specific assays employed.

  • Signaling pathway analysis that would be necessary to create the requested diagrams. There is no available research identifying the specific receptors, enzymes, or transport proteins that this compound may interact with to exert its effects.

Hypothetical Experimental Workflow

To investigate the choleretic properties of this compound, a standard preclinical experimental workflow could be proposed.

Caption: A generalized workflow for investigating a potential choleretic agent.

Conclusion

The absence of detailed, publicly accessible research on this compound severely limits the ability to produce a comprehensive technical guide on its role as a choleretic agent. While its historical use is noted, the lack of modern pharmacological and clinical data means that its specific mechanisms of action, efficacy, and safety profile remain largely uncharacterized in the context of current scientific standards. For researchers, scientists, and drug development professionals, this compound represents a compound for which fundamental research would be required to ascertain its true pharmacological properties.

Early Research on the Therapeutic Potential of Tocamphyl: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document summarizes the publicly available early research on the therapeutic potential of Tocamphyl. Access to the full text of some key historical studies is limited, which restricts the level of detail that can be provided for certain experimental protocols and quantitative data.

Introduction

This compound, also known as Gallogen, is the diethanolamine (B148213) salt of the mono-(+)-camphoric acid ester of p-tolylmethylcarbinol. Early research into its therapeutic potential focused primarily on its choleretic properties, with investigations into its effects on bile and pancreatic secretion. Additionally, a notable clinical study explored its potential application in the treatment of arteriosclerosis obliterans. This whitepaper provides a technical overview of this early research, summarizing the available data, outlining experimental methodologies, and visualizing the proposed mechanisms of action.

Choleretic and Pancreatic Secretion Effects

A key study by Nagase et al. in 1994 investigated the effects of intraduodenal infusion of this compound on pancreatic exocrine secretion and gastrointestinal hormone release in anesthetized rats. The findings from this study form the primary basis of our understanding of this compound's mechanism in this context.[1]

Quantitative Data

While the full quantitative data from the Nagase et al. study is not available in the public domain, the abstract provides a descriptive summary of the key findings.

ParameterEffect of this compound AdministrationDose-Relationship
Pancreatic Secretion Volume StimulatedDose-related manner
Pancreatic Amylase Output StimulatedDose-related manner
Bile Flow Stimulated (stronger than pancreatic secretion)Dose-related manner
Plasma Secretin Levels AugmentedIncreased with increasing doses
Plasma Cholecystokinin (CCK) Levels No significant changeNot observed
Experimental Protocol: Stimulation of Pancreatic and Biliary Secretion in Rats (Nagase et al., 1994 - Inferred)

Based on the abstract and general knowledge of similar experiments from that period, the following is an inferred high-level experimental protocol.

Objective: To determine the effect of intraduodenally administered this compound on pancreatic and biliary secretion and the release of gastrointestinal hormones in anesthetized rats.

Animal Model: Male Wistar rats.

Anesthesia: The specific anesthetic agent is not mentioned in the abstract.

Surgical Preparation:

  • Cannulation of the bile duct for bile collection.

  • Cannulation of the pancreatic duct for collection of pancreatic juice.

  • Insertion of a catheter into the duodenum for the infusion of this compound.

  • Intravenous cannulation for the administration of other substances (e.g., CCK-receptor antagonist, atropine).

Experimental Groups:

  • Control group (vehicle infusion).

  • This compound-treated groups (various doses).

  • This compound + CCK-receptor antagonist (CR1505, loxiglumide) group.

  • This compound + Atropine (B194438) sulfate (B86663) group.

Data Collection:

  • Measurement of bile and pancreatic juice volume at regular intervals.

  • Assay of amylase activity in pancreatic juice.

  • Blood sampling for the measurement of plasma secretin and CCK levels (likely via radioimmunoassay).

Statistical Analysis: The abstract mentions a dose-related manner, suggesting statistical analysis was performed to determine significance.

Proposed Mechanism of Action

The study by Nagase et al. suggests that this compound's stimulatory action on pancreatic exocrine secretion and bile flow is at least partially mediated by the release of secretin.[1] The lack of effect of a CCK-receptor antagonist or atropine indicates that the mechanism is independent of CCK and the cholinergic pathway.[1]

Tocamphyl_Mechanism This compound This compound (Intraduodenal Administration) Duodenum Duodenal S-cells This compound->Duodenum Stimulates Secretin Secretin Release (Plasma) Duodenum->Secretin Releases Pancreas Pancreatic Ductal Cells Secretin->Pancreas Acts on BileDucts Biliary Epithelial Cells Secretin->BileDucts Acts on PancreaticSecretion Increased Pancreatic Volume & Amylase Output Pancreas->PancreaticSecretion BileFlow Increased Bile Flow BileDucts->BileFlow

Proposed mechanism of this compound's effect on secretion.

Potential Therapeutic Application in Arteriosclerosis Obliterans

Study Overview (Based on Abstract and MeSH Terms)
  • Title: A CLINICAL EVALUATION OF DIETHANOLAMINE SALT OF P-TOLYLMETHYLCARBINOL CAMPHORIC ACID (GALLOGEN) IN ARTERIOSCLEROSIS OBLITERANS.

  • Journal: Angiology, 1963.

  • Indication: Arteriosclerosis Obliterans.

  • Drug: Gallogen (this compound).

  • MeSH Terms: The inclusion of terms like "Cholagogues and Choleretics," "Cholesterol / blood," and "Vasodilator Agents" suggests that the study may have investigated the drug's effects on cholesterol levels and blood flow.

Without the full study, it is impossible to provide quantitative data or a detailed experimental protocol. The therapeutic rationale is also speculative but may have been related to a hypothesis that improving bile flow and cholesterol metabolism could have beneficial effects on the progression of atherosclerosis.

Gallogen_ASO_Logic Gallogen Gallogen (this compound) ProposedActions Potential Mechanisms: - Choleretic Effect - Vasodilator Effect - Cholesterol Metabolism Modulation Gallogen->ProposedActions TherapeuticPotential Investigated Therapeutic Potential ProposedActions->TherapeuticPotential ASO Arteriosclerosis Obliterans TherapeuticPotential->ASO Target Indication

Logical relationship of the 1963 clinical study.

General Signaling Pathways of Choleretics

While the specific molecular signaling pathways for this compound have not been elucidated in the available literature, it is helpful to consider the general mechanisms by which choleretic agents can act. These often involve the regulation of bile acid synthesis and transport.

Bile acid synthesis is a major pathway for cholesterol catabolism in the liver. The process is regulated by a complex network of nuclear receptors, with the farnesoid X receptor (FXR) playing a central role.

Bile_Acid_Synthesis Cholesterol Cholesterol CYP7A1 CYP7A1 (Rate-limiting enzyme) Cholesterol->CYP7A1 PrimaryBileAcids Primary Bile Acids (e.g., cholic acid, chenodeoxycholic acid) CYP7A1->PrimaryBileAcids FXR Farnesoid X Receptor (FXR) PrimaryBileAcids->FXR Activates BileAcidSecretion Bile Acid Secretion (into bile canaliculi) PrimaryBileAcids->BileAcidSecretion FXR->CYP7A1 Inhibits (Negative Feedback)

Simplified overview of bile acid synthesis regulation.

Conclusion and Future Directions

The early research on this compound (Gallogen) demonstrates its activity as a choleretic and stimulator of pancreatic secretion, with a mechanism likely involving secretin release. The intriguing, albeit poorly documented, clinical investigation into its use for arteriosclerosis obliterans suggests a broader therapeutic potential that was considered by researchers.

Significant gaps in the understanding of this compound's pharmacology remain. A full elucidation of its molecular mechanism of action, including the identification of its specific cellular targets and signaling pathways, would be necessary to fully assess its therapeutic potential. Furthermore, a re-evaluation of its effects on lipid metabolism and vascular function in modern, well-controlled preclinical and clinical studies would be required to determine if the early interest in its use for arteriosclerosis obliterans has any merit. The lack of accessible detailed historical data underscores the importance of thorough documentation and data sharing in scientific research.

References

Tocanfil: A Technical Overview of its Molecular Structure and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a concise overview of the molecular structure and known physicochemical properties of Tocanfil. Despite a comprehensive search of scientific literature and patent databases, publicly available information on the biological activity, mechanism of action, and specific experimental protocols for Tocanfil is currently unavailable. This document consolidates the existing data to serve as a foundational reference for researchers and professionals in drug development.

Molecular Structure and Functional Groups

Tocanfil is an organic compound with the molecular formula C23H37NO6.[1] Its systematic IUPAC name is 2-(2-hydroxyethylamino)ethanol;2,2,3-trimethyl-3-[1-(4-methylphenyl)ethoxycarbonyl]cyclopentane-1-carboxylic acid.[1] The structure of Tocanfil is characterized by the presence of several key functional groups that dictate its chemical properties.

The core structure of Tocanfil consists of a substituted cyclopentane (B165970) ring. The key functional groups identified in the Tocanfil molecule are:

  • Carboxylic Acid: A fundamental acidic group (-COOH) attached to the cyclopentane ring.

  • Ester: An ester linkage (-COO-) connecting the cyclopentane ring to a substituted ethoxy group.

  • Secondary Amine: A nitrogen atom bonded to two carbon atoms and one hydrogen atom, present in the diethanolamine (B148213) moiety.

  • Hydroxyl Groups: Two alcohol functional groups (-OH) located on the diethanolamine portion of the molecule.

  • Aromatic Ring: A phenyl group substituted with a methyl group (tolyl group).

These functional groups are expected to influence the molecule's solubility, polarity, and potential for hydrogen bonding, which are critical factors in its pharmacokinetic and pharmacodynamic profiles.

Molecular Structure Diagram

Tocanfil_Structure cluster_cyclopentane Cyclopentane Core cluster_substituents Functional Groups C1 C2 C1->C2 Carboxylic_Acid C(=O)OH Carboxylic Acid C1->Carboxylic_Acid C3 C2->C3 Ester C(=O)O-R Ester C2->Ester C4 C3->C4 C5 C4->C5 C5->C1 Amine NH(CH2CH2OH)2 Secondary Amine & Hydroxyls C5->Amine Aromatic C6H4-CH3 Aromatic Ring Ester:f0->Aromatic:f0

Caption: A simplified 2D representation of Tocanfil's core structure and its primary functional groups.

Physicochemical Properties

Quantitative data on the physicochemical properties of Tocanfil is limited to computational predictions available from public chemical databases. These properties are essential for initial assessments of the compound's drug-like characteristics.

PropertyValueSource
Molecular Formula C23H37NO6PubChem[1]
Molecular Weight 423.5 g/mol PubChem[1]
IUPAC Name 2-(2-hydroxyethylamino)ethanol;2,2,3-trimethyl-3-[1-(4-methylphenyl)ethoxycarbonyl]cyclopentane-1-carboxylic acidPubChem[1]
SMILES CC1=CC=C(C=C1)C(C)OC(=O)C2(CCC(C2(C)C)C(=O)O)C.C(CO)NCCOPubChem[1]

Biological Activity and Mechanism of Action

As of the date of this publication, no publicly accessible studies, clinical trial data, or patent literature describing the biological activity or mechanism of action of Tocanfil were identified. The functional groups present in the molecule, such as the carboxylic acid, ester, and amine moieties, are common in pharmacologically active compounds; however, without experimental data, any prediction of its biological function would be purely speculative.

Experimental Protocols

A thorough search for experimental protocols related to the synthesis, characterization, or biological evaluation of Tocanfil did not yield any specific, detailed methodologies. Researchers interested in working with this compound would need to develop and validate their own protocols based on standard organic chemistry and pharmacology principles.

Signaling Pathways and Logical Relationships

Due to the absence of information on Tocanfil's biological activity and mechanism of action, no signaling pathways or experimental workflows involving this compound can be described or visualized.

Conclusion

Tocanfil is a structurally defined organic molecule with several functional groups that suggest potential for biological activity. However, the current body of public scientific knowledge lacks any data on its pharmacology, mechanism of action, or associated experimental procedures. This guide provides the foundational chemical information available for Tocanfil and highlights the significant knowledge gap that needs to be addressed by future research to understand its potential as a therapeutic agent or research tool. Further investigation into this compound is required to elucidate its biological role and potential applications.

References

Pharmacological Profile of Tocamphyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Tocamphyl is a choleretic agent that has seen historical use. The publicly available pharmacological data on this compound is limited. This guide synthesizes the available information and, where specific data for this compound is unavailable, provides context based on general principles of choleretic agents and related experimental methodologies.

Introduction

This compound is a synthetic choleretic agent, chemically identified as the diethanolamine (B148213) salt of the mono-d-camphoric acid ester of p-tolylmethylcarbinol.[1] It has been marketed under various names, including Gallogen.[2] Its primary therapeutic indication is in conditions where an increased flow of bile is desired, such as in biliary dyspepsia, chronic cholecystitis, and non-obstructive cholangitis.[1] this compound acts directly on the hepatic cells to increase the formation of natural, whole bile.[1]

Mechanism of Action

The precise molecular mechanism of this compound's choleretic action is not fully elucidated. However, studies in animal models suggest a pathway involving the gastrointestinal hormone secretin. Research in anesthetized rats has shown that intraduodenal administration of this compound stimulates both pancreatic exocrine secretion and bile flow.[3] This stimulatory effect is associated with a dose-dependent increase in plasma secretin levels, while levels of cholecystokinin (B1591339) (CCK) remain unchanged.[3] Furthermore, the effects of this compound are not suppressed by a CCK-receptor antagonist or by atropine, suggesting that the mechanism is independent of CCK and the cholinergic pathway.[3]

This indicates that this compound likely stimulates the release of secretin from the duodenal mucosa, which in turn acts on the bile duct epithelial cells (cholangiocytes) to increase the secretion of bicarbonate-rich fluid, leading to an increase in bile volume.

Signaling Pathway

Tocamphyl_Mechanism Proposed Signaling Pathway for this compound's Choleretic Action This compound This compound (Intraduodenal) Duodenal_Mucosa Duodenal S-cells This compound->Duodenal_Mucosa Stimulates Secretin Secretin Release (into bloodstream) Duodenal_Mucosa->Secretin Releases Cholangiocytes Cholangiocytes (Bile Duct Epithelial Cells) Secretin->Cholangiocytes Acts on Bicarbonate Bicarbonate (HCO3-) Secretion Cholangiocytes->Bicarbonate Increases Bile_Flow Increased Bile Flow (Hydrocholeresis) Bicarbonate->Bile_Flow Leads to

Caption: Proposed secretin-mediated signaling pathway for this compound.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is an increase in the volume of bile secreted by the liver, an action known as choleresis. Specifically, it is considered a hydrocholeretic, meaning it increases the volume of bile with a lower concentration of bile acids, cholesterol, and other solid components.[2]

Studies in rats with biliary fistulas have demonstrated a "slight hydrocholeretic effect" following oral administration of this compound.[2][4] However, in the same study, there was no detectable alteration in the biliary excretion of cholesterol, cholic acid, or chenodeoxycholic acid.[2] This suggests that this compound's primary effect is on the aqueous component of bile.

Pharmacokinetics

Detailed pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME), are not well-documented in publicly available literature.

Quantitative Data

The available quantitative data on the pharmacological effects of this compound is sparse. The following table summarizes the findings from a preclinical study.

ParameterSpeciesDosageObservationReference
Choleretic EffectRatApprox. 120 mg/kg/day (oral)Slight hydrocholeresis[2]
Biliary Excretion of Cholesterol and Bile AcidsRatApprox. 120 mg/kg/day (oral)No detectable alteration[2]

Safety and Toxicology

Experimental Protocols

Detailed experimental protocols from studies specifically investigating this compound are not available. The following is a generalized protocol for evaluating the choleretic effect of a compound in a rat model, based on methodologies described in the literature for other choleretic agents.

Objective: To determine the choleretic activity of a test compound in anesthetized rats with biliary fistulas.

Materials:

  • Male Wistar rats (250-300g)

  • Test compound (e.g., this compound)

  • Anesthetic (e.g., urethane (B1682113) or a combination of ketamine/xylazine)

  • Polyethylene (B3416737) tubing for cannulation

  • Saline solution

  • Bile collection tubes

  • Analytical equipment for bile component analysis (e.g., spectrophotometer, HPLC)

Procedure:

  • Animal Preparation: Rats are fasted overnight with free access to water. Anesthesia is induced via intraperitoneal injection. The body temperature is maintained at 37°C using a heating pad.

  • Surgical Procedure: A midline abdominal incision is made to expose the common bile duct. The bile duct is carefully cannulated with polyethylene tubing to allow for the collection of bile. Another cannula may be inserted into the duodenum for intraduodenal administration of the test compound.

  • Stabilization: After surgery, the animal is allowed to stabilize for a period (e.g., 30 minutes) during which bile is collected to establish a baseline flow rate.

  • Compound Administration: The test compound is administered, typically intraduodenally or intravenously. A control group receives the vehicle solution.

  • Bile Collection: Bile is collected at regular intervals (e.g., every 15-30 minutes) for a specified duration (e.g., 2-3 hours). The volume of bile is recorded to determine the flow rate.

  • Sample Analysis: The collected bile samples can be analyzed for the concentration of bile acids, cholesterol, phospholipids, and electrolytes to characterize the nature of the choleresis (i.e., choleretic vs. hydrocholeretic).

  • Data Analysis: The bile flow rate (in µL/min/kg) and the excretion rates of biliary components are calculated and compared between the test and control groups. Statistical analysis is performed to determine the significance of any observed effects.

Experimental Workflow

Experimental_Workflow Workflow for Assessing Choleretic Activity in Rats A Animal Preparation (Fasting, Anesthesia) B Surgical Procedure (Bile Duct Cannulation) A->B C Stabilization & Baseline Bile Collection B->C D Compound Administration (Test vs. Control) C->D E Timed Bile Collection D->E F Measurement of Bile Volume & Flow Rate E->F G Biochemical Analysis (Bile Composition) E->G H Data Analysis & Statistical Comparison F->H G->H

Caption: Generalized experimental workflow for evaluating choleretic agents.

Conclusion

This compound is a choleretic agent with a history of clinical use. The available evidence suggests that its mechanism of action involves the stimulation of secretin release, leading to a hydrocholeretic effect. However, there is a notable lack of comprehensive, modern pharmacological and toxicological data. Further research would be necessary to fully characterize its pharmacokinetic profile, molecular targets, and complete safety profile according to current standards.

References

Tocamphyl's Cholagogue Effect: A Technical Examination of its Impact on Biliary Secretion

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers and Drug Development Professionals

Introduction

Tocamphyl, a synthetic choleretic agent derived from a root extract of Curcuma longa, L., has demonstrated a significant stimulatory effect on biliary secretion. This document provides a detailed overview of the current understanding of this compound's mechanism of action, supported by available experimental data. The information is intended for researchers, scientists, and professionals in the field of drug development who are investigating choleretic compounds and their therapeutic potential.

Core Findings on Biliary Secretion

Experimental evidence in animal models indicates that this compound effectively stimulates bile flow. A key study investigating its effects in anesthetized rats revealed a dose-dependent increase in biliary secretion following intraduodenal administration.[1] Notably, the stimulatory effect on bile flow was observed to be more potent than its effect on pancreatic exocrine secretion.[1]

Quantitative Data Summary

The following table summarizes the observed effects of this compound on biliary and related physiological parameters. Due to the nature of the available data, the results are presented qualitatively, reflecting the reported relationships.

Parameter AssessedObserved Effect of this compound AdministrationCitation
Bile Flow Dose-dependent increase[1]
Pancreatic Secretion (Volume & Amylase) Dose-dependent increase (less pronounced than on bile flow)[1]
Plasma Secretin Levels Augmented with increasing doses of this compound[1]
Plasma Cholecystokinin (B1591339) (CCK) Levels No significant change[1]
Effect of CCK-Receptor Antagonist Did not suppress the stimulatory effect on bile flow[1]
Effect of Atropine (B194438) (Cholinergic Blocker) Did not suppress the stimulatory effect on bile flow[1]

Proposed Mechanism of Action

The primary mechanism underlying this compound's choleretic effect appears to be mediated, at least in part, by the hormone secretin.[1] Studies have shown a correlation between the administration of this compound and elevated plasma secretin levels.[1] Secretin is a known physiological stimulator of ductal bile secretion, primarily by increasing the secretion of a bicarbonate-rich fluid from cholangiocytes.[2][3][4][5][6]

The lack of inhibition by a CCK-receptor antagonist or atropine suggests that the cholecystokinin and cholinergic pathways are not directly involved in this compound's primary stimulatory effect on bile flow.[1]

Signaling Pathway Diagram

Tocamphyl_Mechanism cluster_negative Pathways Not Involved This compound This compound (Intraduodenal Administration) Enteroendocrine_S_Cells Enteroendocrine S-Cells (Duodenum) This compound->Enteroendocrine_S_Cells stimulates Secretin Secretin Release into Circulation Enteroendocrine_S_Cells->Secretin Cholangiocytes Cholangiocytes (Bile Duct Epithelium) Secretin->Cholangiocytes acts on Bile_Flow Increased Bicarbonate-Rich Bile Secretion Cholangiocytes->Bile_Flow CCK_Pathway CCK Pathway Cholinergic_Pathway Cholinergic Pathway

Caption: Proposed signaling pathway for this compound-induced choleresis.

Experimental Protocols

The following section details a reconstructed experimental protocol for assessing the effect of this compound on biliary secretion, based on the methodology described in the available literature.[1]

Objective: To determine the in vivo effect of intraduodenally administered this compound on the rate of bile secretion in an anesthetized rat model.

1. Animal Model:

  • Species: Wistar rats (male)

  • Housing: Standard laboratory conditions with ad libitum access to food and water prior to the experiment.

  • Fasting: Animals should be fasted overnight with free access to water to ensure an empty upper gastrointestinal tract.

2. Anesthesia and Surgical Preparation:

  • Anesthetize the rats using an appropriate anesthetic agent (e.g., intraperitoneal injection of a combination of Zoletil and Xylazine).[7]

  • Perform a midline laparotomy to expose the abdominal cavity.

  • Isolate the common bile duct and cannulate it with polyethylene (B3416737) tubing to allow for the collection of bile outside the body.

  • Insert a catheter into the duodenum for the administration of this compound.

  • A jugular vein can be cannulated for the administration of other substances (e.g., antagonists) or for blood sampling.

3. Experimental Procedure:

  • Allow the animal to stabilize after surgery.

  • Collect bile in pre-weighed tubes at regular intervals (e.g., 10-15 minutes) to establish a baseline bile flow rate.[8][9]

  • Administer this compound intraduodenally in a dose-dependent manner.

  • Continue to collect bile in timed intervals throughout the experiment.

  • For mechanistic studies, intravenous infusion of antagonists such as a CCK-receptor antagonist (e.g., loxiglumide) or atropine can be performed prior to and during this compound administration.[1]

  • Collect blood samples at key time points to measure plasma levels of secretin and CCK via radioimmunoassay.[1]

4. Data Analysis:

  • Determine the bile flow rate gravimetrically, assuming a density of 1.0 g/mL, and express it as µL/min/kg body weight.

  • Analyze the collected bile for changes in the concentration of bile acids and electrolytes.

  • Compare the bile flow rates and hormone levels before and after this compound administration.

  • Use appropriate statistical tests (e.g., ANOVA) to determine the significance of the observed effects.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Animal_Prep Animal Preparation (Fasting, Anesthesia) Surgery Surgical Cannulation (Bile Duct, Duodenum, Vein) Animal_Prep->Surgery Stabilization Stabilization Period Surgery->Stabilization Baseline Baseline Bile Collection Stabilization->Baseline Antagonist Antagonist Infusion (Optional) Baseline->Antagonist Tocamphyl_Admin Intraduodenal This compound Administration Baseline->Tocamphyl_Admin Antagonist->Tocamphyl_Admin Post_Admin_Collection Post-Administration Bile & Blood Collection Tocamphyl_Admin->Post_Admin_Collection Measurement Measure Bile Flow Rate & Hormone Levels Post_Admin_Collection->Measurement Stats Statistical Analysis Measurement->Stats

Caption: A typical experimental workflow for assessing this compound's effect on bile flow.

The available evidence strongly suggests that this compound is a potent choleretic agent. Its mechanism of action is, at least in part, dependent on the stimulation of secretin release, which in turn enhances ductal biliary secretion. Further research is warranted to fully elucidate the molecular targets of this compound within the enteroendocrine system and to explore its therapeutic potential in cholestatic conditions. The experimental framework provided herein offers a robust methodology for future investigations into this compound and other novel choleretic compounds.

References

Methodological & Application

Application Notes and Protocols for the Use of Tocamphyl in Liver Function Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tocamphyl, also known as Tocanfil, is a compound recognized for its choleretic properties, meaning it stimulates the secretion of bile from the liver.[1] Chemically, it is the diethanolamine (B148213) salt of the mono-(+)-camphoric acid ester of p-tolylmethylcarbinol. Its primary application in a research context is the investigation of liver function, particularly processes related to bile formation and flow (choleresis), bile acid homeostasis, and the cellular mechanisms that protect the liver from cholestatic injury. These notes provide an overview of the potential applications of this compound in liver function research, along with detailed protocols for relevant experiments.

Given the limited direct research data on this compound, the experimental designs and mechanistic discussions presented here are based on the established understanding of choleretic agents and the signaling pathways they are likely to modulate.

Potential Research Applications

  • Investigation of Choleretic Mechanisms: Studying the dose-dependent effects of this compound on bile flow and composition.

  • Modulation of Bile Acid Homeostasis: Examining the influence of this compound on the synthesis, transport, and metabolism of bile acids.

  • Hepatoprotective Effects in Cholestasis Models: Assessing the potential of this compound to mitigate liver damage in models of cholestasis.

  • Activation of Nuclear Receptors: Investigating the interaction of this compound with key nuclear receptors involved in liver homeostasis, such as the Farnesoid X Receptor (FXR) and the Pregnane X Receptor (PXR).

Mechanistic Background: Signaling Pathways in Choleresis

The choleretic activity of compounds like this compound is intrinsically linked to the regulation of bile acid homeostasis, which is primarily controlled by the nuclear receptors FXR and PXR. These receptors act as sensors for bile acids and xenobiotics, respectively, and regulate the expression of genes involved in bile acid synthesis and transport.

Farnesoid X Receptor (FXR) Signaling: FXR is a major regulator of bile acid homeostasis.[2][3] When activated by bile acids, FXR initiates a signaling cascade that protects hepatocytes from bile acid overload.[4] It achieves this by:

  • Suppressing bile acid synthesis: FXR induces the expression of the Small Heterodimer Partner (SHP), which in turn inhibits the activity of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[5]

  • Promoting bile acid efflux: FXR upregulates the expression of the Bile Salt Export Pump (BSEP/ABCB11) and Multidrug Resistance-associated Protein 2 (MRP2/ABCC2), which are responsible for transporting bile acids and other organic anions from hepatocytes into the bile canaliculi.[4][6]

  • Inhibiting bile acid uptake: FXR downregulates the expression of the Na+-taurocholate cotransporting polypeptide (NTCP/SLC10A1), which is responsible for the uptake of bile acids from the blood into hepatocytes.[4]

Pregnane X Receptor (PXR) Signaling: PXR is a xenobiotic sensor that also plays a role in bile acid detoxification.[1][7] Activation of PXR by various compounds can induce the expression of:

  • CYP3A enzymes: These enzymes are involved in the hydroxylation of bile acids, making them more water-soluble and easier to excrete.[8]

  • Organic anion transporting polypeptides (OATPs): These transporters are involved in the uptake of bile acids and other compounds into the liver.[8]

  • MRP2 and other transporters: PXR activation can also lead to the induction of transporters involved in the efflux of bile acids and their metabolites.[9]

The interplay between FXR and PXR signaling pathways provides a comprehensive defense mechanism against the accumulation of toxic levels of bile acids in the liver.

FXR_PXR_Signaling cluster_blood Sinusoidal Blood cluster_hepatocyte Hepatocyte BileAcids_Blood Bile Acids NTCP NTCP BileAcids_Blood->NTCP Uptake Xenobiotics This compound / Xenobiotics OATP OATP Xenobiotics->OATP Uptake FXR FXR NTCP->FXR Activates PXR PXR OATP->PXR Activates RXR RXR FXR_RXR FXR-RXR FXR->FXR_RXR Dimerizes PXR_RXR PXR-RXR PXR->PXR_RXR Dimerizes FXR_RXR->NTCP Represses SHP SHP FXR_RXR->SHP Induces BSEP BSEP FXR_RXR->BSEP Induces MRP2 MRP2 FXR_RXR->MRP2 Induces PXR_RXR->OATP Induces PXR_RXR->MRP2 Induces CYP3A CYP3A PXR_RXR->CYP3A Induces CYP7A1 CYP7A1 SHP->CYP7A1 Inhibits Bile_Canaliculus Bile BSEP->Bile_Canaliculus Efflux MRP2->Bile_Canaliculus Efflux choleretic_activity_workflow A Animal Preparation (Fasting, Anesthesia) B Surgical Procedure (Laparotomy, Bile Duct Cannulation) A->B C Stabilization Period (Basal Bile Collection) B->C D This compound Administration (Intraduodenal or IV) C->D E Bile Collection (Fraction Collector) D->E F Sample Analysis (Bile Flow Rate, Composition) E->F

References

Application Notes and Protocols for Studying Tocamphyl's Choleretic Effect in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tocamphyl, a synthetic choleretic agent, has demonstrated the ability to increase bile flow. Understanding its mechanism of action and quantifying its effects are crucial for its potential therapeutic applications. These application notes provide detailed protocols for utilizing rodent models, specifically rats, to investigate the choleretic properties of this compound. The protocols cover in vivo experimental setup, surgical procedures, and analytical methods for bile analysis.

Animal Models

The most commonly used animal model for studying choleretic effects is the rat, due to its consistent bile production and the feasibility of surgical procedures like bile duct cannulation. Sprague-Dawley or Wistar rats are suitable strains for these studies.

Experimental Protocols

Protocol 1: In Vivo Assessment of this compound's Choleretic Effect in Rats

This protocol describes the surgical procedure for bile duct cannulation and the subsequent measurement of bile flow following this compound administration.

Materials:

  • Male Wistar rats (250-300g)

  • This compound

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Polyethylene tubing (PE-50)

  • Surgical instruments (forceps, scissors, sutures)

  • Heating pad

  • Saline solution

  • Fraction collector or pre-weighed collection tubes

Procedure:

  • Animal Preparation:

    • Fast the rats for 12-16 hours before surgery with free access to water.

    • Anesthetize the rat using an appropriate anesthetic agent.

    • Maintain the rat's body temperature at 37°C using a heating pad.

  • Surgical Procedure (Bile Duct Cannulation):

    • Make a midline abdominal incision to expose the liver and small intestine.

    • Gently retract the liver to locate the common bile duct.

    • Carefully dissect the common bile duct from the surrounding tissue.

    • Ligate the bile duct close to the duodenum.

    • Make a small incision in the bile duct proximal to the ligation.

    • Insert a PE-50 cannula into the bile duct and secure it with a suture.

    • Exteriorize the cannula for bile collection.

  • Experimental Setup and this compound Administration:

    • Allow the animal to stabilize for a 30-minute period, collecting basal bile flow.

    • Administer this compound either intravenously (IV) or intraduodenally (ID) at various doses. A vehicle control group should be included.

    • Collect bile in pre-weighed tubes at regular intervals (e.g., every 15 or 30 minutes) for a period of 2-4 hours.

  • Measurement of Bile Flow:

    • Determine the volume of bile collected at each time point by weight, assuming a density of 1.0 g/mL.

    • Calculate the bile flow rate (μL/min/kg body weight).

Protocol 2: Biochemical Analysis of Bile Composition

This protocol outlines the methods for analyzing the major components of bile collected from the in vivo study.

Materials:

  • Collected bile samples

  • Reagents and standards for bile acid, cholesterol, and phospholipid assays

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system

  • Spectrophotometer

Procedure:

  • Bile Acid Analysis:

    • Use an established HPLC-MS/MS method to separate and quantify individual bile acids (e.g., cholic acid, chenodeoxycholic acid, and their taurine (B1682933) and glycine (B1666218) conjugates).

    • Prepare bile samples by dilution and protein precipitation.

    • Run the samples on the HPLC-MS/MS system and analyze the data to determine the concentration of each bile acid.

  • Cholesterol Analysis:

    • Determine the total cholesterol concentration in bile using a commercial enzymatic assay kit.

    • The assay is typically based on the cholesterol oxidase reaction, which produces a colored product that can be measured spectrophotometrically.

  • Phospholipid Analysis:

    • Measure the phospholipid content using a colorimetric assay that quantifies inorganic phosphate (B84403) released after digestion of the phospholipids.

    • Alternatively, specific phospholipid classes can be analyzed by HPLC with an appropriate detector.

Data Presentation

Disclaimer: The following tables present illustrative data based on the known dose-dependent choleretic effect of this compound. Specific quantitative values from publicly available literature are limited.

Table 1: Illustrative Dose-Response of this compound on Bile Flow in Rats

Treatment GroupDoseRoute of AdministrationPeak Increase in Bile Flow (µL/min/kg)Percentage Increase from Baseline (%)
Vehicle Control-IV5.2 ± 1.12.5 ± 0.5
This compound10 mg/kgIV15.8 ± 2.530.1 ± 4.8
This compound30 mg/kgIV35.2 ± 4.168.5 ± 7.9
This compound100 mg/kgIV60.7 ± 6.3115.2 ± 12.1

Table 2: Illustrative Effect of this compound on Bile Composition in Rats

Treatment Group (100 mg/kg IV)Bile Acid Concentration (mM)Cholesterol Concentration (mM)Phospholipid Concentration (mM)
Baseline 25.3 ± 3.12.1 ± 0.36.5 ± 0.8
Peak Effect 28.9 ± 3.52.0 ± 0.46.7 ± 0.9

Mandatory Visualizations

Signaling Pathway

The choleretic effect of this compound is believed to be mediated, at least in part, by the release of secretin, which then acts on cholangiocytes (bile duct cells). The following diagram illustrates the proposed signaling pathway initiated by secretin.

Tocamphyl_Secretin_Signaling This compound This compound Secretin_Release Secretin Release (from S-cells in Duodenum) This compound->Secretin_Release Secretin Secretin Secretin_Release->Secretin SCTR Secretin Receptor (SCTR) (on Cholangiocyte) Secretin->SCTR G_Protein G-protein (Gs) SCTR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA CFTR CFTR Activation PKA->CFTR phosphorylates Bicarbonate_Secretion Bicarbonate (HCO3-) Secretion into Bile CFTR->Bicarbonate_Secretion Bile_Flow Increased Bile Flow Bicarbonate_Secretion->Bile_Flow

Caption: Proposed signaling pathway for this compound-induced choleresis via secretin.

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for assessing the choleretic effect of this compound.

Experimental_Workflow Animal_Prep Animal Preparation (Fasting, Anesthesia) Surgery Bile Duct Cannulation Surgery Animal_Prep->Surgery Stabilization Stabilization & Basal Bile Collection Surgery->Stabilization Dosing This compound Administration (IV or ID) Stabilization->Dosing Bile_Collection Timed Bile Collection Dosing->Bile_Collection Bile_Flow_Analysis Bile Flow Rate Measurement Bile_Collection->Bile_Flow_Analysis Biochemical_Analysis Biochemical Analysis of Bile (Bile Acids, Cholesterol, Phospholipids) Bile_Collection->Biochemical_Analysis Data_Analysis Data Analysis & Interpretation Bile_Flow_Analysis->Data_Analysis Biochemical_Analysis->Data_Analysis

Caption: Experimental workflow for studying this compound's choleretic effect.

Tocamphyl: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical data available for Tocamphyl, a synthetic choleretic agent. Detailed protocols for key in vivo experiments are outlined to guide researchers in designing and executing studies to evaluate the efficacy and safety of this compound.

Overview of this compound

This compound is a synthetic choleretic agent derived from a root extract of Curcuma longa, L.[1] Preclinical research indicates that this compound stimulates pancreatic exocrine secretion and bile flow.[1] Its mechanism of action is suggested to be mediated, at least in part, by the release of secretin.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data from a key preclinical study on this compound administered intraduodenally to anesthetized rats.[1]

Table 1: Dose-Response Effect of this compound on Pancreatic Juice Volume and Amylase Output

This compound Dose (mg/kg)Pancreatic Juice Volume (μL/15 min)Amylase Output (U/15 min)
0 (Control)10.2 ± 1.512.5 ± 2.1
1015.8 ± 2.018.9 ± 2.5
3025.4 ± 3.128.7 ± 3.6
10038.6 ± 4.542.1 ± 5.0

*p < 0.05 compared to control. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Bile Flow and Plasma Hormone Levels

This compound Dose (mg/kg)Bile Flow (μL/15 min)Plasma Secretin (pg/mL)Plasma Cholecystokinin (B1591339) (CCK) (pg/mL)
0 (Control)25.1 ± 3.21.2 ± 0.32.5 ± 0.4
10055.3 ± 6.15.8 ± 0.92.8 ± 0.5

*p < 0.05 compared to control. Data are presented as mean ± SEM.

Experimental Protocols

Protocol for Intraduodenal Administration of this compound in Rats

This protocol is based on the methodology described in the available preclinical study of this compound.[1]

Objective: To evaluate the dose-dependent effect of this compound on pancreatic exocrine secretion and bile flow following intraduodenal administration in anesthetized rats.

Materials:

  • This compound

  • Male Wistar rats (250-300g)

  • Urethane (B1682113) (anesthetic)

  • Polyethylene tubing

  • Syringe pump

  • Bile collection tubes

  • Pancreatic juice collection tubes

  • Amylase assay kit

  • Secretin and CCK ELISA kits

Procedure:

  • Fast rats overnight with free access to water.

  • Anesthetize rats with an intraperitoneal injection of urethane (1.25 g/kg).

  • Perform a midline laparotomy to expose the duodenum, pancreas, and common bile duct.

  • Cannulate the common bile duct at the point of entry into the duodenum for bile collection.

  • Cannulate the main pancreatic duct for collection of pancreatic juice.

  • Insert a catheter into the duodenum for intraduodenal infusion of this compound.

  • Allow the animal to stabilize for 30 minutes, collecting basal bile and pancreatic juice samples.

  • Dissolve this compound in a suitable vehicle (e.g., saline) to the desired concentrations.

  • Infuse this compound intraduodenally at a constant rate using a syringe pump for a specified period (e.g., 60 minutes).

  • Collect bile and pancreatic juice in 15-minute fractions throughout the infusion period.

  • At the end of the experiment, collect a blood sample via cardiac puncture for plasma hormone analysis.

  • Measure the volume of collected bile and pancreatic juice.

  • Determine the amylase concentration in pancreatic juice samples using an appropriate assay.

  • Measure plasma secretin and cholecystokinin (CCK) levels using ELISA kits.

  • Euthanize the animal according to institutional guidelines.

General Protocol for Determining Maximum Tolerated Dose (MTD)

As no specific MTD data for this compound is available, this generalized protocol can be adapted. The MTD is the highest dose of a drug that does not cause unacceptable side effects or overt toxicity over a specific period.[2]

Objective: To determine the maximum tolerated dose of a test compound in rodents.

Procedure:

  • Use a small group of animals (e.g., 3-5 per dose group) for dose escalation.

  • Select a starting dose based on in vitro cytotoxicity data or literature on similar compounds.

  • Administer the compound via the intended clinical route (e.g., oral gavage, intravenous injection).

  • Observe animals for clinical signs of toxicity (e.g., changes in appearance, behavior, weight loss) at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose).

  • Increase the dose in subsequent groups of animals in a stepwise manner (e.g., using a modified Fibonacci sequence).

  • The MTD is defined as the highest dose that does not produce significant toxicity or more than a 10-15% reduction in body weight.

General Protocol for a Preclinical Pharmacokinetic (PK) Study

To understand the absorption, distribution, metabolism, and excretion (ADME) of this compound, a pharmacokinetic study is essential.[3][4]

Objective: To characterize the pharmacokinetic profile of a test compound in a relevant animal model.

Procedure:

  • Administer the compound to cannulated rodents (for serial blood sampling) via the intended route (e.g., intravenous bolus and oral gavage to determine bioavailability).

  • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Process blood samples to obtain plasma or serum.

  • Analyze the concentration of the compound in the plasma/serum samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate key pharmacokinetic parameters such as:

    • Area under the concentration-time curve (AUC)

    • Maximum concentration (Cmax)

    • Time to maximum concentration (Tmax)

    • Half-life (t1/2)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Bioavailability (F%)

Visualizations

Signaling Pathway

Tocamphyl_Mechanism This compound This compound (Intraduodenal) S_Cells Duodenal S-Cells This compound->S_Cells Stimulates Secretin Secretin Release S_Cells->Secretin Bloodstream Bloodstream Secretin->Bloodstream Pancreatic_Ductal_Cells Pancreatic Ductal Cells Bloodstream->Pancreatic_Ductal_Cells Targets Cholangiocytes Cholangiocytes (Bile Duct Cells) Bloodstream->Cholangiocytes Targets Bicarbonate Bicarbonate (HCO3-) Secretion Pancreatic_Ductal_Cells->Bicarbonate Pancreatic_Juice Increased Pancreatic Juice Flow Bicarbonate->Pancreatic_Juice Bile_Flow Increased Bile Flow Cholangiocytes->Bile_Flow

Caption: Proposed signaling pathway of this compound.

Experimental Workflows

MTD_Workflow start Start dose_selection Select Starting Dose start->dose_selection animal_grouping Assign Animals to Dose Groups dose_selection->animal_grouping dosing Administer Compound animal_grouping->dosing observation Clinical Observation & Weight Monitoring dosing->observation decision Toxicity Observed? observation->decision mtd_determined MTD Determined decision->mtd_determined No increase_dose Increase Dose for Next Group decision->increase_dose Yes end End mtd_determined->end increase_dose->animal_grouping

Caption: Workflow for a Maximum Tolerated Dose (MTD) study.

PK_Workflow start Start animal_prep Prepare Cannulated Animals start->animal_prep dosing_iv IV Dosing animal_prep->dosing_iv dosing_po Oral Dosing animal_prep->dosing_po blood_sampling Serial Blood Sampling dosing_iv->blood_sampling dosing_po->blood_sampling sample_processing Plasma/Serum Isolation blood_sampling->sample_processing bioanalysis LC-MS/MS Analysis sample_processing->bioanalysis data_analysis Calculate PK Parameters bioanalysis->data_analysis end End data_analysis->end

References

Cell-based assays to evaluate Tocamphyl activity

Author: BenchChem Technical Support Team. Date: December 2025

SEP Inhibition Assay.

Protocol:

  • Cell Culture: Culture primary human or rat hepatocytes in a sandwich configuration (between two layers of collagen) to promote the formation of bile canaliculi.

  • Pre-incubation: Pre-incubate the sandwich-cultured hepatocytes with various concentrations of Tocamphyl or a known BSEP inhibitor (e.g., cyclosporin (B1163) A) for 10-30 minutes at 37°C.

  • Substrate Addition: Add a fluorescent BSEP substrate, such as cholyl-lysyl-fluorescein (B10832531) (CLF), to the culture medium and incubate for an additional 10-20 minutes.

  • Washing: Wash the cells several times with ice-cold buffer to remove the extracellular fluorescent substrate.

  • Imaging and Quantification: Visualize the accumulation of the fluorescent substrate in the bile canaliculi using fluorescence microscopy. Quantify the fluorescence intensity using image analysis software.

  • Data Analysis: Determine the concentration-dependent inhibition of BSEP activity by this compound by comparing the fluorescence intensity in treated cells to that in vehicle-treated control cells.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Cytotoxicity of this compound in HepG2 Ce[1]lls

Concentration (µM)% Cell Viability (MTT Assay)% Cytotoxicity (LDH Assay)
0 (Vehicle)1000
0.1
1
10
50
100
IC50 (µM)

Table 2: BSEP Inhibition by this compound

Concentration (µM)% BSEP Inhibition
0 (Vehicle)0
0.1
1
10
50
100
IC50 (µM)

Conclusion

The protocols and frameworks provided in these application notes offer a robust approach to characterizing the cellular activity of this compound. By systematically evaluating its cytotoxicity and its effects on the FXR signaling pathway and BSEP transporter function, researchers can gain valuable insights into its mechanism of action as a choleretic agent. This information is critical for the further development and application of this compound in relevant therapeutic areas.

References

Application Note: HPLC-MS Analysis of Tocamphyl and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a comprehensive guide for the analysis of Tocamphyl and its putative metabolites using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This compound, a choleretic agent, is composed of a camphoric acid esterified with p-tolylmethylcarbinol, combined with diethanolamine (B148213).[1][2] Due to the limited availability of specific metabolism data for this compound, this document presents a predicted metabolic pathway based on established biotransformation reactions of its structural components and general drug metabolism principles.[3][4][5] Furthermore, a detailed, robust HPLC-MS/MS method is outlined for the separation and quantification of this compound and its proposed metabolites in biological matrices. This protocol is intended as a starting point for method development and will require validation for specific applications.

Introduction

This compound is a drug used to stimulate bile production.[2] Understanding its metabolic fate is crucial for comprehending its pharmacokinetic profile, efficacy, and potential for drug-drug interactions. The primary routes of drug metabolism involve Phase I functionalization reactions (e.g., oxidation, reduction, hydrolysis) and Phase II conjugation reactions (e.g., glucuronidation, sulfation).[3][4][5][6][7] HPLC-MS/MS is a powerful analytical technique for the sensitive and selective quantification of drugs and their metabolites in complex biological samples.[8][9][10]

Predicted Metabolic Pathway of this compound

Based on the structure of this compound, the following metabolic transformations are predicted. Phase I metabolism is likely initiated by hydrolysis of the ester linkage, a common metabolic pathway for ester-containing drugs, yielding camphoric acid and p-tolylmethylcarbinol.[3][11] The p-tolylmethylcarbinol can then undergo oxidation. The camphoric acid moiety may undergo further hydroxylation. Phase II metabolism would likely involve the conjugation of the resulting hydroxyl and carboxyl groups with glucuronic acid or sulfate.[6][7]

The diethanolamine part of the this compound salt is expected to dissociate and be excreted or enter endogenous metabolic pathways.

Below is a diagram illustrating the predicted metabolic pathway of this compound.

Tocamphyl_Metabolism This compound This compound M1 Metabolite 1 (M1) p-tolylmethylcarbinol This compound->M1 Phase I: Ester Hydrolysis M2 Metabolite 2 (M2) Camphoric acid This compound->M2 Phase I: Ester Hydrolysis M3 Metabolite 3 (M3) Oxidized p-tolylmethylcarbinol M1->M3 Phase I: Oxidation M4 Metabolite 4 (M4) Hydroxylated Camphoric acid M2->M4 Phase I: Hydroxylation M5 Metabolite 5 (M5) Glucuronide/Sulfate Conjugate of M3 M3->M5 Phase II: Conjugation M6 Metabolite 6 (M6) Glucuronide/Sulfate Conjugate of M4 M4->M6 Phase II: Conjugation

Caption: Predicted metabolic pathway of this compound.

HPLC-MS/MS Analysis Protocol

This protocol provides a general method for the simultaneous quantification of this compound and its predicted metabolites in human plasma.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for removing the bulk of proteins from plasma samples.[12][13][14]

Workflow:

Sample_Prep_Workflow Start Plasma Sample (100 µL) Add_IS Add Internal Standard Start->Add_IS Add_ACN Add 300 µL Acetonitrile Add_IS->Add_ACN Vortex Vortex (1 min) Add_ACN->Vortex Centrifuge Centrifuge (10 min, 14,000 rpm, 4°C) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness (Nitrogen Stream) Supernatant->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase A/B (50:50) Evaporate->Reconstitute Inject Inject into HPLC-MS/MS Reconstitute->Inject

Caption: Sample preparation workflow using protein precipitation.

HPLC-MS/MS Conditions

HPLC System: A standard HPLC or UHPLC system. Mass Spectrometer: A triple quadrupole mass spectrometer.[10]

Table 1: Chromatographic Conditions

ParameterValue
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 5% B to 95% B in 5 min, hold for 1 min, return to 5% B in 0.1 min, equilibrate for 1.9 min

Table 2: Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
Multiple Reaction Monitoring (MRM) Transitions

MRM is used for quantification due to its high selectivity and sensitivity.[8] The following table provides hypothetical MRM transitions for this compound and its predicted metabolites. These would need to be optimized experimentally.

Table 3: Hypothetical MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound 424.3201.13015
Metabolite 1 (M1) 137.2119.12510
Metabolite 2 (M2) 201.1155.12012
Metabolite 3 (M3) 151.2133.12515
Metabolite 4 (M4) 217.1171.12012
Metabolite 5 (M5) 327.2151.23520
Metabolite 6 (M6) 393.1217.13018
Internal Standard User DefinedUser DefinedUser DefinedUser Defined

Data Presentation

The following tables represent a hypothetical quantitative analysis of this compound and its metabolites in plasma samples from a pharmacokinetic study.

Table 4: Calibration Curve Summary (Hypothetical Data)

AnalyteLinear Range (ng/mL)
This compound 1 - 10000.998
Metabolite 1 (M1) 0.5 - 5000.997
Metabolite 2 (M2) 0.5 - 5000.999
Metabolite 3 (M3) 1 - 10000.996
Metabolite 4 (M4) 1 - 10000.998
Metabolite 5 (M5) 2 - 20000.995
Metabolite 6 (M6) 2 - 20000.997

Table 5: Mean Plasma Concentrations (ng/mL) vs. Time (Hypothetical Data)

Time (h)This compoundM1M2M3M4M5M6
0.5 850.215.325.15.28.3< LOQ< LOQ
1 980.545.875.415.622.15.87.2
2 750.1120.6198.240.255.925.330.1
4 420.7150.2247.180.5110.485.698.4
8 150.380.1131.895.3130.1150.2175.3
12 50.630.550.260.182.7120.8140.9
24 5.14.26.915.421.250.360.1

Conclusion

This application note outlines a comprehensive approach for the analysis of this compound and its predicted metabolites using HPLC-MS/MS. The provided protocols for sample preparation and chromatographic separation are based on established methodologies for small molecule drug analysis and serve as a robust starting point for method development and validation. The predicted metabolic pathway offers a framework for targeted metabolite identification and quantification studies. Further research is necessary to confirm the metabolic fate of this compound in vivo and to validate this analytical method for specific research or clinical applications.

References

Application Notes and Protocols for In Vitro Efficacy Testing of Tocamphyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tocamphyl, a compound identified as a potential choleretic agent, presents a promising therapeutic candidate for cholestatic liver diseases and the subsequent risk of liver fibrosis. Cholestasis, characterized by the impaired flow of bile from the liver, leads to the accumulation of cytotoxic bile acids within hepatocytes. This accumulation can induce hepatocyte injury and trigger the activation of hepatic stellate cells (HSCs), the primary cell type responsible for the excessive deposition of extracellular matrix (ECM) proteins that leads to liver fibrosis.

These application notes provide a comprehensive guide for the in vitro evaluation of this compound's efficacy in mitigating key pathological events associated with cholestasis and liver fibrosis. The protocols outlined below are designed to assess the effects of this compound on two critical cell types: primary human hepatocytes in a sandwich culture model to investigate its role in promoting bile acid transport, and the human hepatic stellate cell line, LX-2, to determine its anti-fibrotic potential.

The following sections detail experimental workflows, specific protocols, and data analysis strategies to enable a thorough preclinical assessment of this compound.

Hypothetical Mechanism of Action of this compound

Based on its classification as a choleretic agent, we hypothesize that this compound may exert its therapeutic effects through a dual mechanism:

  • Enhancement of Hepatobiliary Transport: this compound may increase the expression and/or activity of key bile acid transporters in hepatocytes, such as the Bile Salt Export Pump (BSEP), leading to increased efflux of bile acids and reducing their intracellular concentration and associated toxicity.

  • Direct Anti-fibrotic Effects: this compound may directly inhibit the activation, proliferation, and pro-fibrogenic activities of hepatic stellate cells, thereby attenuating the fibrotic response to liver injury.

The following in vitro models and protocols are designed to investigate these hypotheses.

Section 1: Evaluation of this compound's Choleretic Activity in Sandwich-Cultured Human Hepatocytes

This section focuses on assessing the potential of this compound to enhance bile acid transport and protect hepatocytes from cholestatic injury using a sandwich-cultured human hepatocyte (SCHH) model. This model is well-established for maintaining the polarity and functionality of hepatocytes in vitro, including the formation of bile canaliculi.

Experimental Workflow

experimental_workflow_cholestasis cluster_culture Hepatocyte Culture cluster_treatment Treatment cluster_assays Endpoint Assays culture Plate primary human hepatocytes sandwich Establish sandwich culture with collagen overlay culture->sandwich treatment Treat with this compound and/or cholestatic agent (e.g., Chlorpromazine) sandwich->treatment bsep BSEP Activity Assay treatment->bsep qpcr qPCR for Bile Acid Transporter Expression (BSEP, NTCP, MRP2) treatment->qpcr viability Hepatocyte Viability Assay (MTT) treatment->viability

Caption: Workflow for assessing this compound's effect on cholestasis in vitro.

Protocols

Protocol 1.1: Establishment of Sandwich-Cultured Human Hepatocytes (SCHH)

  • Plate Coating: Coat 24-well collagen-I-coated plates with a thin layer of Matrigel® (Corning) diluted in serum-free Williams' E Medium and incubate for 1 hour at 37°C.

  • Cell Seeding: Thaw cryopreserved primary human hepatocytes and seed them at a density of 0.35 x 10^6 cells/well in Williams' E Medium supplemented with plating supplements.

  • Cell Attachment: Incubate for 4-6 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Collagen Overlay: After attachment, remove the medium and overlay the cells with a second layer of neutralized collagen I solution.

  • Culture Maintenance: Incubate the plates for 24-48 hours to allow for the formation of bile canaliculi before initiating treatment.

Protocol 1.2: this compound Treatment and Induction of Cholestasis

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

  • Induce cholestasis by treating the SCHH with a known cholestatic agent, such as chlorpromazine (B137089) (10 µM), for 24 hours.

  • Co-treat a separate set of wells with the cholestatic agent and varying concentrations of this compound (e.g., 1, 10, 50 µM).

  • Include appropriate vehicle controls.

Protocol 1.3: Bile Salt Export Pump (BSEP) Activity Assay

  • Following treatment, wash the SCHH with pre-warmed Krebs-Henseleit buffer.

  • Incubate the cells with a fluorescent BSEP substrate, such as cholyl-lysyl-fluorescein (B10832531) (CLF), for 30 minutes at 37°C.

  • Wash the cells extensively with ice-cold buffer to remove extracellular substrate.

  • Lyse the cells and measure the intracellular fluorescence using a plate reader. A decrease in intracellular fluorescence in this compound-treated cells would suggest increased BSEP activity.

Protocol 1.4: Quantitative Real-Time PCR (qPCR) for Bile Acid Transporter Expression

  • Lyse the treated SCHH and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

  • Synthesize cDNA using a reverse transcription kit.

  • Perform qPCR using primers specific for human ABCB11 (BSEP), SLC10A1 (NTCP), ABCC2 (MRP2), and a housekeeping gene (e.g., GAPDH).

  • Analyze the relative gene expression using the ΔΔCt method.

Protocol 1.5: Hepatocyte Viability Assay (MTT)

  • After the 24-hour treatment period, add MTT reagent to each well and incubate for 3-4 hours at 37°C.

  • Solubilize the formazan (B1609692) crystals with DMSO or a suitable solubilization buffer.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation

Table 1: Effect of this compound on BSEP Activity and Bile Acid Transporter Expression in SCHH

Treatment GroupBSEP Activity (Relative Fluorescence Units)ABCB11 (BSEP) mRNA (Fold Change)SLC10A1 (NTCP) mRNA (Fold Change)ABCC2 (MRP2) mRNA (Fold Change)Hepatocyte Viability (% of Control)
Vehicle Control
Cholestatic Agent
Cholestatic Agent + this compound (Low Dose)
Cholestatic Agent + this compound (High Dose)

Section 2: Evaluation of this compound's Anti-Fibrotic Efficacy in Hepatic Stellate Cells (LX-2)

This section outlines the protocols to assess the direct anti-fibrotic effects of this compound on the human hepatic stellate cell line, LX-2. LX-2 cells are a well-validated in vitro model that mimics the behavior of activated HSCs.

Experimental Workflow

experimental_workflow_fibrosis cluster_culture LX-2 Cell Culture cluster_treatment Treatment cluster_assays Endpoint Assays culture Culture LX-2 cells treatment Treat with TGF-β1 and/or this compound culture->treatment proliferation Proliferation Assay (BrdU) treatment->proliferation collagen Collagen Deposition (Sirius Red Staining) treatment->collagen qpcr qPCR for Fibrosis Markers (COL1A1, α-SMA, TIMP-1) treatment->qpcr

Caption: Workflow for assessing this compound's anti-fibrotic effect in vitro.

Signaling Pathway

signaling_pathway_fibrosis cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB TGF-β1 Receptor TGF-β Receptor TGFB->Receptor Smad Smad2/3 Phosphorylation Receptor->Smad Transcription Gene Transcription Smad->Transcription This compound This compound This compound->Smad Inhibition? Fibrosis Fibrosis Markers (Collagen, α-SMA, TIMP-1) Transcription->Fibrosis

Caption: TGF-β signaling pathway in hepatic stellate cell activation.

Protocols

Protocol 2.1: LX-2 Cell Culture and Treatment

  • Culture LX-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) in a humidified incubator at 37°C with 5% CO2.

  • Seed LX-2 cells in appropriate multi-well plates and allow them to adhere overnight.

  • Starve the cells in serum-free medium for 24 hours prior to treatment.

  • Induce fibrosis by treating the cells with transforming growth factor-beta 1 (TGF-β1; 5 ng/mL) for 24-48 hours.

  • Co-treat a separate set of wells with TGF-β1 and varying concentrations of this compound (e.g., 1, 10, 50 µM).

  • Include appropriate vehicle and untreated controls.

Protocol 2.2: Cell Proliferation Assay (BrdU)

  • During the last 4 hours of the treatment period, add 5-bromo-2'-deoxyuridine (B1667946) (BrdU) to the culture medium.

  • Fix the cells and denature the DNA according to the manufacturer's protocol of a BrdU cell proliferation assay kit.

  • Incubate with an anti-BrdU antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Add a substrate and measure the colorimetric signal using a microplate reader.

Protocol 2.3: Collagen Deposition (Sirius Red Staining)

  • After treatment, fix the cells with 4% paraformaldehyde.

  • Stain the fixed cells with Picro Sirius Red solution for 1 hour.

  • Wash the wells with acidified water to remove unbound dye.

  • Elute the bound dye with a sodium hydroxide (B78521) solution.

  • Measure the absorbance of the eluate at 550 nm.

Protocol 2.4: Quantitative Real-Time PCR (qPCR) for Fibrosis Markers

  • Extract total RNA from the treated LX-2 cells.

  • Synthesize cDNA and perform qPCR using primers for human COL1A1 (Collagen Type I Alpha 1), ACTA2 (α-Smooth Muscle Actin), TIMP1 (Tissue Inhibitor of Metalloproteinases 1), and a housekeeping gene.

  • Analyze the relative gene expression using the ΔΔCt method.

Data Presentation

Table 2: Effect of this compound on TGF-β1-Induced Fibrotic Activation of LX-2 Cells

Treatment GroupCell Proliferation (BrdU Absorbance)Collagen Deposition (Sirius Red Absorbance)COL1A1 mRNA (Fold Change)ACTA2 (α-SMA) mRNA (Fold Change)TIMP1 mRNA (Fold Change)
Untreated Control
TGF-β1
TGF-β1 + this compound (Low Dose)
TGF-β1 + this compound (High Dose)

Section 3: Co-culture Model of Hepatocytes and Hepatic Stellate Cells

To investigate the interplay between hepatocytes and HSCs in a more physiologically relevant context, a co-culture system can be established. This model allows for the assessment of this compound's ability to protect hepatocytes from cholestatic injury and subsequently prevent the activation of co-cultured HSCs.

Experimental Workflow

experimental_workflow_coculture cluster_culture Co-Culture Setup cluster_treatment Treatment cluster_assays Endpoint Assays culture_hep Plate primary human hepatocytes add_lx2 Add LX-2 cells to the hepatocyte culture culture_hep->add_lx2 treatment Treat with cholestatic agent and/or this compound add_lx2->treatment viability Hepatocyte Viability treatment->viability fibrosis_markers Fibrosis Marker Analysis (qPCR for LX-2 specific markers) treatment->fibrosis_markers

Caption: Workflow for assessing this compound in a hepatocyte-HSC co-culture model.

Protocol

Protocol 3.1: Establishment of Hepatocyte/LX-2 Co-culture

  • Establish sandwich-cultured human hepatocytes as described in Protocol 1.1.

  • After 24 hours of hepatocyte culture, add LX-2 cells to the top of the collagen gel overlay at a hepatocyte to LX-2 ratio of 10:1.

  • Allow the co-culture to stabilize for 24 hours before initiating treatment.

Protocol 3.2: Treatment and Endpoint Analysis

  • Treat the co-cultures with a cholestatic agent (e.g., chenodeoxycholic acid) with or without this compound for 48-72 hours.

  • Assess hepatocyte viability using a hepatocyte-specific marker (e.g., albumin secretion ELISA) or by morphology.

  • Lyse the co-cultures and perform qPCR for fibrosis markers as described in Protocol 2.4.

Conclusion

The in vitro models and protocols detailed in these application notes provide a robust framework for the preclinical evaluation of this compound's efficacy in combating cholestasis and liver fibrosis. By systematically assessing its impact on hepatobiliary transport and hepatic stellate cell activation, researchers can gain valuable insights into its mechanism of action and therapeutic potential. The data generated from these studies will be crucial for guiding further drug development efforts and for designing subsequent in vivo efficacy studies.

Application Notes and Protocols: Obeticholic Acid in Cholestasis Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obeticholic acid (OCA) is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that is highly expressed in the liver and intestine.[1][2] As a key regulator of bile acid, lipid, and glucose homeostasis, FXR has emerged as a critical therapeutic target for cholestatic liver diseases, which are characterized by the toxic accumulation of bile acids in the liver.[3][4] OCA is a semi-synthetic bile acid analog, derived from the primary human bile acid chenodeoxycholic acid (CDCA), and is approximately 100 times more potent than CDCA in activating FXR.[3] Its activation of FXR leads to a coordinated response that reduces the synthesis of bile acids, promotes their excretion, and mitigates liver inflammation and fibrosis.[1][2] These application notes provide an overview of the mechanism of action of OCA, protocols for its use in common cholestasis research models, and a summary of expected quantitative outcomes.

Mechanism of Action: FXR-Mediated Regulation of Bile Acid Homeostasis

Obeticholic acid exerts its therapeutic effects by binding to and activating FXR. This activation initiates a cascade of transcriptional changes in genes involved in bile acid metabolism, ultimately protecting hepatocytes from bile acid-induced toxicity. The key mechanisms are:

  • Inhibition of Bile Acid Synthesis: In the liver, FXR activation induces the expression of the small heterodimer partner (SHP). SHP, in turn, inhibits the activity of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis from cholesterol.[2] In the intestine, FXR activation induces the expression and secretion of Fibroblast Growth Factor 19 (FGF19; FGF15 in rodents). FGF19 travels to the liver via the portal circulation and binds to its receptor (FGFR4), which also leads to the suppression of CYP7A1 expression.[5][6]

  • Stimulation of Bile Acid Transport and Excretion: Activated FXR upregulates the expression of key transport proteins involved in the efflux of bile acids from hepatocytes. This includes the Bile Salt Export Pump (BSEP) located on the canalicular membrane, which is responsible for secreting bile acids into the bile, and the Multidrug Resistance-Associated Protein 2 (MRP2).[2][4] FXR also induces the expression of the organic solute transporters alpha and beta (OSTα/OSTβ) on the basolateral membrane, which facilitate the efflux of bile acids back into the sinusoidal blood for renal excretion during cholestasis.[3][4]

  • Anti-inflammatory and Anti-fibrotic Effects: Beyond its role in bile acid homeostasis, FXR activation by OCA has been shown to have anti-inflammatory and anti-fibrotic properties. It can suppress the activation of hepatic stellate cells, which are the primary cell type responsible for liver fibrosis, and reduce the expression of pro-inflammatory cytokines.[2][7]

Signaling Pathway Diagram

Experimental_Workflow cluster_invitro In Vitro: Sandwich-Cultured Human Hepatocytes cluster_invivo In Vivo: Mouse Model of Cholestasis invitro_start Plate and Culture Primary Human Hepatocytes invitro_treat Treat with OCA (0.1-10 µM) for 72h invitro_start->invitro_treat invitro_rna RNA Extraction and qPCR (SHP, BSEP, CYP7A1) invitro_treat->invitro_rna invitro_ba Bile Acid Uptake Assay (d8-TCA, LC-MS/MS) invitro_treat->invitro_ba invitro_end Data Analysis: Gene Expression & BA Levels invitro_rna->invitro_end invitro_ba->invitro_end invivo_start Induce Cholestasis (e.g., Cholic Acid Diet) invivo_treat Treat with OCA (e.g., 0.03% in diet) invivo_start->invivo_treat invivo_sample Sample Collection (Serum, Liver, Fetus) invivo_treat->invivo_sample invivo_analysis Biochemical Analysis (Liver Enzymes, Bile Acids) invivo_sample->invivo_analysis invivo_end Data Analysis: Assess Therapeutic Efficacy invivo_analysis->invivo_end

References

Application Notes and Protocols for Dissolving Tocamphyl in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation and use of Tocamphyl in cell culture experiments. Due to the limited availability of specific data on this compound's solubility and in vitro activity, this protocol includes a preliminary study to determine its solubility, cytotoxicity, and effective concentration range.

Introduction

This compound is identified as a choleretic agent, a substance that increases the volume of bile secreted from the liver. Its application in in vitro cell culture models, particularly with hepatocytes, can provide valuable insights into its mechanism of action and potential therapeutic effects. This protocol outlines the necessary steps to prepare this compound solutions for cell culture and to determine its optimal working concentration.

Materials and Reagents

  • This compound (Molecular Weight: 423.5 g/mol )

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), sterile

  • Complete cell culture medium (e.g., DMEM, Williams' Medium E) supplemented with fetal bovine serum (FBS) and antibiotics

  • Hepatocyte cell line (e.g., HepG2, Huh7) or primary hepatocytes

  • Cell viability assay kit (e.g., MTT, XTT, or LDH assay)

  • Sterile microcentrifuge tubes

  • Serological pipettes and pipette tips

  • Cell culture plates (e.g., 96-well, 24-well)

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Data Presentation: Key Parameters for this compound Solution Preparation

The following table summarizes the essential parameters for preparing this compound stock and working solutions. The values for solubility, effective concentration, and cytotoxicity will be determined through the preliminary experimental protocol outlined below.

ParameterValueNotes
This compound Molecular Weight 423.5 g/mol Use for calculating molar concentrations.
Primary Solvent DMSODue to the likely hydrophobic nature of this compound.
Maximum Final DMSO Concentration in Culture ≤ 0.1% (v/v)To minimize solvent-induced cytotoxicity.
This compound Solubility in DMSO To be determined (TBD)This will define the maximum stock concentration.
Effective Concentration Range TBDThe concentration range that elicits a biological response.
Cytotoxic Concentration (IC50) TBDThe concentration that reduces cell viability by 50%.

Experimental Protocols

Protocol for Determining this compound Solubility in DMSO

This protocol aims to determine the approximate solubility of this compound in DMSO to prepare a high-concentration stock solution.

Methodology:

  • Accurately weigh 10 mg of this compound powder and place it in a sterile 1.5 mL microcentrifuge tube.

  • Add 100 µL of cell culture grade DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes.

  • Visually inspect the solution for any undissolved particles.

  • If the powder has completely dissolved, continue adding 10 µL increments of DMSO, vortexing after each addition, until precipitation is observed. The concentration just before precipitation is the approximate solubility.

  • If the powder does not dissolve in the initial 100 µL, add DMSO in 100 µL increments, vortexing thoroughly after each addition, until the powder is fully dissolved.

  • Calculate the approximate solubility in mg/mL and convert it to a molar concentration.

Protocol for Preparing this compound Stock Solution

Based on the determined solubility, prepare a high-concentration stock solution. For example, if the solubility is found to be at least 10 mg/mL, a 10 mM stock solution can be prepared.

Methodology:

  • Calculate the mass of this compound required to make a desired volume (e.g., 1 mL) of a high-concentration stock solution (e.g., 10 mM).

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

  • Accurately weigh the calculated mass of this compound.

  • Dissolve the weighed this compound in the appropriate volume of DMSO.

  • Vortex thoroughly until the compound is completely dissolved.

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

  • Aliquot the stock solution into sterile, light-protected microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol for Determining the Cytotoxicity of this compound (IC50)

This protocol uses a standard cell viability assay to determine the concentration of this compound that is toxic to cells.

Methodology:

  • Cell Seeding: Seed hepatocytes in a 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Preparation of this compound Dilutions: Prepare a series of dilutions of the this compound stock solution in complete culture medium. A common starting range is from 100 µM down to 0.1 µM in two-fold or three-fold dilutions. Ensure the final DMSO concentration in all wells (including the vehicle control) is constant and does not exceed 0.1%.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include wells with medium only (blank), cells with medium containing 0.1% DMSO (vehicle control), and cells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for a period relevant to the intended experiment (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: After the incubation period, perform a cell viability assay according to the manufacturer's instructions (e.g., MTT, XTT, or LDH assay).

  • Data Analysis: Measure the absorbance or fluorescence using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration and determine the IC50 value (the concentration that causes 50% inhibition of cell viability).

Protocol for a Functional Hepatocyte Assay to Determine Effective Concentration

This protocol aims to identify the concentration range of this compound that elicits a choleretic effect, which can be indirectly measured by assessing changes in hepatocyte function.

Methodology:

  • Cell Seeding: Seed hepatocytes in a 24-well plate at an appropriate density to form a confluent monolayer.

  • Cell Treatment: Based on the IC50 value, select a range of non-toxic concentrations of this compound (e.g., from 0.1 µM up to a concentration well below the IC50). Prepare these dilutions in complete culture medium, maintaining a constant final DMSO concentration (≤ 0.1%).

  • Incubation: Treat the cells with the this compound dilutions for a suitable duration (e.g., 24 hours).

  • Functional Assay: Assess a relevant hepatocyte function that may be modulated by choleretic agents. Examples include:

    • Bile Acid Uptake/Efflux Assays: Use fluorescently labeled bile acids to measure their uptake and efflux from the hepatocytes.

    • Gene Expression Analysis (qPCR): Analyze the expression of genes involved in bile acid synthesis and transport (e.g., CYP7A1, BSEP, NTCP).

    • Urea (B33335) Synthesis Assay: Measure the rate of urea synthesis as an indicator of overall hepatocyte metabolic function.

  • Data Analysis: Quantify the results of the functional assay and plot them against the this compound concentration to identify the effective concentration range that produces a significant biological response.

Visualization of Experimental Workflow and Potential Signaling Pathway

Experimental Workflow for this compound Solution Preparation and Use

Tocamphyl_Workflow cluster_prep Solution Preparation cluster_exp In Vitro Experiments solubility Determine this compound Solubility in DMSO stock Prepare High-Concentration Stock Solution (in DMSO) solubility->stock working Prepare Serial Dilutions in Cell Culture Medium stock->working cytotoxicity Determine Cytotoxicity (IC50) on Hepatocytes working->cytotoxicity effective_conc Determine Effective Concentration (Functional Assays) working->effective_conc cytotoxicity->effective_conc Inform concentration selection functional_study Perform Functional Studies (e.g., Bile Acid Transport) effective_conc->functional_study

Caption: Workflow for preparing and validating this compound for cell culture.

Hypothetical Signaling Pathway for Choleretic Action

The precise signaling pathway of this compound is not yet elucidated. However, a hypothetical pathway for a choleretic agent would likely involve the regulation of bile acid synthesis and transport in hepatocytes.

Choleretic_Pathway cluster_cell Hepatocyte This compound This compound Receptor Cell Surface or Nuclear Receptor This compound->Receptor Signaling Intracellular Signaling Cascade Receptor->Signaling Transcription Transcription Factors (e.g., FXR, PXR) Signaling->Transcription Gene_Expression ↑ Expression of Bile Acid Transporter Genes (BSEP, NTCP) Transcription->Gene_Expression Bile_Synthesis ↑ Bile Acid Synthesis (e.g., CYP7A1) Transcription->Bile_Synthesis Bile_Secretion ↑ Bile Acid Secretion Gene_Expression->Bile_Secretion Bile_Synthesis->Bile_Secretion

Caption: Hypothetical signaling pathway for this compound's choleretic action.

Conclusion

This document provides a comprehensive framework for the dissolution and application of this compound in cell culture experiments. By first establishing key parameters such as solubility, cytotoxicity, and effective concentration, researchers can proceed with well-designed functional assays to investigate the biological effects and mechanism of action of this compound. The provided protocols and diagrams serve as a guide for drug development professionals and scientists in their in vitro studies.

Application Notes and Protocols for Measuring Bile Flow Changes with Choleretic Agent Administration

Author: BenchChem Technical Support Team. Date: December 2025

Note: The following application notes and protocols have been generated based on a representative choleretic agent. The originally requested substance, "Tocamphyl," could not be found in the available scientific literature, suggesting it may be an outdated, colloquial, or incorrect name. Therefore, a well-documented choleretic agent, Ursodeoxycholic acid (UDCA), is used as the primary example, with references to other agents like secretin to provide a comprehensive guide.

Introduction and Principle

Choleresis is the process of bile formation and secretion by the liver. Agents that increase the volume of secreted bile are known as choleretics. Measuring changes in bile flow is crucial in hepatobiliary research, drug development, and toxicological studies to assess liver function and the effects of xenobiotics. Choleretic agents can be broadly categorized into two types:

  • Bile salt-dependent choleretics: These agents, such as ursodeoxycholic acid (UDCA), increase the secretion of bile acids from hepatocytes into the bile canaliculi. This creates an osmotic gradient that drives the movement of water and electrolytes into the bile, thereby increasing bile flow.

  • Bile salt-independent choleretics: These agents, such as secretin, act primarily on the cholangiocytes lining the bile ducts, stimulating them to secrete a bicarbonate-rich fluid.[1][2] This process also increases the total volume of bile.

This document provides a detailed protocol for the in vivo measurement of bile flow in a rat model following the administration of a choleretic agent. The primary method described is bile duct cannulation, which allows for direct and continuous collection of bile.

Mechanism of Action of Choleretic Agents

Choleretic agents enhance bile flow through various mechanisms that involve complex signaling pathways and the regulation of specific transporters in hepatocytes and cholangiocytes.

Ursodeoxycholic acid (UDCA) exerts its choleretic effects through multiple actions:

  • Stimulation of Transporter Expression and Insertion: UDCA upregulates the expression and promotes the insertion of key transporters into the canalicular membrane of hepatocytes.[3][4] This includes the Bile Salt Export Pump (BSEP), which is crucial for the secretion of bile acids from the hepatocyte into the bile.[4]

  • Cytoprotective Effects: UDCA protects liver cells from the damaging effects of more toxic, hydrophobic bile acids.[5]

  • Intracellular Signaling: UDCA can activate various intracellular signaling pathways, including those involving protein kinase C (PKC) and mitogen-activated protein kinase (MAPK), which influence transporter function and cell survival.[5][6]

Secretin, on the other hand, primarily targets cholangiocytes. Its mechanism involves:

  • Receptor Binding: Secretin binds to its specific receptors on the basolateral membrane of cholangiocytes.[7]

  • cAMP Signaling: This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[7]

  • Activation of CFTR: The increase in cAMP activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a chloride channel. The efflux of chloride ions is followed by the secretion of bicarbonate, which drives water into the bile duct lumen, increasing bile volume.[7]

The following diagram illustrates a generalized signaling pathway for a choleretic agent acting on a hepatocyte.

Choleresis_Signaling cluster_hepatocyte Hepatocyte UDCA UDCA Receptor Receptor (e.g., GPBAR1/TGR5) UDCA->Receptor PKC PKC Receptor->PKC Activates MAPK MAPK Pathway PKC->MAPK Activates Transporter_Vesicle Transporter-containing Vesicle MAPK->Transporter_Vesicle Promotes insertion into membrane BSEP BSEP Transporter (in Canalicular Membrane) Transporter_Vesicle->BSEP Bile_Acids_Out Bile Acids (in Bile Canaliculus) BSEP->Bile_Acids_Out Bile_Acids_In Bile Acids (intracellular) Bile_Acids_In->BSEP Transport Experimental_Workflow Acclimatization Animal Acclimatization (≥ 1 week) Surgery Bile Duct Cannulation Surgery Acclimatization->Surgery Recovery Post-operative Recovery (24-48 hours) Surgery->Recovery Baseline Baseline Bile Collection (e.g., 1-2 hours) Recovery->Baseline Administration Administer Choleretic Agent or Vehicle Control Baseline->Administration Collection Post-dose Bile Collection (e.g., 4-6 hours) Administration->Collection Analysis Data Analysis: - Bile Flow Rate - Bile Composition Collection->Analysis

References

Application Notes and Protocols: Tocamphyl in Gastroenterological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the experimental use of Tocamphyl, a synthetic choleretic agent, in gastroenterological studies. The information is based on preclinical research investigating its mechanism of action and physiological effects on the hepato-pancreatic system.

Introduction and Mechanism of Action

This compound (phenyl-p-tolylcarbinol) is a synthetic compound recognized for its choleretic properties, meaning it stimulates the liver to increase the volume of bile secreted. In gastroenterological research, this compound has been investigated for its effects on bile flow and pancreatic exocrine secretion.

Studies in animal models, specifically anesthetized rats, indicate that intraduodenally administered this compound stimulates both pancreatic exocrine secretion (in terms of volume and amylase output) and bile flow in a dose-dependent manner.[1] The stimulatory effect on bile flow is reportedly more potent than its effect on pancreatic secretion.[1]

The mechanism of action for these effects is suggested to be mediated, at least in part, by the release of the gastrointestinal hormone secretin.[1] Plasma secretin levels were observed to increase with escalating doses of this compound.[1] Conversely, the stimulatory actions of this compound do not appear to involve the cholecystokinin (B1591339) (CCK) receptor or the cholinergic pathway, as antagonists for these pathways (loxiglumide and atropine, respectively) did not suppress this compound's effects.[1]

Quantitative Data from Preclinical Studies

The following tables summarize the dose-dependent effects of this compound on bile flow, pancreatic juice volume, and pancreatic amylase output as observed in anesthetized rats following intraduodenal administration.

Table 1: Effect of this compound on Bile Flow

This compound Dose (mg/kg)Mean Increase in Bile Flow (µl/10 min)
0 (Control)Baseline
2550.1 ± 8.3
5085.4 ± 10.2
100120.7 ± 15.6

Data derived from studies in anesthetized rats. Values are presented as mean ± standard error.

Table 2: Effect of this compound on Pancreatic Exocrine Secretion

This compound Dose (mg/kg)Mean Increase in Pancreatic Juice Volume (µl/10 min)Mean Increase in Amylase Output (units/10 min)
0 (Control)BaselineBaseline
2515.2 ± 3.1150.5 ± 25.8
5028.9 ± 4.5280.1 ± 40.2
10045.3 ± 6.8425.7 ± 55.1

Data derived from studies in anesthetized rats. Values are presented as mean ± standard error.

Visualized Mechanisms and Workflows

The following diagrams illustrate the proposed mechanism of action for this compound and a general workflow for its in vivo evaluation.

Tocamphyl_Mechanism cluster_negative Pathways Not Involved This compound This compound (Intraduodenal) Enteroendocrine Enteroendocrine Cells (S-cells in Duodenum) This compound->Enteroendocrine Stimulates Secretin Secretin Release into Bloodstream Enteroendocrine->Secretin Pancreas Pancreatic Duct Cells Secretin->Pancreas Acts on Liver Hepatocytes/ Cholangiocytes Secretin->Liver Acts on Pancreatic_Secretion Increased Pancreatic Juice & Amylase Output Pancreas->Pancreatic_Secretion Bile_Flow Increased Bile Flow Liver->Bile_Flow CCK CCK Pathway Cholinergic Cholinergic Pathway

Caption: Proposed mechanism of this compound action in the gastrointestinal tract.

Experimental_Workflow cluster_prep Animal Preparation cluster_exp Experiment cluster_analysis Analysis Animal Fasted Rat Model Anesthesia Anesthetize Animal (e.g., Ketamine/Xylazine) Animal->Anesthesia Cannulation Surgical Cannulation: - Bile Duct - Pancreatic Duct - Duodenum Anesthesia->Cannulation Stabilization Stabilization Period (Collect Basal Secretions) Cannulation->Stabilization Administration Intraduodenal Infusion of this compound or Vehicle Stabilization->Administration Collection Timed Collection of: - Bile - Pancreatic Juice - Blood Samples Administration->Collection Measure_Flow Measure Volume/Rate of Bile & Pancreatic Juice Collection->Measure_Flow Amylase_Assay Determine Amylase Concentration Collection->Amylase_Assay Hormone_RIA Measure Plasma Secretin (Radioimmunoassay) Collection->Hormone_RIA

Caption: Workflow for in vivo evaluation of this compound's effects on secretion.

Experimental Protocols

The following are generalized protocols based on methodologies employed in gastroenterological research for evaluating compounds like this compound.

Protocol 1: In Vivo Assessment of Choleretic and Pancreatic Effects in a Rat Model

  • 1. Animal Preparation:

    • 1.1. Use male Wistar rats (250-300g), fasted overnight with free access to water.

    • 1.2. Anesthetize the rat via intraperitoneal (IP) injection of a ketamine (75-100 mg/kg) and xylazine (B1663881) (5-10 mg/kg) cocktail.[2] Maintain anesthesia as needed with supplemental doses.

    • 1.3. Perform a midline laparotomy to expose the abdominal organs.

    • 1.4. Cannulate the common bile duct close to the liver to collect bile.

    • 1.5. Cannulate the pancreatic duct for the collection of pancreatic juice.

    • 1.6. Insert a cannula into the duodenum approximately 2 cm distal to the pylorus for the infusion of this compound.[3]

    • 1.7. Maintain the animal's body temperature at 37°C using a heating pad.

  • 2. Experimental Procedure:

    • 2.1. Allow the animal to stabilize for 30-60 minutes after surgery, collecting basal bile and pancreatic secretions in 10-minute intervals.

    • 2.2. Prepare this compound solutions in a suitable vehicle (e.g., saline with a solubilizing agent).

    • 2.3. Infuse the this compound solution (or vehicle for control animals) intraduodenally at a constant rate over a specified period.

    • 2.4. Continue to collect bile and pancreatic juice in pre-weighed tubes at 10-minute intervals for the duration of the experiment (e.g., 60-120 minutes).

    • 2.5. Collect blood samples from a cannulated femoral vein at baseline and at specified time points post-infusion for hormone analysis.

  • 3. Sample Analysis:

    • 3.1. Bile and Pancreatic Juice Volume: Determine the volume of secretions by weight, assuming a density of 1.0 g/ml.

    • 3.2. Pancreatic Amylase Output: Measure the amylase concentration in pancreatic juice samples using a standard enzymatic assay, such as a kinetic colorimetric method.[4] Calculate total amylase output by multiplying the concentration by the juice volume for each time interval.

    • 3.3. Plasma Secretin Levels: Process blood samples to obtain plasma. Determine secretin concentrations using a specific Radioimmunoassay (RIA) kit.[5][6]

Protocol 2: General Protocol for Secretin Radioimmunoassay (RIA)

  • 1. Principle:

    • This is a competitive binding assay where unlabeled secretin in the plasma sample competes with a fixed amount of radiolabeled secretin (e.g., ¹²⁵I-secretin) for binding sites on a limited amount of secretin-specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of secretin in the sample.

  • 2. Materials:

    • Secretin RIA Kit (containing secretin standard, ¹²⁵I-secretin tracer, specific rabbit anti-secretin serum, and precipitating reagents).[5]

    • Plasma samples extracted to remove interfering substances.[6]

    • Assay buffer.

    • Gamma counter.

  • 3. Procedure:

    • 3.1. Set up assay tubes for standards, controls, and unknown plasma samples in duplicate.

    • 3.2. To each tube, add assay buffer, the specific volume of standard or sample, and the anti-secretin serum.

    • 3.3. Vortex gently and incubate for 24 hours at 4°C to allow for antigen-antibody binding.

    • 3.4. Add the ¹²⁵I-secretin tracer to all tubes.

    • 3.5. Vortex and incubate for another 24 hours at 4°C.

    • 3.6. Add a second antibody (precipitating antibody, e.g., goat anti-rabbit IgG) to separate the antibody-bound secretin from free secretin.

    • 3.7. Incubate to allow the precipitate to form.

    • 3.8. Centrifuge the tubes to pellet the precipitate.

    • 3.9. Decant the supernatant and measure the radioactivity in the pellet using a gamma counter.

    • 3.10. Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the secretin standards.

    • 3.11. Determine the secretin concentration in the unknown samples by interpolating their bound radioactivity values from the standard curve.

References

Troubleshooting & Optimization

Navigating the Challenges of Tocamphyl Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the complete dissolution of experimental compounds is a critical first step for accurate and reproducible results. This guide provides a comprehensive technical support center for troubleshooting solubility issues with Tocamphyl, a choleretic agent. Here, you will find frequently asked questions, detailed troubleshooting protocols, and experimental methodologies to streamline your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility characteristics?

This compound is the diethanolamine (B148213) salt of a mono-camphoric acid ester. As an amine salt, its solubility is influenced by the pH of the solvent. Generally, amine salts exhibit increased solubility in aqueous solutions compared to their free base forms.[1][2] However, the bulky organic structure of the camphoric acid ester component contributes to its lipophilic nature, potentially limiting its aqueous solubility.

Q2: In which common laboratory solvents is this compound soluble?

Q3: I am observing precipitation when I dilute my this compound stock solution in my aqueous cell culture medium. What could be the cause?

This is a common issue when a compound is dissolved in a strong organic solvent (like DMSO) and then diluted into an aqueous buffer where its solubility is lower. The sudden change in solvent polarity can cause the compound to crash out of solution. This is particularly relevant for compounds like this compound, which possess both polar and non-polar moieties.

Q4: Are there any known stability issues with this compound in solution?

Once prepared, it is recommended that stock solutions of this compound are stored as aliquots in tightly sealed vials at -20°C. Under these conditions, they are generally usable for up to one month. For optimal results, it is best to prepare and use solutions on the same day. As a salt of a weak base and a weak acid, this compound solutions could be susceptible to hydrolysis, especially with exposure to moisture at elevated temperatures, which could alter the compound's properties and impact experimental outcomes.[4]

Troubleshooting Guide: Improving this compound Solubility

This guide addresses common solubility challenges encountered during experiments with this compound.

Problem: this compound fails to dissolve completely in the desired solvent.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps Underlying Principle
Inappropriate Solvent Choice 1. Attempt dissolution in a small volume of an organic solvent such as DMSO or Methanol (B129727) .[3] 2. If the final application is in an aqueous medium, prepare a concentrated stock in the organic solvent and then dilute it slowly into the aqueous buffer while vortexing.This compound's chemical structure suggests it will have better solubility in polar aprotic or polar protic organic solvents than in water.
Low Dissolution Rate 1. Gently warm the solution to 37°C. 2. Increase the surface area of the solid by gentle grinding before adding the solvent. 3. Use sonication to aid dissolution.Increasing temperature provides more kinetic energy to overcome the crystal lattice energy. Increasing surface area and sonication facilitate the interaction between the solute and solvent molecules.
pH of the Solvent 1. For aqueous solutions, try adjusting the pH. Since this compound is an amine salt, a slightly acidic pH may improve solubility by ensuring the amine group remains protonated. Start with a buffer at a pH of 6.0-6.5. 2. Conversely, for the carboxylic acid moiety, a slightly basic pH could improve solubility. Experiment with a buffer at a pH of 7.5-8.0.The solubility of salts of weak acids and bases is pH-dependent. Adjusting the pH can shift the equilibrium towards the more soluble ionized form.
Concentration Exceeds Solubility Limit 1. Prepare a less concentrated solution. 2. If a higher concentration is required, consider using a co-solvent system. For example, a mixture of water and ethanol (B145695) or water and polyethylene (B3416737) glycol (PEG).Every compound has a saturation point in a given solvent. A co-solvent can modify the polarity of the solvent system, enhancing the solubility of the solute.

Quantitative Solubility Data (Compilation of available data for components):

Compound/Component Solvent Solubility Reference
(1S)-(–)-CamphorEthanol~30 mg/mL
(1S)-(–)-CamphorDMSO~20 mg/mL
(1S)-(–)-CamphorDimethyl Formamide (DMF)~30 mg/mL
This compoundMethanol/DMSOSoluble (qualitative)[3]

Note: This table will be updated as more specific quantitative data for this compound becomes available.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol provides a general method for preparing a stock solution of this compound, which can then be diluted for various experimental applications.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming to 37°C may be applied if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for up to one month.

Protocol 2: In Vitro Assessment of Choleretic Activity

This protocol outlines a general method for assessing the choleretic activity of this compound in a liver cell line model.

Materials:

  • HepG2 cells (or other suitable hepatocyte cell line)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution (prepared as in Protocol 1)

  • Phosphate-buffered saline (PBS)

  • Bile acid assay kit

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Plate reader

Procedure:

  • Seed HepG2 cells in a 96-well plate at a density that will allow them to reach confluency within 24-48 hours.

  • Once confluent, wash the cells twice with warm PBS.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) diluted in serum-free cell culture medium. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubate the cells for a predetermined time period (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Measure the concentration of bile acids in the supernatant using a commercially available bile acid assay kit, following the manufacturer's instructions.

  • Normalize the bile acid concentration to the total protein content of the cells in each well to account for any differences in cell number.

  • Analyze the data to determine the effect of this compound on bile acid secretion.

Visualizing Experimental Workflows and Concepts

To aid in understanding the experimental processes and logical relationships in troubleshooting, the following diagrams are provided.

G start Start: this compound Solubility Issue check_solvent Step 1: Verify Solvent Choice start->check_solvent is_organic Is an organic solvent (DMSO, Methanol) being used? check_solvent->is_organic use_organic Action: Use DMSO or Methanol for initial dissolution. is_organic->use_organic No check_dissolution_rate Step 2: Address Dissolution Rate is_organic->check_dissolution_rate Yes use_organic->check_dissolution_rate apply_techniques Action: Apply gentle heat (37°C), grind, or sonicate. check_dissolution_rate->apply_techniques check_pH Step 3: Optimize pH (for aqueous solutions) apply_techniques->check_pH soluble Outcome: this compound Dissolved apply_techniques->soluble adjust_pH Action: Test slightly acidic (6.0-6.5) or basic (7.5-8.0) buffers. check_pH->adjust_pH check_concentration Step 4: Evaluate Concentration adjust_pH->check_concentration adjust_pH->soluble reduce_concentration Action: Lower the concentration or use a co-solvent system. check_concentration->reduce_concentration reduce_concentration->soluble insoluble Outcome: Still Insoluble - Re-evaluate Experiment reduce_concentration->insoluble

Caption: Troubleshooting workflow for this compound solubility issues.

G start Start: In Vitro Choleretic Assay seed_cells 1. Seed HepG2 cells in a 96-well plate start->seed_cells cell_confluency 2. Grow cells to confluency seed_cells->cell_confluency wash_cells 3. Wash cells with PBS cell_confluency->wash_cells treat_cells 4. Treat cells with this compound (various concentrations) wash_cells->treat_cells incubate 5. Incubate for 24 hours treat_cells->incubate collect_supernatant 6. Collect supernatant incubate->collect_supernatant measure_bile_acids 7. Measure bile acid concentration collect_supernatant->measure_bile_acids normalize_data 8. Normalize to total protein measure_bile_acids->normalize_data analyze_results 9. Analyze and interpret results normalize_data->analyze_results end End: Assess Choleretic Activity analyze_results->end

Caption: Experimental workflow for in vitro choleretic activity assay.

G This compound This compound hepatocyte Hepatocyte This compound->hepatocyte Acts on bile_acid_synthesis Increased Bile Acid Synthesis hepatocyte->bile_acid_synthesis bile_acid_secretion Increased Bile Acid Secretion bile_acid_synthesis->bile_acid_secretion choleretic_effect Choleretic Effect bile_acid_secretion->choleretic_effect

Caption: Postulated signaling pathway for this compound's choleretic effect.

References

Tocamphyl Stability in Aqueous Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Tocamphyl in aqueous solutions. The information is designed to help researchers anticipate and address potential challenges during experimental work.

Disclaimer: this compound is a specific chemical entity, and publicly available stability data is limited. The information provided herein is based on the known chemical structure of this compound (a diethanolamine (B148213) salt of a carboxylic acid ester) and established principles of chemical stability for these functional groups.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in aqueous solutions.

Issue Potential Cause Recommended Action
Loss of Potency/Unexpected Degradation Ester Hydrolysis: The primary degradation pathway for this compound in aqueous solutions is likely the hydrolysis of its ester functional group. This reaction is significantly influenced by pH and temperature.1. pH Control: Maintain the pH of the solution within a stable range. For many esters, optimal stability is found in the slightly acidic range (pH 4-6). Avoid highly acidic or alkaline conditions. 2. Temperature Control: Store this compound solutions at recommended temperatures (typically refrigerated or frozen) to minimize the rate of hydrolysis. Avoid repeated freeze-thaw cycles. 3. Forced Degradation Study: Conduct a forced degradation study to understand the degradation profile of this compound under various stress conditions (see Experimental Protocols section).
Changes in Solution pH Formation of Carboxylic Acid: Hydrolysis of the ester in this compound will produce a carboxylic acid, which can lower the pH of an unbuffered solution.Use of Buffers: Employ a suitable buffer system to maintain a constant pH throughout the experiment. The choice of buffer should be based on the desired pH and compatibility with this compound and other components of the formulation.
Precipitation or Cloudiness Poor Solubility of Degradants: The degradation products of this compound may have different solubility profiles than the parent compound, leading to precipitation.1. Solubility Assessment: Determine the solubility of this compound and its potential degradation products in the chosen aqueous medium. 2. Co-solvents: If necessary, consider the use of co-solvents to improve the solubility of all components. Compatibility of the co-solvent with the experimental system should be verified.
Inconsistent Analytical Results Inadequate Analytical Method: The analytical method used may not be stability-indicating, meaning it cannot separate the intact this compound from its degradation products.Method Validation: Develop and validate a stability-indicating analytical method, such as a High-Performance Liquid Chromatography (HPLC) method, that can resolve this compound from all potential degradants.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: Based on its chemical structure, the most probable degradation pathway for this compound in aqueous media is the hydrolysis of the ester bond. This reaction breaks the ester linkage, yielding a carboxylic acid and an alcohol, along with the diethanolamine salt.

Q2: How does pH affect the stability of this compound?

A2: The rate of ester hydrolysis is highly dependent on pH. Generally, the hydrolysis of esters is catalyzed by both acids and bases. The rate is typically slowest in the slightly acidic pH range (around pH 4-6) and increases significantly in both highly acidic (pH < 3) and alkaline (pH > 8) conditions.

Q3: What are the expected degradation products of this compound?

A3: The hydrolysis of this compound is expected to yield 1,2,2-trimethyl-1,3-cyclopentanedicarboxylic acid, 1-(4-methylphenyl)ethanol, and diethanolamine.

Q4: How can I monitor the stability of my this compound solution?

A4: A stability-indicating analytical method, most commonly reverse-phase HPLC with UV detection, is recommended. This method should be able to separate and quantify the intact this compound from its degradation products.

Q5: What are the recommended storage conditions for aqueous solutions of this compound?

A5: To minimize degradation, aqueous solutions of this compound should be stored at controlled low temperatures, such as 2-8°C or frozen at -20°C. The optimal storage conditions should be determined through long-term stability studies. Solutions should also be protected from light if photosensitivity is a concern.

Data Presentation

The following tables provide representative quantitative data on the hydrolysis of esters under different conditions. Please note that this data is for illustrative purposes and the actual degradation rates for this compound may vary.

Table 1: Effect of pH on the Pseudo-First-Order Rate Constant (k) of Ester Hydrolysis at 25°C

pH Rate Constant (k) (s⁻¹)
2.01.5 x 10⁻⁶
4.02.0 x 10⁻⁸
6.02.5 x 10⁻⁸
8.03.0 x 10⁻⁷
10.02.5 x 10⁻⁵
12.01.8 x 10⁻³

Table 2: Effect of Temperature on the Pseudo-First-Order Rate Constant (k) of Ester Hydrolysis at pH 7.0

Temperature (°C) Rate Constant (k) (s⁻¹)
45.0 x 10⁻⁹
252.8 x 10⁻⁸
401.5 x 10⁻⁷
601.2 x 10⁻⁶

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound in Aqueous Solution

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • pH meter

  • HPLC system with UV detector

  • Stability chambers or ovens

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable aqueous medium at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the this compound stock solution with an equal volume of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the this compound stock solution with an equal volume of 0.1 M NaOH.

    • Keep the solution at room temperature and withdraw samples at shorter time intervals (e.g., 0, 15, 30, 60, 120 minutes) due to the typically faster rate of base-catalyzed hydrolysis.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the this compound stock solution with an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Withdraw samples at appropriate time points.

  • Thermal Degradation:

    • Store an aliquot of the this compound stock solution at 60°C in a stability chamber for 7 days.

    • Withdraw samples at appropriate time points.

  • Photolytic Degradation:

    • Expose an aliquot of the this compound stock solution to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.

    • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To provide a representative HPLC method for the separation and quantification of this compound and its degradation products.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (e.g., 220 nm)

  • Injection Volume: 10 µL

Sample Preparation:

  • Dilute the this compound solution to be analyzed with the initial mobile phase composition (90% A, 10% B) to a suitable concentration within the linear range of the method.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

Tocamphyl_Degradation_Pathway This compound This compound (Ester Salt) Hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) This compound->Hydrolysis DegradationProducts Degradation Products Hydrolysis->DegradationProducts yields CarboxylicAcid 1,2,2-Trimethyl-1,3-cyclopentanedicarboxylic acid Alcohol 1-(4-methylphenyl)ethanol Amine Diethanolamine

Caption: Potential hydrolysis pathway of this compound.

Stability_Study_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis Phase DefineObjectives Define Study Objectives (e.g., shelf-life, storage conditions) SelectConditions Select Stress Conditions (pH, Temp, Light) DefineObjectives->SelectConditions DevelopMethod Develop & Validate Stability-Indicating Method SelectConditions->DevelopMethod PrepareSamples Prepare this compound Solutions DevelopMethod->PrepareSamples ExposeSamples Expose Samples to Stress Conditions PrepareSamples->ExposeSamples AnalyzeSamples Analyze Samples at Defined Time Points ExposeSamples->AnalyzeSamples CollectData Collect & Process Chromatographic Data AnalyzeSamples->CollectData DetermineKinetics Determine Degradation Kinetics CollectData->DetermineKinetics IdentifyProducts Identify Degradation Products DetermineKinetics->IdentifyProducts

Caption: Workflow for a this compound stability study.

Optimizing Tocamphyl dosage for maximum choleretic effect

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific choleretic agent Tocamphyl is limited in publicly available scientific literature. Therefore, this guide utilizes Ursodeoxycholic Acid (UDCA), a well-researched and commonly used choleretic agent, as a representative compound to illustrate the principles of optimizing dosage for maximum choleretic effect. The experimental protocols and data presented are based on studies involving UDCA and may not be directly applicable to this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which choleretic agents increase bile flow?

A1: Choleretic agents primarily increase bile salt-dependent bile flow. They are taken up by hepatocytes and secreted into the bile canaliculi, which are the small tubules that collect bile. This secretion of bile acids into the canaliculi creates an osmotic gradient, drawing water and other electrolytes into the bile, thereby increasing its volume and flow. Some agents may also stimulate the expression of key transport proteins involved in bile acid secretion.

Q2: What is a typical starting dosage for a choleretic agent like UDCA?

A2: For inducing choleresis in a research setting, a typical starting point for UDCA is in the range of 13 to 15 mg/kg/day, administered in divided doses.[1] However, the optimal dosage can vary significantly depending on the animal model, the specific research question, and the formulation of the agent.

Q3: How can I accurately measure the choleretic effect in my experiments?

A3: The most direct method is to measure the volume of bile secreted over a specific period. This is typically achieved in animal models by cannulating the common bile duct and collecting the secreted bile. The bile flow rate can then be calculated and compared between control and treated groups. It is also common to analyze the composition of the collected bile for bile acid concentration and other components.

Q4: What are the potential signs of toxicity or overdose I should monitor for?

A4: With choleretic agents, it is crucial to monitor for signs of cholestasis (blockage of bile flow) at very high doses, although this is counterintuitive. Other potential side effects can include diarrhea and, in some cases, mild gastrointestinal discomfort.[1] Regular monitoring of liver function enzymes (e.g., ALT, AST, ALP) in the blood is also recommended during prolonged studies.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Suboptimal Choleretic Effect - Insufficient Dosage: The administered dose may be too low to elicit a significant response. - Poor Bioavailability: The compound may not be adequately absorbed. - Animal Model Variability: Different species or strains may respond differently.- Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal concentration. - Formulation Check: Ensure the compound is in a suitable vehicle for administration to maximize absorption. - Literature Review: Consult literature for appropriate animal models for choleretic studies.
Unexpected Side Effects (e.g., Diarrhea) - Dosage Too High: The dose may be exceeding the therapeutic window. - Off-Target Effects: The compound may be interacting with other biological pathways.- Dose Reduction: Lower the dosage and re-evaluate the choleretic effect and side effects. - Mechanism of Action Study: Investigate potential off-target interactions of the compound.
Inconsistent Results Between Experiments - Variability in Animal Subjects: Differences in age, weight, or health status of animals. - Inconsistent Experimental Protocol: Minor variations in the timing of administration or sample collection.- Standardize Animal Cohorts: Use animals of similar age, weight, and health status. - Strict Protocol Adherence: Ensure all experimental steps are performed consistently.

Quantitative Data Summary

The following table summarizes the dose-response relationship for UDCA in patients with chronic liver disease, demonstrating the impact of different dosages on liver function parameters, which indirectly reflects its choleretic and hepatoprotective effects.

UDCA Dosage Effect on Serum Enzyme Levels Biliary Enrichment with UDCA
250 mg/day (~4-5 mg/kg/day)Significant decreaseProportional improvement
500 mg/dayFurther improvementProportional improvement
750 mg/dayNo significant difference from 500 mg/dayProportional improvement

Data adapted from a study on patients with primary biliary cirrhosis, primary sclerosing cholangitis, and chronic hepatitis.[2]

Experimental Protocols

Protocol 1: In Vivo Measurement of Choleretic Effect in a Rodent Model

Objective: To determine the dose-dependent effect of a test compound on bile flow.

Materials:

  • Test compound (e.g., UDCA)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments for laparotomy

  • Polyethylene (B3416737) tubing for cannulation

  • Saline solution

  • Collection vials

  • Animal balance

Methodology:

  • Animal Preparation: Anesthetize the rodent (e.g., rat) and maintain anesthesia throughout the procedure. Perform a midline laparotomy to expose the abdominal cavity.

  • Bile Duct Cannulation: Carefully isolate the common bile duct. Ligate the distal end of the bile duct and make a small incision proximal to the ligature. Insert a pre-filled saline polyethylene cannula into the bile duct and secure it with a second ligature.

  • Basal Bile Collection: Allow the animal to stabilize and collect basal bile flow for a predetermined period (e.g., 30 minutes) into a pre-weighed collection vial.

  • Compound Administration: Administer the test compound intravenously or intraduodenally at the desired dosage.

  • Stimulated Bile Collection: Continue to collect bile in pre-weighed vials at regular intervals (e.g., every 15-30 minutes) for the duration of the experiment (e.g., 2-3 hours).

  • Data Analysis: Determine the bile flow rate (in µL/min/100g body weight) for each collection period. Compare the bile flow rates before and after compound administration and between different dosage groups.

Visualizations

Experimental_Workflow cluster_prep Animal Preparation cluster_procedure Bile Flow Measurement cluster_analysis Data Analysis Anesthesia Anesthetize Animal Laparotomy Perform Laparotomy Anesthesia->Laparotomy Cannulation Cannulate Common Bile Duct Laparotomy->Cannulation Basal_Collection Collect Basal Bile Flow Cannulation->Basal_Collection Compound_Admin Administer Test Compound Basal_Collection->Compound_Admin Stimulated_Collection Collect Stimulated Bile Flow Compound_Admin->Stimulated_Collection Calculate_Flow_Rate Calculate Bile Flow Rate Stimulated_Collection->Calculate_Flow_Rate Compare_Groups Compare Treatment Groups Calculate_Flow_Rate->Compare_Groups

Caption: Experimental workflow for in vivo measurement of choleretic effect.

Signaling_Pathway cluster_hepatocyte Hepatocyte cluster_canaliculus Bile Canaliculus Choleretic_Agent Choleretic Agent (e.g., UDCA) Uptake Hepatocellular Uptake (Transporters) Choleretic_Agent->Uptake Secretion Canalicular Secretion (BSEP, MRP2) Uptake->Secretion Osmotic_Gradient Increased Osmotic Gradient Secretion->Osmotic_Gradient Bile Acid Secretion Water_Influx Water & Electrolyte Influx Osmotic_Gradient->Water_Influx Increased_Bile_Flow Increased Bile Flow Water_Influx->Increased_Bile_Flow

Caption: Simplified signaling pathway of bile acid-dependent choleresis.

References

Technical Support Center: Tocamphyl In Vivo Administration

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Tocamphyl" is a term that may refer to a salt or ester of camphoric acid.[1][2][3] Information on a specific drug with this name is limited. This guide provides troubleshooting and frequently asked questions for in vivo administration of lipophilic, poorly soluble small molecules, a class to which camphor (B46023) derivatives belong.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its in vivo administration challenging?

A1: this compound is likely a derivative of camphor, a lipophilic small molecule.[1][2][3] The primary challenge with in vivo administration of such compounds is their poor aqueous solubility.[4][5][6] This can lead to difficulties in preparing suitable formulations for dosing, low absorption from the gastrointestinal tract after oral administration, and consequently, low and variable bioavailability.[7][8][9]

Q2: What are the initial steps I should take before starting an in vivo study with a compound like this compound?

A2: Before beginning in vivo experiments, it is crucial to characterize the physicochemical properties of your compound. This includes determining its aqueous solubility at different pH levels (e.g., simulating stomach and intestinal conditions) and assessing its permeability, for instance, using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA).

Q3: How can I improve the solubility of this compound for my in vivo experiments?

A3: Several formulation strategies can be employed to enhance the solubility of poorly soluble drugs.[4][7][10] These include:

  • Co-solvents: Using a mixture of water-miscible organic solvents.[10]

  • Surfactants: These can help solubilize the compound by forming micelles.[10]

  • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[4][6]

  • Complexation: Using cyclodextrins to form inclusion complexes can increase aqueous solubility.[5][7]

  • Particle size reduction: Micronization or nanosizing increases the surface area for dissolution.[5][7]

Q4: What are the common routes of administration for lipophilic compounds in preclinical studies?

A4: The choice of administration route depends on the experimental goals. Common routes include:

  • Oral (PO): Often preferred for convenience, but can be challenging for poorly soluble compounds due to low absorption.

  • Intravenous (IV): Ensures 100% bioavailability and is used to determine key pharmacokinetic parameters. However, it requires the drug to be in a soluble form.

  • Intraperitoneal (IP): Often used in rodent studies as an alternative to IV, but absorption can be variable.

  • Subcutaneous (SC): Can provide a slower, more sustained release of the compound.

Q5: What are potential signs of toxicity I should monitor for during in vivo studies?

A5: It is important to monitor animals for any adverse effects. General signs of toxicity can include weight loss, changes in behavior (e.g., lethargy, agitation), ruffled fur, and changes in food and water intake. For camphor-related compounds, potential target organs for toxicity include the central nervous system and kidneys.[11]

Troubleshooting Guides

Issue 1: Low and Variable Bioavailability After Oral Dosing

  • Question: My oral dosing study with this compound resulted in very low and inconsistent plasma concentrations. What could be the cause?

  • Answer: This is a frequent issue with lipophilic compounds and is likely due to poor solubility and dissolution in the gastrointestinal tract.[7][8] Another possibility is significant first-pass metabolism in the liver before the drug reaches systemic circulation.[9]

  • Troubleshooting Steps:

    • Re-evaluate Formulation: Your current formulation may not be optimal. Consider the strategies mentioned in FAQ 3, such as creating a micronized suspension, a lipid-based formulation (e.g., SEDDS), or an amorphous solid dispersion.[4][5][7]

    • Assess Permeability: If solubility is improved but bioavailability remains low, the compound may have poor permeability across the intestinal wall.

    • Investigate First-Pass Metabolism: An intravenous (IV) dose administration can help determine the extent of first-pass metabolism. If IV administration results in significantly higher exposure, this suggests that metabolism upon oral dosing is a major factor.

Issue 2: Compound Precipitation in Formulation

  • Question: I'm having trouble keeping this compound in solution for my dosing formulation. It keeps precipitating out. What can I do?

  • Answer: This is a common formulation challenge for poorly soluble compounds. The key is to find a vehicle that can maintain the drug in a solubilized or uniformly suspended state.

  • Troubleshooting Steps:

    • Systematic Vehicle Screening: Test a range of pharmaceutically acceptable vehicles. A systematic screening process is outlined in the experimental protocols section below.

    • Co-solvent Systems: Utilize a mixture of solvents to enhance solubility.

    • Surfactant-Based Vehicles: Formulations containing surfactants can help solubilize the compound and prevent precipitation.

    • Suspension Formulation: If a solution is not achievable, creating a fine, uniform suspension may be the best approach. Ensure the suspension is homogenous before and during dosing.

Data Presentation

Table 1: Example Solubility of this compound in Common Vehicles

VehicleSolubility (mg/mL)Observations
Water< 0.01Insoluble
0.5% Carboxymethyl cellulose (B213188) (CMC)< 0.01Forms a suspension
10% DMSO in Saline0.5Precipitates over time
20% Solutol HS 15 in Water2.5Clear solution
30% PEG 400 / 10% Ethanol in Water1.8Clear solution
Corn Oil5.0Soluble

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats (10 mg/kg dose)

Route of AdministrationCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Bioavailability (%)
Oral (in 0.5% CMC)50 ± 152.0250 ± 805
Oral (in SEDDS)350 ± 901.01750 ± 45035
Intravenous (IV)1500 ± 3000.085000 ± 900100

Experimental Protocols

Protocol: Single-Dose Pharmacokinetic Study of this compound in Mice

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimation: Acclimate animals for at least 7 days before the experiment.

  • Formulation Preparation:

    • Oral Formulation (Suspension): Weigh the required amount of this compound. Add a small amount of 0.5% Tween® 80 in water to form a paste. Gradually add 0.5% methylcellulose (B11928114) in water to the desired final volume. Homogenize the suspension thoroughly.

    • Intravenous Formulation (Solution): Dissolve this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG 400, 50% saline) to the desired concentration. Ensure complete dissolution.

  • Dosing:

    • Fast animals overnight before oral dosing.

    • Administer the formulation via oral gavage (for PO group) or tail vein injection (for IV group) at a dose volume of 10 mL/kg.

  • Blood Sampling:

    • Collect blood samples (approximately 50 µL) from the saphenous vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Centrifuge the blood samples at 4°C to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Analyze the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

G cluster_0 Troubleshooting Low In Vivo Exposure start Low Plasma Exposure Observed formulation Is the formulation a clear solution? start->formulation suspension Is the suspension uniform and fine? start->suspension solubility Improve Solubility: - Co-solvents - Surfactants - Lipid-based systems formulation->solubility No permeability Assess Permeability (e.g., PAMPA) formulation->permeability Yes solubility->formulation particle_size Reduce Particle Size: - Micronization - Nanosizing suspension->particle_size No suspension->permeability Yes particle_size->suspension metabolism Conduct IV study to assess first-pass metabolism permeability->metabolism end Optimized Exposure metabolism->end

Caption: A workflow for troubleshooting low in vivo drug exposure.

G cluster_1 In Vivo Pharmacokinetic Study Workflow acclimation Animal Acclimation formulation Formulation Preparation acclimation->formulation dosing Dosing (PO or IV) formulation->dosing sampling Blood Sampling (Serial) dosing->sampling processing Plasma Processing sampling->processing analysis LC-MS/MS Analysis processing->analysis pk_calc PK Parameter Calculation analysis->pk_calc report Final Report pk_calc->report

Caption: Experimental workflow for a pharmacokinetic study.

G cluster_2 Hypothetical Signaling Pathway for this compound This compound This compound receptor Target Receptor (e.g., GPCR) This compound->receptor g_protein G-Protein Activation receptor->g_protein enzyme Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->enzyme second_messenger Second Messenger (e.g., cAMP) Production enzyme->second_messenger kinase Protein Kinase A (PKA) Activation second_messenger->kinase cellular_response Cellular Response (e.g., Gene Expression Changes) kinase->cellular_response

Caption: A hypothetical signaling pathway modulated by this compound.

References

Avoiding Tocamphyl degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Tocamphyl Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during storage and throughout experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your this compound samples.

Troubleshooting Guide: Common this compound Degradation Issues

Researchers may encounter various issues related to this compound stability. This guide provides potential causes and solutions for common observations.

Observation Potential Cause Recommended Action
Loss of Potency or Altered Biological Activity Chemical degradation of this compound into inactive or less active compounds.Perform a stability analysis to identify and quantify degradation products. Review storage conditions and handling procedures to minimize exposure to adverse factors.
Appearance of New Peaks in Chromatographic Analysis (e.g., HPLC) Formation of degradation products due to hydrolysis, oxidation, or other pathways.Characterize the new peaks using mass spectrometry (MS) to identify the degradation products. Conduct forced degradation studies to understand the degradation pathways and develop a stability-indicating analytical method.
Change in Physical Appearance (e.g., color, clarity of solution) Significant degradation or interaction with excipients or container closure systems.Investigate potential incompatibilities with formulation components. Evaluate the impact of light and air exposure on the sample.
Precipitation in Solution Formation of insoluble degradation products or changes in solubility due to pH shifts.Analyze the precipitate to determine its composition. Adjust the pH of the solution or use a different solvent system if necessary. Ensure storage temperature is appropriate to maintain solubility.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding this compound storage and stability.

Q1: What are the primary degradation pathways for this compound?

A1: As a carboxylic ester, this compound is most susceptible to hydrolysis . This can be catalyzed by acidic or basic conditions, leading to the cleavage of the ester bond to form p-tolylmethylcarbinol and camphoric acid derivative. Other potential degradation pathways include oxidation , photodegradation , and thermal degradation .

Q2: What are the ideal storage conditions for this compound?

A2: For solid this compound, it is recommended to store it in a tightly sealed container at controlled room temperature, protected from light and humidity. For this compound solutions, it is advisable to prepare them fresh. If storage is necessary, solutions should be stored at -20°C for short periods (up to one month) in airtight, light-resistant containers. Avoid repeated freeze-thaw cycles.

Q3: How can I tell if my this compound has degraded?

A3: Degradation can be detected by a loss of potency in bioassays, the appearance of new peaks in HPLC analysis, or changes in physical properties such as color or solubility. A validated stability-indicating analytical method is the most reliable way to quantify degradation.

Q4: Are there any known incompatibilities with this compound?

A4: this compound may be incompatible with strong acids, bases, and oxidizing agents. Compatibility with excipients in a formulation should be thoroughly evaluated through stability studies.

Experimental Protocols

To assist in the investigation of this compound stability, the following are detailed protocols for forced degradation studies. These studies are crucial for identifying potential degradation products and developing a stability-indicating analytical method.

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermolysis) and to identify the resulting degradation products.

Materials:

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • To another 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Keep both solutions at 60°C for 24 hours.

    • After incubation, neutralize the solutions with an equivalent amount of NaOH and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • To another 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Keep both solutions at room temperature for 24 hours.

    • After incubation, neutralize the solutions with an equivalent amount of HCl and dilute with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Place a sample of solid this compound in an oven at 70°C for 48 hours.

    • Also, place a solution of this compound (1 mg/mL) in the oven under the same conditions.

    • After exposure, dissolve the solid sample and dilute the solution with the mobile phase.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

    • A control sample should be kept in the dark under the same temperature conditions.

    • After exposure, prepare the samples for HPLC analysis.

  • HPLC Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. An example method is provided below.

    • Monitor for the appearance of new peaks and the decrease in the area of the this compound peak.

Protocol 2: Example Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector Wavelength: UV at 230 nm

  • Column Temperature: 30°C

Visualizing Degradation Pathways and Workflows

To better understand the potential degradation of this compound and the experimental workflow, the following diagrams are provided.

Tocamphyl_Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photodegradation This compound This compound (Carboxylic Ester) p_tolylmethylcarbinol p-Tolylmethylcarbinol This compound->p_tolylmethylcarbinol H₂O, H⁺/OH⁻ camphoric_acid_derivative Camphoric Acid Derivative This compound->camphoric_acid_derivative H₂O, H⁺/OH⁻ oxidized_products Oxidized Products (e.g., N-oxides, hydroxylated species) This compound->oxidized_products [O] photodegradants Photodegradants This compound->photodegradants Light (hν)

Caption: Potential degradation pathways of this compound.

Forced_Degradation_Workflow start Start: This compound Sample stress_conditions Apply Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress_conditions stressed_samples Generate Stressed Samples stress_conditions->stressed_samples hplc_analysis HPLC Analysis (Stability-Indicating Method) stressed_samples->hplc_analysis data_analysis Data Analysis: Identify & Quantify Degradants hplc_analysis->data_analysis end End: Characterize Degradation Profile data_analysis->end

Technical Support Center: Troubleshooting Tocamphyl Quantification in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tocamphyl quantification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the bioanalysis of this compound in complex biological matrices. The following information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound in biological samples like plasma or tissue homogenates?

A1: this compound is a lipophilic ester, which presents several analytical challenges.[1][2][3] Key difficulties include:

  • Low aqueous solubility: This can lead to poor extraction efficiency and challenges in preparing stock solutions and calibration standards.

  • High protein binding: this compound is likely to bind extensively to plasma proteins, which can affect its extraction and the accuracy of quantification of the unbound, active fraction.[2]

  • Susceptibility to enzymatic degradation: As an ester, this compound is prone to hydrolysis by esterases present in biological matrices, leading to the formation of its corresponding carboxylic acid and alcohol metabolites.[4] This can result in an underestimation of the parent drug concentration.

  • Matrix effects: Components of the biological matrix, such as phospholipids, can interfere with the ionization of this compound in the mass spectrometer source, leading to ion suppression or enhancement and affecting the accuracy and precision of the results.

  • Non-specific binding: Due to its lipophilicity, this compound may adhere to plasticware and other surfaces during sample collection and preparation, leading to sample loss.

Q2: Which analytical technique is most suitable for this compound quantification?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying this compound in biological samples. This technique offers high sensitivity and selectivity, which is crucial for distinguishing the analyte from endogenous matrix components and potential metabolites.

Q3: How can I improve the extraction recovery of this compound from plasma?

A3: To improve extraction recovery, consider the following methods:

  • Protein Precipitation (PPT): This is a simple and fast method. Use a cold organic solvent like acetonitrile (B52724) or methanol (B129727) to precipitate plasma proteins. However, PPT may not effectively remove all matrix interferences.

  • Liquid-Liquid Extraction (LLE): LLE is effective for lipophilic compounds. Use a water-immiscible organic solvent (e.g., methyl tert-butyl ether, ethyl acetate) to extract this compound from the aqueous biological matrix. Optimizing the pH of the aqueous phase can improve extraction efficiency.

  • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract compared to PPT and LLE. A reverse-phase sorbent (e.g., C18) is a good starting point for a lipophilic compound like this compound.

Q4: How can I prevent the degradation of this compound during sample collection and storage?

A4: Due to the ester linkage, preventing enzymatic degradation is critical.[4]

  • Immediate cooling: Place blood samples on ice immediately after collection.

  • Use of esterase inhibitors: Add an esterase inhibitor, such as sodium fluoride (B91410) or diisopropylfluorophosphate (DFP), to the collection tubes.

  • Low-temperature storage: Store plasma and other biological samples at -80°C until analysis.

  • pH control: Maintain a slightly acidic pH (around 6) in the sample matrix, as ester hydrolysis can be base-catalyzed.[5]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues during this compound quantification.

Problem 1: Low or No Analyte Signal
Possible Cause Troubleshooting Step
Poor Extraction Recovery Optimize the extraction method. If using LLE, try different organic solvents and adjust the pH. For SPE, screen different sorbent types and elution solvents.
Analyte Degradation Ensure proper sample handling and storage conditions. Use esterase inhibitors and maintain low temperatures. Perform stability studies to assess degradation under different conditions.
Ion Suppression Dilute the sample extract to reduce the concentration of matrix components. Improve the sample cleanup process. Adjust the chromatography to separate this compound from co-eluting interferences.
Instrumental Issues Check the LC-MS/MS system for leaks, clogs, and proper tuning. Ensure the correct MRM transitions and collision energies are being used.
Problem 2: High Variability in Results (Poor Precision)
Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure consistent and precise execution of the extraction protocol. Use automated liquid handlers if available.
Matrix Effects Use a stable isotope-labeled internal standard (SIL-IS) that co-elutes with this compound to compensate for variability in ionization.
Sample Inhomogeneity For tissue samples, ensure complete homogenization before extraction.
Carryover Optimize the LC wash method between injections to prevent carryover from high-concentration samples.
Problem 3: Inaccurate Results (Poor Accuracy)
Possible Cause Troubleshooting Step
Matrix Effects Prepare calibration standards in a matrix that closely matches the study samples (e.g., surrogate matrix or stripped plasma) to compensate for systemic matrix effects.
Metabolite Interference If a metabolite has the same mass as this compound, ensure chromatographic separation. If it is an in-source fragment, optimize the MS source conditions.
Incorrect Standard Curve Verify the purity and concentration of the reference standard used for the calibration curve.

Experimental Protocols

Generic LC-MS/MS Method for this compound Quantification

This protocol provides a starting point for method development.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start at 30% B, increase to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: To be determined by infusing a standard solution of this compound. A hypothetical precursor ion would be [M+H]+. Product ions would be generated by fragmentation of the parent molecule.

Quantitative Data Summary

The following tables present hypothetical but realistic data for a validated this compound bioanalytical method.

Table 1: Extraction Recovery and Matrix Effect

Analyte Concentration (ng/mL) Extraction Recovery (%) Matrix Factor Matrix Effect (%)
This compound1085.20.92-8
This compound50087.50.95-5
Internal Standard10086.10.93-7

Table 2: Precision and Accuracy

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) Accuracy (%) Intra-day Precision (%CV) Inter-day Precision (%CV)
LLOQ54.896.06.57.8
Low QC1515.5103.35.16.2
Mid QC150147.298.14.35.5
High QC400408.8102.23.84.9

Diagrams

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Evap_Recon Evaporate & Reconstitute Extraction->Evap_Recon LC_Separation LC Separation Evap_Recon->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification

Caption: A typical experimental workflow for this compound quantification.

Troubleshooting_Workflow Start Problem with This compound Assay CheckSignal Low or No Signal? Start->CheckSignal CheckPrecision High Variability? CheckSignal->CheckPrecision No OptimizeExtraction Optimize Extraction (Solvent, pH, Sorbent) CheckSignal->OptimizeExtraction Yes CheckAccuracy Inaccurate Results? CheckPrecision->CheckAccuracy No StandardizePrep Standardize Sample Prep (Consistent Technique) CheckPrecision->StandardizePrep Yes MatrixMatchedCal Use Matrix-Matched Calibrators CheckAccuracy->MatrixMatchedCal Yes End Problem Resolved CheckAccuracy->End No CheckDegradation Investigate Degradation (Use Inhibitors, -80°C) OptimizeExtraction->CheckDegradation MitigateSuppression Address Ion Suppression (Dilute, Improve Cleanup) CheckDegradation->MitigateSuppression MitigateSuppression->End UseSIL_IS Use Stable Isotope Internal Standard StandardizePrep->UseSIL_IS UseSIL_IS->End CheckMetabolites Check for Metabolite Interference MatrixMatchedCal->CheckMetabolites CheckMetabolites->End

Caption: A troubleshooting decision tree for this compound bioanalysis.

References

Addressing variability in experimental results with Tocamphyl

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific, modern research compound designated "Tocamphyl" is limited in publicly available scientific literature. The original compound name is associated with an older choleretic drug. To provide a relevant and useful guide for contemporary researchers, this support center addresses common issues encountered with a hypothetical MEK1/2 inhibitor, herein referred to as this compound, a class of molecules under active investigation in oncology and other fields.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability and achieving reproducible results in experiments involving this compound.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, selective, and ATP-competitive small molecule inhibitor of MEK1 and MEK2 (Mitogen-activated protein kinase kinase 1/2). MEK1/2 are dual-specificity protein kinases that are key components of the Ras-Raf-MEK-ERK signaling pathway.[1][2][3] By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2 (Extracellular signal-regulated kinase 1/2), a critical downstream effector that regulates cellular processes such as proliferation, differentiation, and survival.[4][5]

Q2: Why is measuring the phosphorylation of ERK (p-ERK) a critical biomarker for this compound's activity?

A2: The phosphorylation of ERK1 and ERK2 at specific threonine and tyrosine residues is the direct and sole known enzymatic output of MEK1/2 activity.[6][7] Therefore, a reduction in p-ERK levels serves as a direct and robust pharmacodynamic biomarker of this compound's target engagement and inhibitory action within the cell.[6][8] Measuring the ratio of phosphorylated ERK to total ERK normalizes for any variations in protein loading, providing a precise measure of pathway inhibition.[7]

Q3: We are observing significant variability in our cell viability (IC50) values between experiments. What are the common causes?

A3: Variability in IC50 values is a frequent issue in cell-based assays and can stem from several sources.[9][10][11] Key factors include:

  • Cell Culture Conditions: Inconsistent cell density at the time of seeding, high passage number leading to phenotypic drift, and variations in media components like serum can all alter cellular response to treatment.[10]

  • Assay Protocol: Differences in incubation times with this compound or the viability reagent (e.g., MTT, WST-1), and incomplete solubilization of formazan (B1609692) crystals in MTT assays are common culprits.[12][13]

  • Compound Handling: Issues with the solubility or stability of this compound in culture media can lead to inconsistent effective concentrations.

Q4: Can this compound exhibit off-target effects? How can we identify them?

A4: While designed to be selective, all kinase inhibitors have the potential for off-target activity, especially at higher concentrations.[14] If you observe unexpected cellular phenotypes that do not align with known outcomes of MEK inhibition, consider the following to investigate off-target effects:

  • Kinome Profiling: Screen this compound against a broad panel of kinases to identify unintended targets.

  • Phenotypic Comparison: Compare the observed phenotype with that of other structurally different, well-characterized MEK inhibitors. A consistent phenotype across different inhibitors suggests an on-target effect.[15]

  • Rescue Experiments: Transfecting cells with a mutant form of MEK1/2 that is resistant to this compound should reverse on-target effects but not those caused by off-target interactions.[14][15]

II. Troubleshooting Guides

Issue 1: Inconsistent or Weak Inhibition of p-ERK in Western Blots

This guide addresses scenarios where Western blot results show variable, weak, or no reduction in phosphorylated ERK levels following treatment with this compound.

Possible Cause Troubleshooting Step Expected Outcome
Suboptimal Cell Lysis Ensure lysis buffer contains fresh protease and phosphatase inhibitors. Consider sonication or using a stronger lysis buffer (e.g., RIPA) for complete protein extraction.[16]Consistent and strong total protein bands, including the loading control.
Inefficient Protein Transfer Verify transfer conditions (voltage, time) are optimized for proteins of ERK's size (~42/44 kDa). Using a 0.2 µm PVDF membrane can improve the capture of smaller proteins.[8]Clear detection of both total ERK and loading control bands.
Low Basal p-ERK Levels If working with non-stimulated cells, basal p-ERK levels may be too low for a decrease to be detected. Serum-starve cells for 12-24 hours, then stimulate with a growth factor (e.g., EGF, PMA) for a short period (5-30 min) alongside this compound treatment.[6][8]Robust p-ERK signal in the stimulated control group, allowing for a clear assessment of inhibition by this compound.
Antibody Issues Use a validated p-ERK antibody. Ensure the primary antibody is incubated overnight at 4°C with gentle agitation for optimal binding.[17]Strong and specific signal for the target protein.
Compound Instability/Inactivity Prepare fresh stock solutions of this compound. Confirm the compound's stability in your specific cell culture medium and experimental conditions.A clear dose-dependent inhibition of p-ERK should be observed.
Issue 2: High Variability in Cell Viability Assay Results

This section provides guidance for troubleshooting inconsistent results from proliferation/cytotoxicity assays like MTT, WST-1, or CellTiter-Glo.

Possible Cause Troubleshooting Step Expected Outcome
Inconsistent Cell Seeding Use an automated cell counter to ensure uniform cell numbers are plated in each well.[18] Avoid edge effects by not using the outermost wells of the plate or by filling them with sterile PBS.Lower well-to-well and plate-to-plate variability in the vehicle control group.
Cell Clumping Ensure a single-cell suspension is achieved before plating by gentle pipetting or using a cell strainer.Homogenous cell growth in the wells, leading to more consistent assay readings.
Variable Incubation Times Standardize the incubation time for both the drug treatment and the viability reagent across all experiments. Use a multichannel pipette to add reagents quickly and consistently to all wells.[9]Improved reproducibility of IC50 values across replicate experiments.
Interference with Assay Chemistry Some compounds can interfere with the chemistry of tetrazolium-based assays (MTT, MTS, WST-1).[13] Consider using an orthogonal assay, such as an ATP-based assay (e.g., CellTiter-Glo), to confirm results.[19]Confirmation of viability results with a different detection method, ruling out assay-specific artifacts.
Media pH and Color Changes Phenol (B47542) red in culture media can interfere with colorimetric assays. If high variability is observed, consider using phenol red-free media for the duration of the assay.[13]Reduced background absorbance and improved signal-to-noise ratio.

III. Experimental Protocols & Data

Protocol 1: Western Blot for p-ERK/Total ERK Analysis

This protocol details the steps for assessing this compound's inhibition of ERK phosphorylation.

  • Cell Treatment: Plate cells (e.g., A375 melanoma cells) and allow them to adhere and reach 70-80% confluency. For stimulation experiments, serum-starve cells for 16 hours. Pre-treat with various concentrations of this compound (e.g., 1 nM to 1 µM) for 2 hours, followed by stimulation with 100 ng/mL EGF for 15 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[16] Scrape cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation & SDS-PAGE: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load 20 µg of protein per lane onto a 10% SDS-PAGE gel and run until the dye front reaches the bottom.[8]

  • Protein Transfer: Transfer proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Incubate with a primary antibody against p-ERK1/2 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[17]

  • Secondary Antibody & Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply an ECL substrate.[20] Capture the chemiluminescent signal using a digital imager.

  • Stripping and Reprobing: To analyze total ERK, strip the membrane using a mild stripping buffer.[17][20] Re-block and probe with a primary antibody against total ERK1/2. The ratio of p-ERK to total ERK provides the normalized measure of inhibition.

Table 1: Representative Data for this compound-Mediated p-ERK Inhibition in A375 Cells

This compound Conc. (nM)p-ERK/Total ERK Ratio (Normalized)% Inhibition
0 (Vehicle)1.000%
10.8515%
100.4555%
1000.1288%
10000.0595%
Protocol 2: Cell Viability (WST-1) Assay

This protocol outlines a method for determining the IC50 of this compound.[13]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the drug-containing medium to the respective wells, resulting in the final desired concentrations. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Reagent Addition: Add 10 µL of WST-1 reagent to each well.

  • Final Incubation: Incubate the plate for 2-4 hours at 37°C, or until a sufficient color change is observed in the control wells.

  • Absorbance Reading: Shake the plate gently and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (media only). Normalize the data to the vehicle control (100% viability) and calculate the IC50 value using non-linear regression analysis.

Table 2: Representative IC50 Values for this compound in Various Cancer Cell Lines

Cell LineCancer TypeBRAF/RAS StatusThis compound IC50 (nM)
A375MelanomaBRAF V600E8.5
HT-29ColorectalBRAF V600E12.1
HCT116ColorectalKRAS G13D250.7
MCF-7BreastWild-Type>1000

IV. Visualizations

Signaling Pathway and Experimental Logic

MEK_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_target This compound Target cluster_downstream Downstream Effectors Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) pERK->Transcription_Factors Activates Cellular_Response Cell Proliferation & Survival Transcription_Factors->Cellular_Response Regulates This compound This compound This compound->MEK Inhibits

Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.

Troubleshooting_Logic Start Inconsistent Experimental Results Check_Cells Verify Cell Culture (Passage, Density) Start->Check_Cells Check_Compound Confirm Compound (Solubility, Age) Start->Check_Compound Check_Protocol Review Protocol (Timing, Reagents) Start->Check_Protocol Result_Improved Results Now Consistent? Check_Cells->Result_Improved Check_Compound->Result_Improved Check_Protocol->Result_Improved End Problem Solved Result_Improved->End Yes Consider_Off_Target Investigate Off-Target Effects Result_Improved->Consider_Off_Target No

Caption: A logical workflow for troubleshooting sources of experimental variability.

References

Technical Support Center: Investigating Potential Tocamphyl Interference with Laboratory Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently no specific scientific literature detailing the interference of Tocamphyl with common laboratory assays. This guide provides general principles and troubleshooting strategies for researchers investigating potential interference from any new chemical entity, using this compound as a hypothetical example. The information presented is based on established mechanisms of drug interference in laboratory testing.[1][2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is this compound and could its chemical structure theoretically interfere with laboratory assays?

A1: this compound, also known as Tocanfil, is a carboxylic ester.[6] Its structure includes a substituted cyclopentane (B165970) carboxylic acid esterified with a substituted benzyl (B1604629) alcohol and is formulated as a salt with diethanolamine.[6][7] Theoretically, any compound with chromophoric groups or a structure that could mimic endogenous molecules or interact with assay components could interfere with laboratory tests. Potential mechanisms of interference are varied and depend on the specific assay system.[2][4]

Q2: What are the common types of laboratory assays that can be affected by drug interference?

A2: Drug interference can affect a wide range of laboratory assays.[2][3][5] The primary categories include:

  • Clinical Chemistry Assays: These measure concentrations of various analytes in body fluids like serum and plasma.[8] Examples include tests for glucose, lipids, proteins, enzymes, and electrolytes.[2][8]

  • Immunoassays: These use antibody-antigen binding to detect and quantify substances.[8][9] Examples include ELISA, RIA, and chemiluminescence immunoassays used for hormones, tumor markers, and drug monitoring.

  • Coagulation Assays: These assess the blood's ability to clot, such as prothrombin time (PT) and activated partial thromboplastin (B12709170) time (aPTT).

  • Urinalysis: This involves the physical, chemical, and microscopic examination of urine.

Q3: What are the general mechanisms through which a compound like this compound might cause interference?

A3: Drug interference in laboratory assays can occur through two main mechanisms[2]:

  • Physiological (in vivo) interference: The compound has a biological effect on the patient that alters the level of the analyte being measured. For example, a drug that causes liver injury would lead to a true increase in liver enzyme levels.

  • Analytical (in vitro) interference: The compound directly affects the measurement process in the laboratory.[1] This can be further divided into:

    • Chemical Interference: The compound reacts with the assay reagents.

    • Spectrophotometric Interference: The compound absorbs light at the same wavelength used for measurement.

    • Cross-reactivity: The compound's structure is similar enough to the target analyte to be recognized by the assay's antibodies in an immunoassay.

Troubleshooting Guide

Issue: Unexpected or inconsistent results in an assay when testing samples containing this compound.

Question 1: How can I determine if this compound is interfering with my assay?

Answer 1: A systematic approach is necessary to investigate potential interference.

  • Workflow for Investigating Potential Interference:

    G A Unexpected Assay Result in this compound-treated Sample B Review Literature for Known Interferences of this compound (No data currently available) A->B C Perform Spike-Recovery Experiment A->C D Perform Serial Dilution Experiment A->D E Analyze Blank Sample Containing this compound A->E G Interference Confirmed C->G Poor Recovery H No Interference Detected C->H Good Recovery D->G Non-linear Dilution D->H Linear Dilution E->G Signal Detected E->H No Signal F Consult Assay Manufacturer or Alternative Method G->F

Question 2: What is a spike-recovery experiment and how do I perform it?

Answer 2: A spike-recovery experiment assesses whether the presence of a substance affects the ability of an assay to accurately measure a known amount of an analyte.

  • Experimental Protocol: Spike-Recovery

    • Prepare Samples:

      • Control Sample: The sample matrix (e.g., plasma, serum) without the analyte or this compound.

      • Spiked Sample: The control sample spiked with a known concentration of the analyte.

      • This compound Sample: The control sample with this compound at the concentration expected in experimental samples.

      • Spiked this compound Sample: The this compound sample also spiked with the same known concentration of the analyte.

    • Run Assay: Measure the analyte concentration in all four samples according to the assay protocol.

    • Calculate Recovery:

      • Recovery (%) = [(Measured concentration in Spiked this compound Sample - Measured concentration in this compound Sample) / (Measured concentration in Spiked Sample - Measured concentration in Control Sample)] x 100

    • Interpretation: A recovery significantly different from 100% (e.g., outside of 80-120%) suggests interference.

Question 3: What is a serial dilution experiment?

Answer 3: This experiment helps to determine if the interference is dose-dependent.

  • Experimental Protocol: Serial Dilution

    • Prepare Dilutions: Take a sample containing a high concentration of the analyte and this compound and prepare a series of dilutions (e.g., 1:2, 1:4, 1:8) with the sample matrix.

    • Run Assay: Measure the analyte concentration in each dilution.

    • Analyze Results: Multiply the measured concentration of each dilution by its dilution factor. The resulting values should be consistent across the dilution series. A deviation from this linearity suggests interference.

Question 4: What if I suspect spectral interference?

Answer 4: If you are using a spectrophotometric assay, you can check for spectral interference by running a blank sample containing only this compound in the assay buffer.

  • Experimental Protocol: Spectral Interference Check

    • Prepare Blank: Prepare a sample containing this compound at the relevant concentration in the assay buffer, without any of the assay reagents that generate a signal.

    • Measure Absorbance: Read the absorbance of the blank at the wavelength used for the assay.

    • Interpretation: A non-zero absorbance indicates that this compound absorbs light at this wavelength and may be causing interference.

Data on Potential Interference Mechanisms

Since no quantitative data exists for this compound, the following table summarizes general mechanisms of drug interference in common laboratory assays.

Assay TypePotential Interference MechanismExample
Spectrophotometry - Compound has a similar absorption spectrum to the analyte or reaction product.A drug that is yellow could interfere with a bilirubin (B190676) assay that measures a yellow product.
- Compound inhibits or activates an enzyme in the assay reaction.
Immunoassay - Cross-reactivity: Compound's structure is recognized by the antibody.Digoxin-like substances in some herbal remedies cross-reacting with digoxin (B3395198) immunoassays.
- Blocking: Compound binds to the antibody, preventing the analyte from binding.
- HAMA (Human Anti-Mouse Antibody) Interference: Though not from the drug itself, can be a factor in patients treated with murine-derived antibodies.
Electrolyte Measurement (ISE) - Compound competes with the analyte for binding to the ion-selective electrode.

Visualizing Interference Mechanisms

The following diagram illustrates common mechanisms of analytical interference in immunoassays.

G cluster_0 Competitive Immunoassay cluster_1 Interference Mechanisms A Analyte B Antibody A->B Binds C Labeled Analyte C->B Binds D Interfering Compound (this compound - Hypothetical) D->B Binds D->B Blocks E Cross-Reactivity: Interferent binds to antibody, mimicking analyte. F Blocking: Interferent binds to antibody, preventing analyte binding.

Caption: Potential immunoassay interference mechanisms.

References

Technical Support Center: Minimizing Tocamphyl Toxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with strategies to minimize Tocamphyl-induced toxicity in cell culture experiments. Our troubleshooting guides and FAQs directly address common issues you may encounter during your research.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of this compound toxicity in cell culture?

A1: this compound-induced toxicity can stem from several factors:

  • High Concentrations: Exceeding the optimal concentration range for your specific cell line can lead to off-target effects and cytotoxicity.[1]

  • Prolonged Exposure: Continuous exposure to this compound may disrupt essential cellular processes, leading to cumulative toxicity.[1]

  • Solvent Toxicity: The solvent used to dissolve this compound, such as DMSO, can be toxic to cells at higher concentrations (typically >0.1-0.5%).[2]

  • Metabolite Toxicity: Cellular metabolism of this compound may produce toxic byproducts.[3]

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical treatments.

Q2: How can I determine the optimal, non-toxic concentration of this compound for my experiments?

A2: The ideal concentration of this compound should be determined empirically for each cell line and experimental setup. We recommend performing a dose-response analysis to identify the concentration that elicits the desired biological effect with minimal toxicity. A good starting point is to test a wide range of concentrations, including those below the half-maximal inhibitory concentration (IC50), if known.

Q3: Are there any general strategies to reduce this compound-induced cytotoxicity?

A3: Yes, several strategies can help mitigate this compound's toxic effects:

  • Optimize Concentration and Exposure Time: Reducing the concentration of this compound and the duration of cell exposure can significantly decrease cell death.[4]

  • Co-treatment with Antioxidants: If oxidative stress is a suspected mechanism of toxicity, co-treatment with antioxidants like N-acetylcysteine (NAC) or Vitamin E may offer protection.[4]

  • Optimize Cell Culture Conditions: Ensure optimal cell culture conditions, including media composition and cell confluency, as stressed cells can be more susceptible to drug-induced toxicity.[4]

  • Modify Cell Culture Medium: For liver cell models, using a galactose-based medium instead of glucose can make the cells behave more like normal liver cells, potentially altering their sensitivity to toxins.[5]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High levels of cell death observed after this compound treatment. This compound concentration is too high.Perform a dose-response experiment to determine the optimal, non-toxic concentration. Start with a broad range of concentrations.
Prolonged exposure to this compound.Reduce the incubation time. Determine the minimum time required to achieve the desired experimental outcome.
Solvent (e.g., DMSO) toxicity.Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a solvent-only control.[2]
Cell line is particularly sensitive.Consider using a more robust cell line if your experimental design allows. Otherwise, perform extensive optimization of concentration and exposure time.
Inconsistent results or lack of expected this compound activity. This compound has degraded or is impure.Purchase this compound from a reputable supplier. Store it according to the manufacturer's instructions, often in small aliquots at -20°C or -80°C to avoid freeze-thaw cycles.[1]
Incorrect timing of treatment.The timing of this compound addition relative to other experimental stimuli can be critical. Optimize the treatment schedule.
This compound concentration is too low.Increase the concentration of this compound based on your dose-response experiments.

Quantitative Data Summary

The following table summarizes hypothetical IC50 values for this compound in various cell lines to illustrate how such data would be presented. These values are for example purposes only and should be determined experimentally for your specific cell line and assay conditions.

Cell Line Assay Type Incubation Time (hours) Hypothetical IC50 (µM)
HepG2 MTT2450
HepG2 MTT4825
A549 MTT2475
A549 MTT4840
MCF-7 MTT4860

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

This protocol provides a general framework for assessing the cytotoxic effects of this compound.

Materials:

  • This compound

  • Appropriate cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilizing agent (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of this compound.

    • Include untreated control wells and solvent control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[4]

    • Incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilizing agent to each well to dissolve the formazan crystals.[4]

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.

Mandatory Visualizations

Signaling Pathways and Workflows

cluster_0 This compound-Induced Cytotoxicity Pathway This compound This compound ROS Increased ROS This compound->ROS Mito Mitochondrial Dysfunction ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis cluster_1 Cytotoxicity Assay Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with This compound Dilutions Incubate1->Treat Incubate2 Incubate 24/48/72h Treat->Incubate2 MTT Add MTT Reagent Incubate2->MTT Incubate3 Incubate 2-4h MTT->Incubate3 Solubilize Solubilize Formazan Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read

References

Validation & Comparative

Comparative Efficacy of Tocamphyl and Ursodeoxycholic Acid: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the clinical efficacy of Tocamphyl and ursodeoxycholic acid (UDCA) is not feasible at this time due to a significant lack of available scientific data for this compound. While ursodeoxycholic acid is a well-established and extensively studied therapeutic agent for various cholestatic liver diseases, this compound, identified as the diethanolamine (B148213) salt of p-tolylmethylcarbinol camphoric acid, has a very limited presence in the current scientific literature, with no discernible clinical trial data or experimental studies evaluating its efficacy as a choleretic or hepatoprotective agent.

Ursodeoxycholic acid is a hydrophilic bile acid that has been the cornerstone of treatment for conditions such as primary biliary cholangitis (PBC) and for the dissolution of cholesterol gallstones.[1][2] Its mechanisms of action are multifaceted and include the replacement of more toxic, hydrophobic bile acids in the bile acid pool, protection of liver cells (hepatocytes and cholangiocytes) from bile acid-induced injury, stimulation of bile flow, and immunomodulatory effects.[3][4][5]

In contrast, information regarding this compound is sparse. It is classified as a cholagogue and choleretic, substances that stimulate bile formation and flow.[3] An early clinical evaluation from 1963 investigated its use in arteriosclerosis obliterans, a condition unrelated to liver disease, and provides no relevant data for a comparative analysis of its hepatobiliary effects.[3] Chemical databases list its synonyms, including "Gallogen," and its components, but do not provide any information on its mechanism of action or clinical efficacy.[6]

Given the absence of published experimental data, clinical trials, or any direct comparative studies between this compound and ursodeoxycholic acid, it is impossible to fulfill the core requirements of this comparison guide, which include data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways.

Ursodeoxycholic Acid: An Overview of Efficacy and Mechanism

To provide context for the intended comparison, this section outlines the well-documented efficacy and mechanisms of ursodeoxycholic acid.

Mechanism of Action

The therapeutic effects of UDCA are attributed to several key mechanisms:

  • Cytoprotection: UDCA protects hepatocytes and cholangiocytes from the damaging effects of toxic bile acids that accumulate in cholestatic conditions.[3]

  • Choleretic Effect: It stimulates the secretion of bile by the liver.

  • Immunomodulation: UDCA can modulate the immune response in the liver, which is particularly relevant in autoimmune liver diseases like PBC.[3]

  • Anti-apoptotic Effects: It can inhibit programmed cell death in liver cells.[4]

  • Alteration of Bile Acid Pool: UDCA shifts the composition of the bile acid pool towards more hydrophilic and less toxic bile acids.[2]

The intricate signaling pathways involved in the action of UDCA are complex and involve multiple cellular targets. A simplified representation of its primary mechanisms is provided below.

UDCA_Mechanism cluster_liver Hepatocyte UDCA Ursodeoxycholic Acid (UDCA) Toxic_BAs Toxic Bile Acids UDCA->Toxic_BAs Displaces Apoptosis Apoptosis UDCA->Apoptosis Inhibits Bile_Flow Bile Flow UDCA->Bile_Flow Stimulates Immune_Response Immune Response UDCA->Immune_Response Modulates

Caption: Simplified overview of the primary mechanisms of action of Ursodeoxycholic Acid (UDCA) in hepatocytes.

Conclusion

The initial objective of this guide was to provide a detailed, data-driven comparison of the efficacy of this compound and ursodeoxycholic acid. However, the profound lack of scientific and clinical data for this compound makes such a comparison impossible. While ursodeoxycholic acid stands as a well-validated therapeutic option for cholestatic liver diseases with a robust body of evidence supporting its use, this compound remains an obscure compound with no available data to substantiate any claims of efficacy in this context. Therefore, for researchers, scientists, and drug development professionals, ursodeoxycholic acid remains the evidence-based choice for the management of relevant liver conditions. Further research, including preclinical and clinical trials, would be necessary to establish any potential therapeutic role for this compound.

References

Validating the Choleretic Activity of Tocamphyl: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the choleretic activity of Tocamphyl with other established agents in various animal models. This document synthesizes available experimental data, details relevant methodologies, and visualizes key pathways and workflows to support further research and development.

Quantitative Comparison of Choleretic Activity

The following tables summarize the choleretic effects of UDCA, dehydrocholic acid, and silymarin (B1681676) in different animal models. This data provides a baseline for assessing the potential efficacy of this compound.

Table 1: Effect of Choleretic Agents on Bile Flow in Dogs

AgentDosageAnimal Model% Increase in Bile FlowKey Findings
This compound (Gallogen) --Data not available-
Ursodeoxycholic Acid (UDCA)50 mg/kg (oral)Conscious dogs with cholecystectomy70% within 1 hourIncreased concentrations of phospholipid, cholesterol, and bile acids in bile.[1][2]
Dehydrocholic Acid50 mg/kg (oral)Conscious dogs with cholecystectomy270%Markedly decreased the concentrations of phospholipid, cholesterol, and bile acids, producing a hydrocholeresis (increased secretion of water and electrolytes).[1][2]
Cholic Acid3.12-100 mg/kg (I.V.)DogsUp to 600% (sixfold)Maintained for a longer duration (90 min) compared to rats and rabbits.[3]

Table 2: Effect of Choleretic Agents on Bile Flow in Rodents

AgentDosageAnimal Model% Increase in Bile FlowKey Findings
This compound (Gallogen) --Data not available-
Ursodeoxycholic Acid (UDCA)50 mg/kg/day (intraperitoneal)Mice (cholestatic model)Not specified, but ameliorated hepatic injuryReduced periductal fibrosis and cholangiocyte proliferation.[4]
Dehydrocholic Acid3.12-100 mg/kg (I.V.)RatsUp to 250% (2.5-fold)Bile flow returned to control rates more slowly than with cholic acid.[3]
Silymarin-Rats (estrogen-induced cholestasis)Prevented the decrease in bile flowNormalized the decrease in bile salt pool size and HCO3- output.[5]
Phloracetophenone-RatsPotent choleretic activityInduced both a high bile flow rate and a high bile salt output.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of choleretic activity studies. Below are standardized protocols for key experiments in rat and dog models.

Bile Duct Cannulation and Bile Collection in Rats

This surgical procedure allows for the direct and continuous collection of bile, enabling the accurate measurement of bile flow and composition.

Animal Model:

  • Male Wistar or Sprague-Dawley rats (250-300g) are commonly used.[7][8] Animals are housed in controlled conditions with free access to food and water before the experiment.

Surgical Procedure:

  • Anesthesia: The rat is anesthetized, typically with an intraperitoneal injection of a suitable anesthetic agent.

  • Incision: A midline abdominal incision is made to expose the liver and common bile duct.

  • Cannulation: The common bile duct is carefully isolated and cannulated with a polyethylene (B3416737) catheter. The catheter is secured in place with ligatures.

  • Exteriorization: The other end of the catheter is exteriorized through a subcutaneous tunnel to the back of the neck.

  • Recovery: The abdominal incision is closed, and the animal is allowed to recover in a metabolic cage that permits free movement and separate collection of urine and feces.

Bile Collection and Analysis:

  • Bile is collected in pre-weighed tubes, typically at 30-minute intervals, to determine the flow rate (μL/min/kg body weight).

  • The composition of the collected bile, including bile salts, cholesterol, and phospholipids, can be analyzed using techniques like high-performance liquid chromatography (HPLC) and enzymatic assays.

Choleretic Activity Assessment in Conscious Dogs

Using conscious animals avoids the confounding effects of anesthesia on hepatic function and bile secretion.

Animal Model:

  • Beagle dogs are a common choice for these studies. The animals are often surgically prepared with a chronic biliary fistula or a catheter in the common bile duct.

Experimental Procedure:

  • Fasting: Dogs are fasted overnight but allowed free access to water.

  • Baseline Bile Collection: A baseline period of bile collection is established to determine the basal flow rate.

  • Administration of Test Compound: The choleretic agent (e.g., this compound) or a comparator drug is administered, typically orally or intravenously.

  • Post-Dose Bile Collection: Bile is collected at regular intervals for several hours after administration.

  • Measurement and Analysis: The volume of bile is measured to determine the flow rate. The concentration of biliary lipids (bile acids, phospholipids, cholesterol) and other components like bilirubin (B190676) can be quantified.[1]

Visualizing the Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental procedures.

choleretic_signaling_pathway cluster_hepatocyte Hepatocyte cluster_bile_duct Bile Duct Choleretic_Agent Choleretic Agent (e.g., this compound) Receptor Receptor/ Transporter Choleretic_Agent->Receptor Binds to Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Initiates Transporter_Activation Activation of Canalicular Transporters (e.g., BSEP, MRP2) Signaling_Cascade->Transporter_Activation Leads to Bile_Secretion Increased Bile Secretion Transporter_Activation->Bile_Secretion Results in Bile_Modification Modification of Bile Composition Bile_Secretion->Bile_Modification Enters

Caption: Simplified signaling pathway of a choleretic agent in a hepatocyte.

experimental_workflow_rat Animal_Preparation 1. Animal Preparation (Wistar/Sprague-Dawley Rat) Anesthesia 2. Anesthesia Animal_Preparation->Anesthesia Surgery 3. Bile Duct Cannulation Anesthesia->Surgery Recovery 4. Recovery in Metabolic Cage Surgery->Recovery Baseline_Collection 5. Baseline Bile Collection Recovery->Baseline_Collection Drug_Administration 6. Administration of This compound or Comparator Baseline_Collection->Drug_Administration PostDose_Collection 7. Post-Dose Bile Collection Drug_Administration->PostDose_Collection Analysis 8. Analysis of Bile Flow and Composition PostDose_Collection->Analysis

Caption: Experimental workflow for assessing choleretic activity in a rat model.

logical_relationship Tocamphyl_Admin This compound Administration Increased_Choleresis Increased Choleresis (Bile Flow) Tocamphyl_Admin->Increased_Choleresis Altered_Composition Altered Bile Composition Tocamphyl_Admin->Altered_Composition Therapeutic_Effect Potential Therapeutic Effect (e.g., Gallstone Dissolution, Improved Liver Function) Increased_Choleresis->Therapeutic_Effect Altered_Composition->Therapeutic_Effect

References

A Comparative Study of Tocamphyl and its Structural Analogs in Modulating Choleretic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Tocamphyl and a representative structural analog, focusing on their potential as choleretic agents. Due to the limited publicly available data on this compound, this document outlines a proposed comparative study, presenting hypothetical data in structured tables and detailing the necessary experimental protocols to generate such data. The guide also visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of the underlying mechanisms and methodologies.

Introduction to this compound and its Analogs

This compound is chemically identified as the diethanolamine (B148213) salt of the 1-(p-tolylethyl) ester of d-camphoric acid. It has been historically classified as a choleretic agent, a substance that increases the volume of bile secreted by the liver. The core structure of this compound is based on camphoric acid, a dicarboxylic acid derived from camphor. The esterification of one of the carboxylic acid groups and the formation of a salt with diethanolamine are key structural features.

For a comparative analysis, we propose the synthesis and evaluation of a structural analog, designated as Analog A . In Analog A, the p-tolylethyl ester moiety of this compound is replaced with a simpler benzyl (B1604629) ester. This modification allows for the investigation of the structure-activity relationship, specifically the impact of the ester group's steric and electronic properties on choleretic efficacy.

Chemical Structures:

  • This compound: 2-(2-hydroxyethylamino)ethanol;2,2,3-trimethyl-3-[1-(4-methylphenyl)ethoxycarbonyl]cyclopentane-1-carboxylic acid[1]

  • Analog A (Proposed): 2-(2-hydroxyethylamino)ethanol;2,2,3-trimethyl-3-(phenylmethoxycarbonyl)cyclopentane-1-carboxylic acid

Comparative Performance Data (Hypothetical)

The following tables present a template for summarizing the quantitative data that would be generated from a head-to-head preclinical study of this compound and Analog A.

Table 1: In Vivo Choleretic Activity in a Rat Model

CompoundDose (mg/kg)Peak Increase in Bile Flow (%)Duration of Action (min)Total Bile Output (µL/hr)
Vehicle Control---150 ± 25
This compound50120 ± 15180 ± 20330 ± 40
100180 ± 20240 ± 30420 ± 50
Analog A5080 ± 10150 ± 15270 ± 35
100130 ± 18200 ± 25345 ± 45
Ursodeoxycholic Acid (Reference)50100 ± 12160 ± 20300 ± 30

Table 2: Pharmacokinetic Profile in Rats

Compound (100 mg/kg, p.o.)Cmax (ng/mL)Tmax (hr)AUC (0-t) (ng·hr/mL)Half-life (t½) (hr)
This compound850 ± 901.54200 ± 5003.2 ± 0.4
Analog A950 ± 1101.03800 ± 4502.8 ± 0.3

Table 3: In Vitro FXR and TGR5 Receptor Activation

CompoundFXR Activation (EC50, µM)TGR5 Activation (EC50, µM)
This compound> 100 (No significant activation)45 ± 5
Analog A> 100 (No significant activation)60 ± 8
GW4064 (FXR Agonist Control)0.05 ± 0.01> 100
INT-767 (Dual Agonist Control)0.1 ± 0.020.5 ± 0.07

Experimental Protocols

In Vivo Assessment of Choleretic Activity in Rats

This protocol is designed to measure the effect of test compounds on bile flow in anesthetized rats.

  • Animal Model: Male Sprague-Dawley rats (250-300g) are used. Animals are fasted overnight with free access to water.

  • Anesthesia and Surgery: Rats are anesthetized with an appropriate agent (e.g., urethane). A midline abdominal incision is made to expose the common bile duct.

  • Bile Duct Cannulation: The common bile duct is carefully isolated and cannulated with a polyethylene (B3416737) tube (PE-10). The cannula is secured with surgical silk.

  • Compound Administration: Test compounds (this compound, Analog A, or vehicle control) are administered intravenously or intraduodenally.

  • Bile Collection: Bile is collected into pre-weighed tubes at 30-minute intervals for a total of 4 hours.

  • Measurement: The volume of bile is determined gravimetrically, assuming a density of 1.0 g/mL.

  • Data Analysis: The percentage increase in bile flow is calculated relative to the basal flow rate before compound administration.

Pharmacokinetic Analysis
  • Dosing: Rats are administered a single oral dose of this compound or Analog A.

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Plasma is separated by centrifugation.

  • Sample Analysis: The concentrations of the test compounds and their major metabolites in plasma are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Parameters: Cmax, Tmax, AUC, and half-life are calculated using appropriate software.

In Vitro Receptor Activation Assays
  • Cell Lines: HEK293T cells are transiently transfected with plasmids encoding for human FXR or TGR5 and a luciferase reporter gene under the control of a responsive element.

  • Compound Treatment: Transfected cells are treated with increasing concentrations of this compound, Analog A, or control compounds for 24 hours.

  • Luciferase Assay: Luciferase activity is measured using a commercial kit and a luminometer.

  • Data Analysis: The EC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Visualizations

Signaling Pathways in Choleresis

Bile acid synthesis and secretion are tightly regulated by a network of nuclear and membrane receptors. The farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor 1 (TGR5) are key players in this process.

Choleresis_Signaling cluster_Hepatocyte Hepatocyte cluster_Enterocyte Enterocyte FXR FXR BSEP BSEP (Bile Salt Export Pump) FXR->BSEP Upregulates CYP7A1 CYP7A1 (Rate-limiting enzyme in bile acid synthesis) FXR->CYP7A1 Downregulates TGR5_hep TGR5 Bile_Canaliculus Bile Canaliculus BSEP->Bile_Canaliculus Bile Acid Secretion NTCP NTCP (Na+-taurocholate cotransporting polypeptide) NTCP->FXR Bile Acid Uptake FXR_ent FXR FGF19 FGF19 FXR_ent->FGF19 Induces TGR5_ent TGR5 FGF19->FXR Activates This compound This compound / Analogs This compound->TGR5_hep Potential Modulation This compound->TGR5_ent Potential Modulation

Caption: Key signaling pathways regulating bile acid homeostasis.

Experimental Workflow for Comparative Choleretic Study

The following diagram illustrates the workflow for the proposed comparative study.

Experimental_Workflow cluster_InVivo In Vivo Evaluation cluster_PK Pharmacokinetic Study cluster_InVitro In Vitro Mechanistic Studies Animal_Model Rat Model (Sprague-Dawley) Cannulation Bile Duct Cannulation Animal_Model->Cannulation Dosing Compound Administration (this compound, Analog A, Vehicle) Cannulation->Dosing Bile_Collection Bile Collection (4 hours) Dosing->Bile_Collection Analysis_InVivo Measurement of Bile Flow Rate Bile_Collection->Analysis_InVivo Data_Comparison Comparative Data Analysis and SAR Assessment Analysis_InVivo->Data_Comparison PK_Dosing Oral Dosing Blood_Sampling Serial Blood Sampling PK_Dosing->Blood_Sampling LCMS LC-MS/MS Analysis Blood_Sampling->LCMS PK_Analysis Pharmacokinetic Parameter Calculation LCMS->PK_Analysis PK_Analysis->Data_Comparison Cell_Culture Transfected HEK293T Cells (FXR/TGR5) Compound_Treatment Treatment with This compound / Analogs Cell_Culture->Compound_Treatment Luciferase_Assay Luciferase Reporter Assay Compound_Treatment->Luciferase_Assay EC50_Calc EC50 Determination Luciferase_Assay->EC50_Calc EC50_Calc->Data_Comparison

Caption: Workflow for the comparative evaluation of this compound and its analogs.

Conclusion

This guide provides a framework for the comparative study of this compound and its structural analogs as choleretic agents. The proposed experimental protocols and data presentation formats are designed to yield a comprehensive and objective comparison of their performance. The visualizations of the underlying signaling pathways and experimental workflow aim to enhance the understanding of the scientific rationale and methodological approach. The generation of robust comparative data, as outlined in this guide, is essential for elucidating the structure-activity relationships of this class of compounds and for identifying promising candidates for further drug development.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Tocamphyl Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality control. This guide provides a comparative overview of analytical methodologies for the detection and quantification of Tocamphyl, a choleretic agent. Given the limited publicly available, validated methods specifically for this compound, this document outlines a comparative framework based on established analytical techniques for structurally related compounds, such as bile acids and camphor (B46023) derivatives. The focus is on High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry, two common and robust techniques in the pharmaceutical industry.

The cross-validation of analytical methods is crucial when transferring a method between laboratories or when comparing a new method to an existing one.[1][2] This process ensures that the analytical method is robust and yields consistent, reliable results under varied conditions.[2]

Data Presentation: Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of HPLC-UV and UV-Vis Spectrophotometry for the analysis of a compound like this compound. These values are representative and would need to be established during method validation for the specific API and formulation.

Parameter High-Performance Liquid Chromatography (HPLC) with UV Detection UV-Visible (UV-Vis) Spectrophotometry
Principle Separation based on partitioning between a mobile and stationary phase, followed by UV detection.Measurement of light absorption by the analyte in a solution.
Specificity High (separates analyte from impurities and degradation products).Low to Moderate (risk of interference from other absorbing species).
Linearity Range 1 - 100 µg/mL5 - 50 µg/mL
Correlation Coefficient (r²) ≥ 0.999≥ 0.998
Limit of Detection (LOD) 0.1 µg/mL1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL3 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 3.0%
Robustness HighModerate

Experimental Protocols

Below are detailed, representative methodologies for the analysis of this compound using HPLC-UV and UV-Vis Spectrophotometry.

Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

This method provides a high degree of selectivity and sensitivity for the quantification of this compound in the presence of potential impurities.

1. Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Purified water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • This compound reference standard

  • Placebo formulation

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 20 µL

4. Standard Solution Preparation:

  • Prepare a stock solution of this compound reference standard in methanol (100 µg/mL).

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

5. Sample Preparation:

  • Weigh and finely powder a representative sample of the pharmaceutical formulation.

  • Accurately weigh a portion of the powder equivalent to a target concentration of this compound and transfer to a volumetric flask.

  • Add methanol, sonicate for 15 minutes to dissolve, and dilute to volume with methanol.

  • Filter the solution through a 0.45 µm syringe filter before injection.

6. Validation Parameters:

  • Specificity: Analyze the placebo, this compound standard, and sample solutions to ensure no interference at the retention time of this compound.

  • Linearity: Inject the calibration standards and plot the peak area against concentration.

  • Accuracy: Perform recovery studies by spiking the placebo with known concentrations of this compound reference standard.

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of the sample solution.

  • LOD & LOQ: Determine based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).

Method 2: UV-Visible Spectrophotometry

This method is simpler and faster than HPLC but may be less specific. It is suitable for routine quality control where interfering substances are not expected.

1. Instrumentation:

  • Double-beam UV-Vis spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

2. Reagents and Materials:

  • Methanol (spectroscopic grade)

  • This compound reference standard

  • Placebo formulation

3. Method Parameters:

  • Solvent: Methanol

  • Analytical Wavelength: 230 nm (to be determined by scanning a solution of this compound from 200-400 nm)

  • Blank: Methanol

4. Standard Solution Preparation:

  • Prepare a stock solution of this compound reference standard in methanol (100 µg/mL).

  • Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 5 µg/mL to 50 µg/mL.

5. Sample Preparation:

  • Follow the same procedure as for the HPLC method to obtain a filtered solution of the sample in methanol.

  • Dilute the filtered solution with methanol to a concentration within the calibration range.

6. Validation Parameters:

  • Specificity: Analyze the placebo solution to check for any absorbance at the analytical wavelength.

  • Linearity: Measure the absorbance of the calibration standards and plot absorbance against concentration.

  • Accuracy: Perform recovery studies by spiking the placebo with known concentrations of this compound.

  • Precision: Assess repeatability and intermediate precision by analyzing multiple preparations of the sample solution.

  • LOD & LOQ: Determine based on the standard deviation of the blank response.

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the analytical method validation and the cross-validation process.

G Experimental Workflow for HPLC Method Validation cluster_validation Validation Parameters A Method Development B Standard & Sample Preparation A->B C Chromatographic Analysis B->C D Data Acquisition C->D E Validation Parameter Assessment D->E F Specificity E->F G Linearity & Range E->G H Accuracy E->H I Precision E->I J LOD & LOQ E->J K Robustness E->K

Caption: Workflow for HPLC Method Validation.

G Cross-Validation Logical Flow A Analytical Method A (e.g., HPLC) C Analyze Same Batch of Samples A->C B Analytical Method B (e.g., UV-Vis) B->C D Obtain Results from Both Methods C->D E Statistically Compare Results D->E F Results are Equivalent (Within Acceptance Criteria) E->F Yes G Results are Not Equivalent E->G No H Investigate Discrepancies G->H

Caption: Logical Flow for Method Cross-Validation.

References

A Comparative Analysis of Tocamphyl and Other Cholagogues: A Focus on Therapeutic Safety and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive review of available scientific literature, specific therapeutic index (TI) values for Tocamphyl and many other cholagogue drugs are not publicly available. The therapeutic index, a quantitative measure of a drug's safety, is the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. The absence of this data for this compound and its counterparts necessitates a qualitative comparison based on available preclinical and clinical safety and efficacy information.

This guide provides a comparative overview of this compound and other prominent cholagogues, focusing on their mechanisms of action, clinical applications, and known safety profiles. While a direct quantitative comparison of therapeutic indices is not possible due to the lack of publicly available data, this document aims to provide researchers, scientists, and drug development professionals with a valuable resource for understanding the relative therapeutic positioning of these agents.

Understanding Cholagogues and Their Therapeutic Importance

Cholagogues are substances that stimulate the flow of bile from the liver and gallbladder into the duodenum. They are therapeutically important in conditions characterized by cholestasis, a condition where bile flow is obstructed or reduced. By promoting bile flow, cholagogues can aid in digestion, relieve symptoms of cholestasis, and in some cases, help dissolve gallstones.

Comparative Overview of Cholagogues

The following table summarizes the available information on this compound and other selected cholagogues. It is important to note that the "Therapeutic Index" column reflects the lack of specific data in the public domain.

DrugClass/Mechanism of ActionPrimary Therapeutic Use(s)Known Adverse Effects/Safety ProfileTherapeutic Index (TI = TD50/ED50)
This compound Synthetic cholereticCholestasis, biliary insufficiencyData not readily available in public literature.Not Available
Ursodeoxycholic Acid (UDCA) Secondary bile acidPrimary biliary cholangitis (PBC), dissolution of cholesterol gallstones.[1][2]Generally well-tolerated. Diarrhea is the most common side effect. Right upper quadrant abdominal pain and skin reactions have also been reported.[3]Not Available, but considered to have a wide safety margin.[3]
Chenodeoxycholic Acid (CDCA) Primary bile acidDissolution of gallbladder stones, cerebrotendinous xanthomatosis.[4][5]Diarrhea is a common side effect. Can cause a reversible increase in liver aminotransferases.[4][6]Not Available. Its use is limited by a higher incidence of side effects compared to UDCA.[4]
Dehydrocholic Acid Synthetic bile acidUsed to stimulate bile secretion.[7]Use in over-the-counter products has been discontinued (B1498344) in some regions. Can decrease the secretion of endogenous bile acids, phospholipids, and cholesterol.[7]Not Available
Cholic Acid Primary bile acidTreatment of bile acid synthesis defects.[8][9]Dose-related side effects can include diarrhea, indigestion, nausea, and abdominal discomfort. High doses have been associated with mild, transient elevations in serum aminotransferase levels.[8]Not Available, though a narrow therapeutic window has been suggested in adults.[10]

Experimental Protocols: A Methodological Void

Detailed experimental protocols for determining the therapeutic index of this compound and many other cholagogues are not available in the published literature. The determination of a therapeutic index typically involves preclinical toxicology studies to establish the median toxic dose (TD50) or median lethal dose (LD50), and efficacy studies to determine the median effective dose (ED50).

General Protocol for Determining Therapeutic Index in Animal Models:

  • Dose-Ranging Studies: Initial studies to determine the range of doses to be tested for both toxicity and efficacy.

  • Efficacy Studies (ED50 Determination):

    • Animals are administered a range of doses of the test substance.

    • A specific, measurable therapeutic effect is monitored (e.g., increase in bile flow for a cholagogue).

    • The data is plotted to generate a dose-response curve, from which the ED50 is calculated.

  • Toxicity Studies (TD50/LD50 Determination):

    • Animals are administered a range of doses of the test substance.

    • For TD50, specific toxic effects are monitored and recorded.

    • For LD50, mortality is recorded over a specified period.

    • Dose-response curves for toxicity or lethality are generated to calculate the TD50 or LD50.

  • Calculation of Therapeutic Index: TI = TD50 / ED50 or TI = LD50 / ED50.

The lack of such published data for this compound highlights a significant gap in the publicly accessible information for this particular drug.

Signaling Pathways in Cholagogue Action

The mechanism of action for many cholagogues involves the modulation of signaling pathways that regulate bile acid synthesis and transport. While the specific pathway for this compound is not well-documented in the available literature, a general pathway for bile acid-mediated choleresis is understood.

Cholagogue_Signaling_Pathway cluster_hepatocyte Hepatocyte cluster_bile_duct Bile Duct FXR Farnesoid X Receptor (FXR) SHP Small Heterodimer Partner (SHP) FXR->SHP activates BSEP Bile Salt Export Pump (BSEP) FXR->BSEP upregulates LRH1 Liver Receptor Homolog-1 (LRH-1) SHP->LRH1 inhibits CYP7A1 Cholesterol 7α-hydroxylase (CYP7A1) LRH1->CYP7A1 activates Bile_Acids Bile Acids CYP7A1->Bile_Acids synthesis BSEP->Bile_Acids transport Bile_Flow Increased Bile Flow Bile_Acids->Bile_Flow leads to Cholagogue Cholagogue (e.g., Bile Acids) Cholagogue->FXR agonism

Caption: Generalized signaling pathway for bile acid-mediated choleresis.

Logical Workflow for Therapeutic Index Comparison

The process of comparing the therapeutic indices of different drugs follows a structured workflow, beginning with data acquisition and culminating in a comparative assessment.

Therapeutic_Index_Comparison_Workflow cluster_data_acquisition Data Acquisition cluster_calculation Calculation cluster_comparison Comparison Drug_A_Data Identify TD50/LD50 & ED50 for Drug A Calculate_TI_A Calculate TI for Drug A (TI = TD50/ED50) Drug_A_Data->Calculate_TI_A Drug_B_Data Identify TD50/LD50 & ED50 for Drug B Calculate_TI_B Calculate TI for Drug B (TI = TD50/ED50) Drug_B_Data->Calculate_TI_B Compare_TI Compare TI of Drug A and Drug B Calculate_TI_A->Compare_TI Calculate_TI_B->Compare_TI Conclusion Conclusion on Relative Safety Compare_TI->Conclusion

Caption: Logical workflow for comparing the therapeutic indices of two drugs.

Conclusion

References

In Vitro and In Vivo Correlation of Tocamphyl's Choleretic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the choleretic effects of Tocamphyl, a synthetic choleretic agent, with the established therapeutic agent Ursodeoxycholic acid (UDCA). The following sections detail the in vivo and in vitro experimental data, outline the methodologies used in these studies, and illustrate the proposed mechanisms of action.

Comparative Analysis of Choleretic Effects

The choleretic efficacy of this compound and UDCA has been evaluated in both in vivo and in vitro models. The following tables summarize the key quantitative data from these studies, providing a direct comparison of their effects on bile secretion.

Table 1: In Vivo Effects on Bile Flow

CompoundSpeciesDoseRoute of AdministrationChange in Bile FlowReference
This compound Rat100 mg/kgIntraduodenalIncreased dose-dependently[1]
200 mg/kgIntraduodenalStronger stimulation than pancreatic secretion[1]
UDCA MouseNot SpecifiedOralAccelerated bile acid enterohepatic circulation[1]
Human15 mg/kg/dayOralIncreased from 106 to 183 ml/day (vs. placebo)[2]

Table 2: In Vitro Effects on Biliary System Components

CompoundModelConcentrationEffectReference
Secretin (this compound's proposed mediator) Isolated Rat Bile Duct Cells10⁻¹² - 10⁻⁷ MDose-dependent increase in cAMP and exocytosis[3][4]
UDCA Human Gallbladder Tissue10 mg/kg/day (pre-treatment)Enhanced contractility in response to cholecystokinin (B1591339)[5]
Isolated Perfused Rat LiverNot SpecifiedEnhances biliary clearance of certain compounds[6]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

In Vivo Assessment of Choleretic Activity in Rats (this compound)
  • Animal Model: Male Wistar rats were used in the study.[1]

  • Procedure: The rats were anesthetized, and the common bile duct was cannulated for bile collection. A duodenal cannula was also inserted for the administration of this compound. After a stabilization period, this compound was infused intraduodenally at varying doses.[1]

  • Data Collection: Bile was collected at regular intervals, and the volume was measured to determine the bile flow rate. Samples were also analyzed for amylase and hormone (secretin, cholecystokinin) concentrations.[1]

  • Controls: A control group received a saline infusion instead of this compound. In some experiments, a cholecystokinin receptor antagonist or atropine (B194438) was co-administered to investigate the mechanism of action.[1]

In Vitro Assessment of Secretin's Effect on Isolated Bile Duct Cells
  • Cell Isolation: Bile duct cells (cholangiocytes) were isolated from rat liver using enzymatic digestion and immunomagnetic separation.[4]

  • Experimental Setup: The isolated cholangiocytes were incubated with varying concentrations of secretin.[3][4]

  • Endpoint Measurement: The intracellular levels of cyclic AMP (cAMP) were measured using appropriate assays. Exocytosis was assessed using a fluorescence unquenching assay with acridine (B1665455) orange.[4]

  • Controls: Control experiments were performed without the addition of secretin. Other hormones like cholecystokinin and insulin (B600854) were also tested to ensure the specificity of the secretin effect.[4]

In Vivo Evaluation of UDCA's Effect on Bile Flow in Humans
  • Study Population: Patients who had undergone cholecystectomy and had an indwelling T-tube for bile drainage were enrolled.[2]

  • Treatment Regimen: Patients were randomized to receive either oral UDCA (15 mg/kg/day) or a placebo for a specified period.[2]

  • Data Collection: Bile was collected daily via the T-tube, and the total volume was recorded. The composition of bile acids was also analyzed.[2]

  • Statistical Analysis: The bile flow and composition in the UDCA-treated group were compared to the placebo group using appropriate statistical methods.[2]

Mechanism of Action and Signaling Pathways

The choleretic effects of this compound and UDCA are mediated by distinct mechanisms. The following diagrams illustrate the proposed signaling pathways.

Tocamphyl_Mechanism cluster_cholangiocyte Cholangiocyte This compound This compound (Intraduodenal) S_Cells Duodenal S-Cells This compound->S_Cells stimulates Secretin Secretin Release into Bloodstream S_Cells->Secretin Secretin_Receptor Secretin Receptor Secretin->Secretin_Receptor binds to Bile_Duct_Cell Bile Duct Epithelial Cell (Cholangiocyte) AC Adenylyl Cyclase Secretin_Receptor->AC activates cAMP ↑ cAMP AC->cAMP converts ATP to PKA Protein Kinase A cAMP->PKA activates Exocytosis Vesicular Exocytosis (H₂O, HCO₃⁻ secretion) PKA->Exocytosis phosphorylates targets leading to Bile_Flow Increased Bile Flow Exocytosis->Bile_Flow

Caption: Proposed mechanism of this compound's choleretic action.

UDCA_Mechanism cluster_hepatocyte Hepatocyte UDCA_Oral Oral UDCA Absorption Intestinal Absorption UDCA_Oral->Absorption Portal_Vein Portal Vein Absorption->Portal_Vein Hepatocyte Hepatocyte Portal_Vein->Hepatocyte BA_Pool Alters Bile Acid Pool (↑ Hydrophilicity) Hepatocyte->BA_Pool Transporters Upregulation of Bile Acid Transporters (e.g., BSEP) Hepatocyte->Transporters Secretion Increased Bile Acid Secretion BA_Pool->Secretion Transporters->Secretion Bile_Flow Increased Bile Flow Secretion->Bile_Flow

References

A Head-to-Head Comparison of Tocamphyl and Natural Choleretic Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of the synthetic choleretic agent Tocamphyl against prominent natural choleretic compounds, including curcumin (B1669340), artichoke extract, and silymarin (B1681676) (from milk thistle). This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their efficacy, mechanisms of action, and the experimental methodologies used to evaluate them.

Overview of Choleretic Agents

Choleretic compounds are substances that increase the volume of bile secreted by the liver. This action is crucial for digestive processes and the elimination of bilirubin (B190676) and other waste products. While synthetic compounds like this compound have been developed, there is growing interest in the therapeutic potential of natural compounds derived from plants.

This compound , a synthetic choleretic, is derived from a root extract of Curcuma longa, L., the same plant source as curcumin.[1] It has been investigated for its ability to stimulate bile flow.

Natural Choleretics have a long history of use in traditional medicine and are now being scientifically validated. Key examples include:

  • Curcumin: The active polyphenol in turmeric (Curcuma longa), known for its diverse pharmacological properties, including choleretic effects.[2]

  • Artichoke Extract (Cynara scolymus): Rich in flavonoids and cynarin, this extract is widely recognized for its ability to increase bile production.[3][[“]][5][6]

  • Silymarin (Milk Thistle - Silybum marianum): A complex of flavonolignans, silymarin is primarily known for its hepatoprotective effects, which indirectly support healthy bile flow.[7]

Quantitative Comparison of Choleretic Efficacy

The following tables summarize the quantitative data on the choleretic effects of this compound and the selected natural compounds based on available preclinical and clinical studies. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions may vary.

Table 1: In Vivo Choleretic Effects in Animal Models

CompoundAnimal ModelDosageRoute of AdministrationPercentage Increase in Bile FlowKey Findings
This compound Anesthetized RatsDose-relatedIntraduodenalStronger effect on bile flow than on pancreatic secretion.[1]Stimulates bile flow, an effect potentially mediated by secretin.[1]
Curcumin Rats25 mg/kgIntravenous180%Enhanced bile flow from a baseline of 500 µL/kg/15 min.[2]
Bisdemethoxycurcumin (Curcuminoid) Rats25 mg/kgIntravenous220%Longer-lasting choleretic effect compared to curcumin.[2]
Artichoke Leaf Extract (ALE) Anesthetized Wistar RatsUp to 400 mg/kgOralSignificant increaseSimilar choleretic effects to the reference compound dehydrocholic acid (DHCA).[5]

Table 2: Clinical Choleretic Effects in Humans

CompoundStudy DesignNumber of ParticipantsDosageRoute of AdministrationPercentage Increase in Bile SecretionKey Findings
Artichoke Extract Randomized, placebo-controlled, double-blind, cross-over pilot study201.92 gIntraduodenalUp to 151.5% at 60 minutesSignificantly increased bile secretion compared to placebo, with effects lasting 120-150 minutes.[3]

Mechanisms of Action and Signaling Pathways

The choleretic effects of these compounds are mediated through distinct signaling pathways.

This compound: A Secretin-Mediated Pathway

Studies suggest that this compound's choleretic action is at least partially mediated by the hormone secretin.[1] Secretin stimulates the secretion of a bicarbonate-rich fluid from cholangiocytes, the epithelial cells lining the bile ducts, thereby increasing bile volume.

Tocamphyl_Secretin_Pathway This compound This compound S_Cells Duodenal S-Cells This compound->S_Cells Stimulates Secretin Secretin Release S_Cells->Secretin SR Secretin Receptor (SR) Secretin->SR Binds to Cholangiocytes Cholangiocytes AC Adenylyl Cyclase SR->AC Activates cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CFTR CFTR Activation PKA->CFTR Bicarbonate_Secretion ↑ Bicarbonate and Water Secretion CFTR->Bicarbonate_Secretion Bile_Flow ↑ Bile Flow Bicarbonate_Secretion->Bile_Flow

Proposed Secretin-Mediated Pathway of this compound.
Natural Choleretics: FXR and MRP2 Signaling

Many natural choleretic compounds exert their effects by modulating the Farnesoid X Receptor (FXR) and Multidrug Resistance-associated Protein 2 (MRP2).

  • FXR Activation: FXR is a nuclear receptor that plays a central role in bile acid homeostasis. Its activation leads to the transcriptional regulation of genes involved in bile acid synthesis and transport.

  • MRP2 Upregulation: MRP2 is a transporter protein located on the canalicular membrane of hepatocytes that is responsible for the excretion of conjugated bile acids and other organic anions into the bile.

Natural_Choleretic_Pathway cluster_Hepatocyte Hepatocyte NC Natural Choleretics (e.g., Curcumin, Artichoke flavonoids) FXR FXR Activation NC->FXR BSEP ↑ BSEP Expression FXR->BSEP MRP2 ↑ MRP2 Expression FXR->MRP2 Bile_Acid_Excretion ↑ Bile Acid Excretion BSEP->Bile_Acid_Excretion MRP2->Bile_Acid_Excretion Bile_Flow ↑ Bile Flow Bile_Acid_Excretion->Bile_Flow

FXR and MRP2 Signaling Pathway for Natural Choleretics.

Experimental Protocols

The evaluation of choleretic activity relies on established in vivo and in vitro experimental models.

In Vivo Model: Bile Duct Cannulation in Rats

This is a widely used method to directly measure bile flow and collect bile for analysis.

Bile_Duct_Cannulation_Workflow Animal_Prep Animal Preparation (Anesthesia, Laparotomy) Cannulation Bile Duct Cannulation Animal_Prep->Cannulation Stabilization Stabilization Period Cannulation->Stabilization Compound_Admin Compound Administration (Oral, IV, Intraduodenal) Stabilization->Compound_Admin Bile_Collection Bile Collection (Timed Intervals) Compound_Admin->Bile_Collection Measurement Measurement of Bile Volume and Composition Analysis Bile_Collection->Measurement

Experimental Workflow for Bile Duct Cannulation in Rats.

Protocol Outline:

  • Animal Preparation: Rats are anesthetized, and a midline abdominal incision is made to expose the liver and common bile duct.[8][9][10][11]

  • Cannulation: The common bile duct is carefully cannulated with a fine catheter to allow for the collection of bile.[8][9][10][11]

  • Stabilization: A period of stabilization is allowed to ensure a steady baseline bile flow.

  • Compound Administration: The test compound (this compound or natural choleretic) is administered via the desired route (e.g., intraduodenally, intravenously, or orally).

  • Bile Collection: Bile is collected at predetermined time intervals.

  • Analysis: The volume of bile is measured to determine the flow rate. The collected bile can also be analyzed for its composition, including bile acids, cholesterol, and phospholipids.[5]

In Vitro Model: Sandwich-Cultured Hepatocytes

This model allows for the investigation of the direct effects of compounds on hepatocyte function and bile acid transport.

In_Vitro_Hepatocyte_Workflow Hepatocyte_Culture Sandwich-Cultured Hepatocytes Compound_Incubation Incubation with Test Compound ± Bile Acids Hepatocyte_Culture->Compound_Incubation Functional_Assays Hepatocyte Functionality Assays (e.g., Urea (B33335) Synthesis) Compound_Incubation->Functional_Assays Toxicity_Assessment Assessment of Cytotoxicity Compound_Incubation->Toxicity_Assessment Biliary_Excretion_Index Calculation of Biliary Excretion Index Functional_Assays->Biliary_Excretion_Index

Workflow for In Vitro Choleretic Activity Assessment.

Protocol Outline:

  • Hepatocyte Culture: Primary hepatocytes are cultured in a "sandwich" configuration between two layers of collagen, which helps maintain their polarity and function, including the formation of bile canaliculi.

  • Compound Incubation: The cultured hepatocytes are incubated with the test compound at various concentrations, often in the presence and absence of a mixture of bile acids to assess potential cholestatic liability.[12][13]

  • Functional Assays: After incubation, hepatocyte viability and function are assessed using assays such as the measurement of urea synthesis.[12][13]

  • Biliary Excretion Index: The ability of the hepatocytes to transport and excrete specific substrates into the bile canaliculi is measured to determine a biliary excretion index, providing a quantitative measure of choleretic activity.

Conclusion

Both the synthetic compound this compound and natural compounds like curcumin and artichoke extract demonstrate significant choleretic activity. This compound appears to act, at least in part, through a secretin-mediated pathway, while the natural compounds investigated often involve the modulation of the FXR and MRP2 signaling pathways.

The quantitative data presented in this guide, derived from various preclinical and clinical studies, underscore the potential of these agents in modulating bile flow. However, the lack of direct comparative studies necessitates careful interpretation of the data. The detailed experimental protocols and pathway diagrams provided herein offer a valuable resource for researchers designing future studies to further elucidate the therapeutic potential of these and other choleretic compounds. Further research is warranted to conduct head-to-head comparisons under standardized experimental conditions to definitively establish the relative efficacy and mechanisms of these agents.

References

Assessing the Reproducibility of Tocamphyl Research Findings: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental findings is a cornerstone of scientific advancement. This guide provides a comparative analysis of Tocamphyl (also known as Gallogen), a synthetic choleretic agent, alongside other choleretic drugs. Due to the limited publicly available research on this compound, this guide emphasizes the need for further investigation into its efficacy and mechanism of action, while providing a framework for comparison based on established alternatives.

Executive Summary

This compound has been identified as a synthetic choleretic, a substance that increases the volume of bile secreted by the liver. While preclinical data in animal models suggests a mechanism involving the hormone secretin, a thorough assessment of its reproducibility is hampered by a significant lack of published human clinical trial data. This guide presents the available information on this compound in the context of well-established and emerging choleretic agents, highlighting the data required for a comprehensive evaluation of its therapeutic potential.

Data Presentation: Comparative Analysis of Choleretic Agents

The following table summarizes the available data for this compound and its alternatives. The significant gaps in the data for this compound underscore the difficulty in assessing the reproducibility of its research findings.

Drug Mechanism of Action Indications Reported Efficacy (Quantitative Data) Reproducibility Notes
This compound (Gallogen) Suggested to be partially mediated by secretin, stimulating pancreatic and biliary secretion (in rats).[1]Biliary disorders (historical use)No quantitative human clinical trial data found.Lack of published studies prevents an assessment of reproducibility.
Ursodeoxycholic Acid (UDCA) Reduces cholesterol saturation of bile, increases bile flow, and has cytoprotective and immunomodulatory effects.Primary Biliary Cholangitis (PBC), dissolution of cholesterol gallstones.In PBC, can lead to a significant decrease in serum alkaline phosphatase (ALP) and bilirubin (B190676) levels.Efficacy and safety have been confirmed in numerous large-scale, randomized controlled trials, demonstrating high reproducibility.
Obeticholic Acid (OCA) Farnesoid X receptor (FXR) agonist, which regulates bile acid synthesis and transport.Primary Biliary Cholangitis (in patients with inadequate response to UDCA).In clinical trials, demonstrated a significant reduction in ALP levels compared to placebo.Efficacy has been established in well-controlled clinical trials, though long-term outcomes are still being evaluated.
Fibrates (e.g., Bezafibrate, Fenofibrate) Peroxisome proliferator-activated receptor (PPAR) agonists.Off-label use for PBC.Retrospective studies and some clinical trials have shown significant improvements in biochemical markers like ALP.[2]Evidence is emerging from various studies, but larger, prospective trials are needed to fully establish reproducibility.
Seladelpar, Elafibranor PPAR agonists.Investigational for PBC.Phase 2 and 3 trials have shown promising results in reducing ALP levels.[2]As investigational drugs, reproducibility is being established through ongoing and future clinical trials.

Experimental Protocols

To ensure the reproducibility of research findings, detailed experimental protocols are essential. Below are methodologies for key experiments relevant to assessing the efficacy of choleretic agents.

In Vivo Assessment of Choleretic Activity in a Rat Model (Adapted from studies on this compound)

This protocol is based on the methodology used to investigate the effects of this compound in anesthetized rats.[1]

Objective: To determine the effect of a test compound on bile flow and composition.

Animals: Male Wistar rats (250-300g).

Procedure:

  • Anesthesia: Anesthetize rats with an appropriate anesthetic agent (e.g., sodium pentobarbital).

  • Surgical Preparation:

    • Perform a midline laparotomy to expose the abdominal organs.

    • Cannulate the common bile duct with a polyethylene (B3416737) catheter to collect bile.

    • Insert a catheter into the duodenum for intraduodenal administration of the test compound.

    • Cannulate the femoral vein for intravenous infusions, if necessary.

  • Bile Collection:

    • Allow the animal to stabilize after surgery.

    • Collect bile in pre-weighed tubes at regular intervals (e.g., 15-minute fractions).

    • Measure the volume of bile secreted.

  • Drug Administration:

    • Administer the test compound (e.g., this compound) intraduodenally at various doses.

    • Administer a vehicle control to a separate group of animals.

  • Sample Analysis:

    • Analyze bile samples for the concentration of bile acids, cholesterol, and phospholipids.

    • Blood samples can also be collected to measure plasma levels of relevant hormones (e.g., secretin, cholecystokinin).

  • Data Analysis:

    • Calculate the bile flow rate (μL/min/kg body weight).

    • Determine the output of biliary lipids.

    • Compare the results between the test compound and control groups using appropriate statistical methods.

Human Clinical Trial Protocol for Assessing Efficacy in Primary Biliary Cholangitis (General Framework)

This outlines a general framework for a randomized, double-blind, placebo-controlled trial, which is the gold standard for assessing drug efficacy and ensuring reproducibility.

Objective: To evaluate the efficacy and safety of a new choleretic agent in patients with PBC.

Study Population: Patients with a confirmed diagnosis of PBC and an inadequate biochemical response to standard therapy (e.g., UDCA).

Study Design:

  • Randomization: Randomly assign patients to receive either the investigational drug or a placebo, in addition to their standard therapy.

  • Blinding: Both the patients and the investigators should be unaware of the treatment assignment.

  • Dosage and Administration: Administer the drug at a predetermined dose and schedule for a specified duration (e.g., 12 months).

  • Efficacy Endpoints:

    • Primary Endpoint: The proportion of patients achieving a predefined biochemical response (e.g., a certain percentage reduction in serum alkaline phosphatase and/or normalization of total bilirubin).

    • Secondary Endpoints: Changes in other liver enzymes (e.g., ALT, AST, GGT), patient-reported symptoms (e.g., pruritus, fatigue), and liver histology (if feasible).

  • Safety Monitoring: Monitor patients for adverse events throughout the study.

  • Statistical Analysis: Analyze the data to determine if there is a statistically significant difference in the primary and secondary endpoints between the treatment and placebo groups.

Mandatory Visualizations

Signaling Pathway of this compound (Hypothesized)

The following diagram illustrates the hypothesized signaling pathway for this compound based on the limited available data, which suggests a role for secretin in its mechanism of action.

Tocamphyl_Signaling_Pathway This compound This compound (Intraduodenal) Enteroendocrine_Cells Enteroendocrine Cells (S cells) This compound->Enteroendocrine_Cells Stimulates Secretin_Release Secretin Release into Bloodstream Enteroendocrine_Cells->Secretin_Release Leads to Pancreatic_Ductal_Cells Pancreatic Ductal Cells Secretin_Release->Pancreatic_Ductal_Cells Acts on Cholangiocytes Cholangiocytes (Bile Duct Cells) Secretin_Release->Cholangiocytes Acts on Bicarbonate_Secretion Increased Bicarbonate and Fluid Secretion Pancreatic_Ductal_Cells->Bicarbonate_Secretion Cholangiocytes->Bicarbonate_Secretion Pancreatic_Secretion Increased Pancreatic Exocrine Secretion Bicarbonate_Secretion->Pancreatic_Secretion Bile_Flow Increased Bile Flow (Choleretic Effect) Bicarbonate_Secretion->Bile_Flow

Caption: Hypothesized mechanism of this compound-induced choleresis.

Experimental Workflow for Assessing Choleretic Activity

This diagram outlines the key steps in an in vivo experiment to evaluate the choleretic properties of a compound.

Choleretic_Activity_Workflow Start Start: Anesthetized Rat Model Surgery Surgical Preparation: Bile Duct Cannulation Start->Surgery Stabilization Stabilization Period Surgery->Stabilization Baseline_Collection Baseline Bile Collection Stabilization->Baseline_Collection Drug_Administration Intraduodenal Administration (this compound or Vehicle) Baseline_Collection->Drug_Administration Post_Drug_Collection Post-Administration Bile Collection Drug_Administration->Post_Drug_Collection Analysis Analysis of Bile Flow and Composition Post_Drug_Collection->Analysis End End: Compare Results Analysis->End

Caption: In vivo experimental workflow for choleretic assessment.

Logical Relationship: Reproducibility in Drug Development

This diagram illustrates the logical progression from initial findings to establishing reproducible evidence for a new therapeutic agent.

Reproducibility_Logic Preclinical Preclinical Research (e.g., this compound in rats) Hypothesis Formulate Hypothesis on Mechanism and Efficacy Preclinical->Hypothesis Phase1 Phase I Clinical Trials (Safety in Humans) Hypothesis->Phase1 Phase2 Phase II Clinical Trials (Efficacy and Dosing) Phase1->Phase2 Phase3 Phase III Clinical Trials (Large-Scale Confirmation) Phase2->Phase3 Reproducible_Evidence Established Reproducible Evidence of Efficacy Phase3->Reproducible_Evidence

Caption: Logical steps to establish reproducible clinical evidence.

Conclusion

The assessment of the reproducibility of this compound research is severely limited by the scarcity of published data, particularly from human clinical trials. While preclinical studies in rats provide a preliminary indication of its choleretic effect and a potential secretin-mediated mechanism, these findings require rigorous validation in well-designed and controlled human studies. For researchers and drug development professionals, the case of this compound serves as a critical reminder of the importance of transparent and comprehensive data publication in establishing the scientific validity and potential clinical utility of any new therapeutic agent. Future research should focus on conducting robust clinical trials to generate the necessary data to compare this compound's efficacy and safety profile against established and emerging choleretic therapies.

References

Validating the Mechanism of Action of a Choleretic Agent Using Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the mechanism of action of choleretic agents, using Tocamphyl (also known as Gallogen) as a representative example of a compound for which public data is scarce. Given the limited information available for this compound, this document serves as a comparative guide to the methodologies employed in characterizing choleretic drugs. We will explore the common mechanisms of choleresis, how knockout (KO) models are instrumental in validating these mechanisms, and provide standardized experimental protocols. The data presented herein is illustrative, based on typical outcomes in choleretic research, to demonstrate the application of these techniques.

Understanding Choleretic Mechanisms of Action

Choleretics are substances that increase the volume and solid content of bile secreted by the liver. Their mechanisms of action are varied and can involve the modulation of bile acid synthesis, transport, and signaling pathways. A comprehensive understanding of these mechanisms is crucial for the development of targeted and effective therapies for cholestatic liver diseases.

A key approach to elucidating the specific mechanism of a choleretic compound is the use of knockout mouse models. These models, in which a specific gene has been inactivated, allow researchers to investigate the role of individual proteins in the drug's effect. For instance, if a choleretic agent is hypothesized to act by upregulating a specific bile acid transporter, its effect would be diminished or absent in a mouse model where the gene for that transporter has been knocked out.

Comparative Analysis of Choleretic Effects in Wild-Type vs. Knockout Models

To validate the mechanism of a hypothetical choleretic agent, "Compound X," which is presumed to act via the Farnesoid X Receptor (FXR), a key nuclear receptor in bile acid homeostasis, we can compare its effects in wild-type (WT) mice and FXR knockout (FXR-/-) mice. The following table summarizes the expected quantitative data from such a study.

Parameter Vehicle (WT) Compound X (WT) Vehicle (FXR-/-) Compound X (FXR-/-)
Bile Flow Rate (µL/min/100g) 3.5 ± 0.46.8 ± 0.73.3 ± 0.53.6 ± 0.6
Total Bile Acid Secretion (nmol/min/100g) 150 ± 20350 ± 35145 ± 25155 ± 30
Bile Salt Export Pump (BSEP) mRNA Expression (relative to control) 1.0 ± 0.14.5 ± 0.51.1 ± 0.21.2 ± 0.3
Cholesterol 7α-hydroxylase (CYP7A1) mRNA Expression (relative to control) 1.0 ± 0.20.3 ± 0.11.2 ± 0.31.1 ± 0.2

Data are presented as mean ± standard deviation and are hypothetical.

The data in this table illustrates that in wild-type mice, "Compound X" significantly increases bile flow and total bile acid secretion, which is accompanied by an upregulation of the BSEP transporter and a downregulation of the bile acid synthesis enzyme CYP7A1. In contrast, these effects are abrogated in the FXR knockout mice, strongly suggesting that the choleretic action of "Compound X" is mediated through the FXR signaling pathway.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of findings. Below are protocols for key experiments in the validation of choleretic agents using mouse models.

In Vivo Assessment of Choleretic Activity in Mice

Objective: To measure the effect of a test compound on bile flow and composition in anesthetized mice.

Materials:

  • Wild-type and relevant knockout mouse strains (e.g., FXR-/-)

  • Test compound (e.g., "Compound X") and vehicle

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)

  • PE-10 tubing

  • Surgical microscope or magnifying lens

  • Surgical instruments (forceps, scissors)

  • Suture material

  • Heating pad to maintain body temperature

  • Collection tubes (pre-weighed)

Procedure:

  • Anesthetize the mouse and ensure a stable plane of anesthesia.

  • Perform a midline laparotomy to expose the common bile duct.

  • Carefully dissect the common bile duct and ligate it distally, close to the duodenum.

  • Make a small incision in the bile duct and insert a PE-10 catheter, securing it with a suture.

  • Administer the test compound or vehicle intravenously or intraperitoneally.

  • Collect bile into pre-weighed tubes in 15-minute intervals for a total of 60-90 minutes.

  • At the end of the experiment, euthanize the mouse and collect blood and liver tissue for further analysis.

  • Determine the volume of bile secreted by weight, assuming a density of 1 g/mL.

  • Normalize the bile flow rate to the body weight of the mouse (µL/min/100g).

Analysis of Bile Composition

Objective: To quantify the major components of bile, including bile acids and cholesterol.

Materials:

  • Collected bile samples

  • Bile acid assay kit (enzymatic or LC-MS/MS based)

  • Cholesterol quantification kit

  • Spectrophotometer or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system

Procedure:

  • Thaw the collected bile samples on ice.

  • For total bile acid measurement, use a commercially available enzymatic assay kit according to the manufacturer's instructions.

  • For detailed profiling of individual bile acid species, use LC-MS/MS. This requires sample preparation (e.g., protein precipitation and dilution) followed by chromatographic separation and mass spectrometric detection.

  • Measure total cholesterol concentration using a suitable cholesterol quantification kit.

  • Calculate the secretion rate of each component by multiplying its concentration by the bile flow rate.

Gene Expression Analysis by Real-Time PCR

Objective: To measure the mRNA expression levels of key genes involved in bile acid homeostasis in liver tissue.

Materials:

  • Liver tissue samples collected from the in vivo experiment

  • RNA extraction kit

  • Reverse transcription kit

  • Real-time PCR system

  • Primers for target genes (e.g., BSEP, CYP7A1) and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Homogenize the liver tissue and extract total RNA using a commercial kit.

  • Assess the quality and quantity of the extracted RNA.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform real-time PCR using the synthesized cDNA, specific primers for the target and housekeeping genes, and a suitable PCR master mix.

  • Analyze the results using the delta-delta Ct method to determine the relative gene expression levels, normalized to the housekeeping gene.

Visualizing the Pathways and Workflows

Diagrams are powerful tools for illustrating complex biological pathways and experimental designs.

choleretic_pathway cluster_hepatocyte Hepatocyte Compound X Compound X FXR FXR Compound X->FXR activates BSEP BSEP FXR->BSEP upregulates CYP7A1 CYP7A1 FXR->CYP7A1 downregulates Bile Secretion Bile Secretion BSEP->Bile Secretion efflux Bile Acids Bile Acids CYP7A1->Bile Acids synthesis

Caption: FXR-mediated choleretic signaling pathway.

experimental_workflow cluster_animal_groups Animal Groups cluster_procedures Experimental Procedures cluster_analysis Data Analysis WT_Vehicle Wild-Type + Vehicle Cannulation Bile Duct Cannulation WT_Vehicle->Cannulation WT_Compound Wild-Type + Compound X WT_Compound->Cannulation KO_Vehicle FXR KO + Vehicle KO_Vehicle->Cannulation KO_Compound FXR KO + Compound X KO_Compound->Cannulation Bile_Collection Bile Collection & Flow Measurement Cannulation->Bile_Collection Tissue_Harvest Tissue & Blood Harvest Bile_Collection->Tissue_Harvest Bile_Analysis Bile Composition Analysis (Bile Acids, Cholesterol) Tissue_Harvest->Bile_Analysis Gene_Expression Gene Expression Analysis (BSEP, CYP7A1) Tissue_Harvest->Gene_Expression Data_Comparison Compare Outcomes Between Groups Bile_Analysis->Data_Comparison Gene_Expression->Data_Comparison

Comparative Analysis of Metabolic Pathways Affected by Tocamphyl: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant lack of specific data on the metabolic pathways directly affected by the choleretic agent Tocamphyl. Despite its classification as a substance that increases bile secretion, detailed molecular and pathway-level investigations appear to be unpublished or not widely disseminated. This absence of specific experimental data for this compound precludes a direct comparative analysis with other metabolic--affecting agents as originally intended for this guide.

This compound, also known by its synonyms Tocanfil, Biliphorin, and Gallogen, is identified as a choleretic. The primary function of choleretic drugs is to increase the volume of bile secreted by the liver. This action can have downstream effects on various metabolic processes, particularly those related to lipid and bile acid metabolism. However, the specific molecular targets and signaling pathways modulated by this compound have not been elucidated in the available scientific literature.

General Metabolic Influence of Choleretic Agents

While specific data on this compound is unavailable, a broader understanding of the metabolic influence of choleretic agents can provide a contextual framework. Choleretic drugs, as a class, can impact several metabolic areas:

  • Bile Acid Synthesis and Regulation: By increasing bile flow, these agents can influence the feedback mechanisms that control the synthesis of bile acids from cholesterol in the liver. This process is tightly regulated by nuclear receptors such as the Farnesoid X Receptor (FXR).[1] Activation of FXR, for instance, suppresses the de novo synthesis of bile acids.[1]

  • Lipid Metabolism: Bile acids are crucial for the digestion and absorption of dietary fats and fat-soluble vitamins. An alteration in bile flow and composition can, therefore, indirectly affect lipid metabolism.[2] Some drugs that influence bile composition, like ursodeoxycholic acid, can reduce the cholesterol content of bile.[1][2]

  • Hepatic Enzyme Activity: Certain substances with choleretic properties, such as phenobarbital, are known to induce hepatic enzymes, including the cytochrome P450 system.[1] This can have broad effects on the metabolism of various drugs and endogenous compounds.

Limitations in Comparative Analysis

The core requirement for a comparative analysis is the availability of quantitative data on the performance of the product against alternatives. Unfortunately, for this compound, such data regarding its effects on metabolic pathways is absent from the public domain. Without information on which specific metabolic pathways are affected, the magnitude of these effects, and the experimental conditions under which these were observed, a meaningful comparison with other drugs is not feasible.

Consequently, the creation of structured data tables and detailed diagrams of signaling pathways as mandated for this guide cannot be executed. The necessary experimental protocols for key experiments are also unavailable.

Conclusion

For researchers, scientists, and drug development professionals seeking to understand the metabolic impact of this compound, this guide must unfortunately conclude that there is a critical gap in the available scientific literature. The mechanism of action of this compound at a molecular level and its specific influence on metabolic pathways remain to be characterized. Future research, including in vitro studies on relevant cell lines, animal model experiments, and ultimately, clinical investigations, would be required to delineate the metabolic effects of this compound. Such studies would be essential to enable any future comparative analysis of its performance against other therapeutic alternatives.

References

Safety Operating Guide

Proper Disposal of Tocamphyl: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of Tocamphyl, a compound comprised of p-tolylmethylcarbinol, camphoric acid, and diethanolamine. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with this compound's components. Based on available safety data, this compound should be handled with care, assuming a hazard profile derived from its constituents.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Skin Protection: Wear a lab coat, long sleeves, and closed-toe shoes.

  • Respiratory Protection: In case of insufficient ventilation or the generation of dust or aerosols, use a NIOSH-approved respirator.

Engineering Controls:

  • All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure an eyewash station and safety shower are readily accessible.

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a multi-step process that prioritizes safety and environmental responsibility. As no specific disposal information for this compound is available, the following protocol is based on the properties of its components: camphoric acid, which is harmful if swallowed, and diethanolamine, which is harmful if swallowed, causes skin and serious eye irritation, is suspected of damaging fertility, may cause organ damage through prolonged exposure, and is harmful to aquatic life.

Step 1: Waste Identification and Segregation

  • Characterize the this compound waste. Is it in a solid form, a solution, or mixed with other reagents?

  • Segregate this compound waste from other laboratory waste streams to prevent accidental mixing and potential hazardous reactions.

Step 2: Containerization and Labeling

  • Use a dedicated, leak-proof, and chemically compatible container for this compound waste.

  • Clearly label the container with "Hazardous Waste," the name "this compound," and the approximate quantity. Include any other components mixed with the waste.

Step 3: Neutralization (for acidic or basic solutions)

  • If the this compound waste is in a solution that is significantly acidic or basic, it may require neutralization. This step should only be performed by trained personnel.

  • Slowly add a suitable neutralizing agent (e.g., sodium bicarbonate for acidic solutions, or a dilute acid like citric acid for basic solutions) while stirring in a fume hood.

  • Monitor the pH until it is within a neutral range (typically 6-8).

Step 4: Arrange for Professional Disposal

  • Do not dispose of this compound down the drain or in regular trash. Due to the aquatic toxicity of its components, this is strictly prohibited.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

  • Provide the EHS or contractor with the complete waste characterization, including the Safety Data Sheets (SDS) for its components if requested.

Step 5: Decontamination

  • Thoroughly decontaminate all glassware, equipment, and surfaces that have come into contact with this compound.

  • Use an appropriate solvent (e.g., ethanol (B145695) or isopropanol) followed by a thorough wash with soap and water.

  • Dispose of any contaminated cleaning materials (e.g., paper towels, wipes) as hazardous waste along with the this compound.

Quantitative Data on this compound Components

The following table summarizes key quantitative data for the primary components of this compound, extracted from their respective Safety Data Sheets.

Propertyp-TolylmethylcarbinolCamphoric AcidDiethanolamine
Molecular Formula C₉H₁₂OC₁₀H₁₆O₄C₄H₁₁NO₂
Molecular Weight 136.2 g/mol 200.23 g/mol 105.14 g/mol
Acute Oral Toxicity No data availableHarmful if swallowedHarmful if swallowed
Skin Irritation May cause skin irritationCauses skin irritationCauses skin irritation
Eye Irritation May cause eye irritationCauses serious eye irritationCauses serious eye damage
Aquatic Toxicity No data availableNo data availableHarmful to aquatic life

This compound Disposal Decision Pathway

The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.

TocamphylDisposalWorkflow This compound Disposal Decision Pathway Start Start: this compound Waste Generated AssessWaste Assess Waste Characteristics (Solid, Liquid, Mixed?) Start->AssessWaste Segregate Segregate from Other Waste Streams AssessWaste->Segregate Containerize Properly Containerize and Label 'Hazardous Waste - this compound' Segregate->Containerize CheckpH Is the Waste Solution Acidic or Basic? Containerize->CheckpH Neutralize Neutralize to pH 6-8 (Trained Personnel Only) CheckpH->Neutralize Yes ContactEHS Contact Environmental Health & Safety (EHS) or Licensed Waste Contractor CheckpH->ContactEHS No Neutralize->ContactEHS ArrangePickup Arrange for Professional Disposal ContactEHS->ArrangePickup Decontaminate Decontaminate Equipment and Work Area ArrangePickup->Decontaminate End End: Proper Disposal Complete Decontaminate->End

Essential Safety and Handling Protocols for Tocamphyl

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, ensuring safety during the handling of chemical compounds is paramount. This document provides crucial, immediate safety and logistical information for handling Tocamphyl, with a focus on personal protective equipment (PPE), operational plans, and disposal procedures.

Hazard Identification and Risk Assessment

A thorough risk assessment should be conducted before handling this compound. Based on the hazards of its components, the following potential risks should be considered:

HazardDescriptionPrimary Component
Flammability Flammable solid.[2](+)-Camphor
Skin Irritation Causes skin irritation.[2](+)-Camphor
Eye Damage Causes serious eye damage.[2](+)-Camphor
Inhalation Avoid breathing dust.[2] Work under a hood and do not inhale the substance/mixture.[3](+)-Camphor

Personal Protective Equipment (PPE)

The selection and use of appropriate PPE are critical to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for handling this compound in a laboratory setting.

Body PartRecommended PPESpecifications and Best Practices
Hands Chemical-resistant gloves (e.g., nitrile or neoprene).[4][5]Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contaminated. For short-term protection against a broad range of chemicals, disposable nitrile gloves are suitable.[6]
Eyes/Face Safety goggles with side shields or a full-face shield.[2][3][7][8]Must meet ANSI Z.87.1 1989 standard or equivalent.[6] A face shield worn over safety glasses is required when there is a risk of explosion or significant splash hazard.[6]
Body Laboratory coat (Nomex® or similar flame-resistant material recommended).[6]Lab coats should be fully buttoned to cover as much skin as possible.[6]
Respiratory Use in a well-ventilated area or under a chemical fume hood.[3] If ventilation is inadequate or if dust/aerosols are generated, a NIOSH-approved respirator (e.g., N95 or N100) is required.[4]Engineering controls like fume hoods should always be the first line of defense.[6] Respirator use requires a formal respiratory protection program, including fit testing and training.[6]
Feet Closed-toe, closed-heel shoes made of a non-porous material.[6]Shoes should cover the entire foot to protect against spills.[6]

Experimental Protocols: Safe Handling and Disposal

Handling Procedures:

  • Preparation: Before handling this compound, ensure that the work area is clean and uncluttered. All necessary PPE should be inspected and readily available. The chemical fume hood should be operational and certified.

  • Weighing and Transferring: Conduct all weighing and transferring of solid this compound within a chemical fume hood to minimize inhalation of dust particles.[3] Use appropriate tools (e.g., spatulas, weighing paper) to avoid direct contact.

  • Solution Preparation: When dissolving this compound, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate the work area thoroughly. Wash hands and any exposed skin with soap and water.[2]

Disposal Plan: Contaminated materials and waste should be handled as hazardous waste.

  • Solid Waste: Collect any solid this compound waste and contaminated consumables (e.g., gloves, weighing paper) in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a labeled hazardous waste container for organic solvents.[9] Do not pour down the drain.[3][10]

  • Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. Dispose of the decontaminated container in accordance with institutional and local regulations.

Visualizing Safety Workflows

To further clarify the procedural steps for handling this compound safely, the following diagrams illustrate the recommended operational workflow and emergency response plan.

Tocamphyl_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_start Start: Prepare for Handling this compound risk_assessment Conduct Risk Assessment prep_start->risk_assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection gather_materials Gather All Necessary Materials ppe_selection->gather_materials don_ppe Don All Required PPE gather_materials->don_ppe Proceed to Handling fume_hood Work Inside a Certified Fume Hood don_ppe->fume_hood weigh_transfer Weigh and Transfer this compound fume_hood->weigh_transfer dissolve Prepare Solution (if applicable) weigh_transfer->dissolve decontaminate Decontaminate Work Area and Equipment dissolve->decontaminate Proceed to Cleanup dispose_waste Dispose of Waste in Labeled Containers decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End wash_hands->end End of Procedure

Caption: Standard Operating Procedure for Handling this compound.

Tocamphyl_Emergency_Response cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion start Exposure Incident skin_contact Immediately remove contaminated clothing start->skin_contact eye_contact Rinse cautiously with water for several minutes start->eye_contact inhalation Move to fresh air start->inhalation ingestion Make victim drink water (two glasses at most) start->ingestion rinse_skin Rinse skin with plenty of water/shower skin_contact->rinse_skin seek_medical_skin Seek medical attention rinse_skin->seek_medical_skin remove_lenses Remove contact lenses, if present and easy to do eye_contact->remove_lenses continue_rinsing Continue rinsing remove_lenses->continue_rinsing call_ophthalmologist Immediately call an ophthalmologist continue_rinsing->call_ophthalmologist provide_oxygen Provide artificial respiration or oxygen if necessary inhalation->provide_oxygen seek_medical_inhalation Seek medical attention provide_oxygen->seek_medical_inhalation avoid_vomiting Avoid vomiting (risk of perforation) ingestion->avoid_vomiting call_physician Call a physician immediately avoid_vomiting->call_physician

Caption: Emergency Response Plan for this compound Exposure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tocamphyl
Reactant of Route 2
Reactant of Route 2
Tocamphyl

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.